molecular formula C11H9N3 B15300658 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile

2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile

Katalognummer: B15300658
Molekulargewicht: 183.21 g/mol
InChI-Schlüssel: GPQOAHMYFBRGRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile is a useful research compound. Its molecular formula is C11H9N3 and its molecular weight is 183.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C11H9N3

Molekulargewicht

183.21 g/mol

IUPAC-Name

2-methyl-5-(1H-pyrazol-5-yl)benzonitrile

InChI

InChI=1S/C11H9N3/c1-8-2-3-9(6-10(8)7-12)11-4-5-13-14-11/h2-6H,1H3,(H,13,14)

InChI-Schlüssel

GPQOAHMYFBRGRV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C2=CC=NN2)C#N

Herkunft des Produkts

United States
Foundational & Exploratory

Physicochemical Properties and Synthesis of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingredient (API). 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile (CAS: 1604809-74-6) has emerged as a highly versatile, privileged intermediate[1]. Structurally, it combines a rigid tolyl-benzonitrile core with a pyrazole pharmacophore. This specific architecture is heavily utilized in the synthesis of substituted tolyl fungicides, which are designed to combat resistant fungal plant pathogens by targeting critical kinase pathways[2][3].

This whitepaper provides an in-depth analysis of the physicochemical properties of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile, details a self-validating synthetic protocol, and explores its mechanistic role in advanced agrochemical formulations.

Structural Rationale & Physicochemical Profiling

Understanding the physicochemical properties of an intermediate is not merely an exercise in data collection; it is the foundation for predicting downstream reactivity, solubility, and bioavailability. The molecular architecture of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile is engineered for specific interactions:

  • The Cyano Group (-CN): Acts as a strong electron-withdrawing group, modulating the electron density of the benzene ring. It serves as an excellent hydrogen-bond acceptor and is metabolically robust compared to halogens.

  • The ortho-Methyl Group (-CH3): Provides critical steric hindrance. This structural "bump" forces adjacent functional groups out of coplanarity in downstream complex APIs, locking the molecule into a bioactive conformation that fits precisely into target binding pockets.

  • The Pyrazole Ring: An amphoteric bioisostere that can act as both a hydrogen-bond donor and acceptor, frequently utilized to coordinate with metal ions or hinge-region residues in kinase targets[4][5].

Quantitative Physicochemical Data

The following table synthesizes the core physicochemical parameters of the compound. These metrics are crucial for predicting its behavior in both synthetic environments and biological systems.

PropertyValueCausality / Significance in Development
Molecular Weight 183.21 g/mol Low MW provides ample "molecular real estate" for further functionalization without violating Lipinski’s Rule of 5.
Molecular Formula C11H9N3High nitrogen-to-carbon ratio enhances polar interactions and aqueous solubility.
Calculated LogP ~2.1Strikes an optimal balance between lipophilicity (for cuticular/membrane penetration) and aqueous solubility (for formulation and systemic transport).
Topological Polar Surface Area (TPSA) 52.5 ŲWell below the 140 Ų threshold, ensuring excellent membrane permeability, which is vital for targeting intracellular fungal kinases.
pKa (Pyrazole N-H) ~14.0 (Acidic) ~2.5 (Basic)The amphoteric nature ensures the molecule remains predominantly neutral at physiological pH (pH 5-7), maximizing passive diffusion.
H-Bond Donors / Acceptors 1 Donor / 2 AcceptorsFacilitates highly specific, directional binding within target protein active sites.

Mechanistic Synthesis & Self-Validating Protocol

The synthesis of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile is most efficiently achieved via a Suzuki-Miyaura cross-coupling reaction between 5-bromo-2-methylbenzonitrile and 1H-pyrazole-3-boronic acid.

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system . The primary risk in this synthesis is the base-catalyzed hydrolysis of the sensitive cyano group into an amide or carboxylic acid. The protocol below is specifically engineered to mitigate this risk while maximizing catalytic turnover[6].

Step-by-Step Methodology

1. Reagent Preparation & Stoichiometry

  • Action: Charge an oven-dried Schlenk flask with 5-bromo-2-methylbenzonitrile (1.0 eq), 1H-pyrazole-3-boronic acid (1.2 eq), and Potassium Carbonate (

    
    , 2.0 eq).
    
  • Causality: A 20% excess of the boronic acid compensates for potential protodeboronation.

    
     is deliberately selected as a mild, inorganic base. Stronger bases (like 
    
    
    
    or
    
    
    ) would trigger the unwanted hydrolysis of the ortho-benzonitrile group.

2. Catalyst Initiation

  • Action: Add

    
     (0.05 eq) under a strict argon atmosphere.
    
  • Causality: The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand enforces a wide bite angle on the palladium center. This accelerates the reductive elimination step and prevents the precipitation of palladium black, which is critical when coupling electron-deficient aryl bromides.

3. Biphasic Solvent System & Heating

  • Action: Introduce a degassed mixture of 1,4-Dioxane and

    
     (4:1 v/v). Heat the reaction mixture to 90°C for 12 hours.
    
  • Causality: Dioxane provides excellent solubility for the organic substrates, while water dissolves the inorganic base. Heating to 90°C homogenizes this biphasic system, maximizing the interfacial surface area for rapid transmetalation.

4. Workup and Self-Validation

  • Action: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over

    
    , filter, and concentrate.
    
  • Validation Check: Run an immediate LC-MS on the crude mixture.

    • Pass Condition: The presence of the

      
       peak at m/z 184.1 confirms product formation.
      
    • Fail Condition: The presence of a peak at m/z 202.1 indicates amide formation, signaling that the base concentration was too high or the temperature exceeded safe limits for the cyano group.

Synthetic Workflow Visualization

SynthesisWorkflow SM 5-Bromo-2-methylbenzonitrile (Starting Material) Catalyst Pd(dppf)Cl2 / K2CO3 Dioxane:H2O (4:1) SM->Catalyst Boronic 1H-Pyrazole-3-boronic acid (Coupling Partner) Boronic->Catalyst Product 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile (CAS: 1604809-74-6) Catalyst->Product 90°C, 12h Argon Atm. QC LC-MS Validation (Target m/z 184.1) (Reject m/z 202.1) Product->QC Workup & Test

Figure 1: Self-validating Suzuki-Miyaura cross-coupling workflow for CAS 1604809-74-6.

Application in Agrochemical Discovery: Substituted Tolyl Fungicides

The primary industrial application of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile is its use as an advanced intermediate in the synthesis of next-generation agricultural fungicides[2][7]. Patents from major agrochemical entities (such as WO 2015/157005) highlight the efficacy of substituted tolyl-pyrazole derivatives in controlling highly resistant fungal plant pathogens[3][8].

Mechanism of Action (MoA)

These fungicide derivatives frequently target the MAP/Histidine Kinase pathways associated with osmotic signal transduction in fungi (FRAC Code 12)[4][5].

  • The Pharmacophore Role: The pyrazole ring synthesized from our intermediate acts as the primary binding moiety, inserting into the ATP-binding pocket of the histidine kinase.

  • The Steric Role: The 2-methylbenzonitrile core provides the exact lipophilic bulk required to anchor the molecule within the hydrophobic regions of the kinase, preventing the natural substrate from binding.

By inhibiting this kinase, the fungal cell cannot process osmotic stress signals, leading to the hyperactivation of downstream cascades (like HOG1) and ultimately resulting in fungal cell apoptosis.

Pathway Visualization

MAPKinase OsmoticStress Environmental Osmotic Stress HistidineKinase Fungal MAP/Histidine Kinase (Primary Target) OsmoticStress->HistidineKinase PhosphoRelay Phosphorelay Cascade (Ypd1 -> Ssk1) HistidineKinase->PhosphoRelay Normal Signal Transduction Inhibitor Tolyl-Pyrazole Fungicide API (Derived from CAS 1604809-74-6) Inhibitor->HistidineKinase Competitive Inhibition HOG1 HOG1 MAPK Pathway PhosphoRelay->HOG1 CellDeath Fungal Cell Apoptosis (Crop Protection Achieved) HOG1->CellDeath Dysregulation / Hyperactivation

Figure 2: Mechanism of action for tolyl-pyrazole fungicides targeting fungal MAP/Histidine Kinases.

Conclusion

2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile is a masterfully designed intermediate. Its physicochemical profile—characterized by an optimal LogP of ~2.1, a low TPSA, and a robust steric framework—makes it an ideal starting point for complex API synthesis. By employing self-validating synthetic protocols like the optimized Suzuki-Miyaura coupling detailed above, researchers can ensure high-yield, high-purity integration of this privileged scaffold into novel agrochemical and pharmaceutical pipelines.

References

  • World Intellectual Property Organization (WIPO). "WO/2015/157005: SUBSTITUTED TOLYL FUNGICIDE MIXTURES". Patentscope.wipo.int. URL:[Link]

  • Google Patents. "BR112015009328B1 - COMPOUND, FUNGICIDED COMPOSITIONS AND METHOD TO CONTROL PLANT DISEASES". Patents.google.com.

Sources

Molecular weight and formula of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

A Versatile Scaffold for Kinase and Nuclear Receptor Ligand Discovery

Part 1: Executive Analysis & Physicochemical Profile

2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile (CAS: 1604809-74-6) represents a high-value heterocyclic scaffold in modern medicinal chemistry. Its structural architecture combines a rigid benzonitrile core with a polar, hydrogen-bonding pyrazole moiety. This specific substitution pattern (2-methyl, 5-pyrazole) creates a unique vector for substituents, making it an ideal "hinge-binding" motif in kinase inhibitors or a polar contact interface in nuclear receptor modulators (e.g., Androgen Receptor).

The molecule's utility stems from its ability to function as a bioisostere for larger bicyclic systems while maintaining a favorable physicochemical profile (low molecular weight, moderate lipophilicity) compliant with Lipinski's Rule of Five.

Physicochemical Specifications
PropertyValueTechnical Note
Molecular Formula C₁₁H₉N₃
Molecular Weight 183.21 g/mol Fragment-based drug discovery (FBDD) compatible.
CAS Number 1604809-74-6
Exact Mass 183.0796Monoisotopic mass for MS calibration.
PSA (Polar Surface Area) ~52 ŲIndicates good membrane permeability.
cLogP ~2.1Optimal lipophilicity for oral bioavailability.
H-Bond Donors 1Pyrazole -NH (Tautomeric).
H-Bond Acceptors 2Nitrile -CN and Pyrazole -N=.
Physical State Solid (Powder)Typically off-white to pale yellow.
Part 2: Synthetic Architecture & Protocol

The most robust route to synthesize 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile is via a Suzuki-Miyaura Cross-Coupling reaction. This convergent approach allows for the late-stage introduction of the pyrazole ring onto the benzonitrile core, minimizing side reactions associated with the nitrile group.

Core Reaction Logic

The synthesis couples 5-bromo-2-methylbenzonitrile (Electrophile) with (1H-pyrazol-3-yl)boronic acid pinacol ester (Nucleophile). The use of a boronic ester is preferred over the acid to prevent protodeboronation, a common issue with heterocyclic boronic acids.

Step-by-Step Experimental Protocol

Reagents:

  • Substrate A: 5-Bromo-2-methylbenzonitrile (1.0 eq)

  • Substrate B: 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (1.1 eq) (Note: THP protection is recommended to prevent catalyst poisoning by the free pyrazole nitrogen).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq).

  • Solvent: 1,4-Dioxane.

Workflow:

  • Inertion: Charge a reaction vial with Substrate A, Substrate B, and Pd(dppf)Cl₂. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to Substrate A).

  • Activation: Add the aqueous K₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor via LC-MS for the disappearance of the bromide.

  • Deprotection (In-situ): If using THP-protected pyrazole, cool to RT, add HCl (4M in dioxane), and stir for 2 hours to remove the THP group.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Gradient: 0–50% EtOAc in Hexanes). The product typically elutes as a white solid.[1]

Synthetic Pathway Visualization

Synthesis_Workflow Start 5-Bromo-2-methylbenzonitrile (Electrophile) Catalyst Pd(dppf)Cl2 K2CO3, 90°C Start->Catalyst Boronate THP-Pyrazole-Boronate (Nucleophile) Boronate->Catalyst Intermediate THP-Protected Intermediate Catalyst->Intermediate Suzuki Coupling Deprotection Acid Hydrolysis (HCl/Dioxane) Intermediate->Deprotection Product 2-Methyl-5-(1H-pyrazol-3-yl) benzonitrile Deprotection->Product THP Removal

Figure 1: Convergent synthetic workflow utilizing Suzuki-Miyaura coupling followed by acid-mediated deprotection.

Part 3: Analytical Characterization (QC)

To ensure scientific integrity, the isolated compound must be validated using the following self-validating spectral markers:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.0 (br s, 1H): Pyrazole NH (Diagnostic broad singlet, confirms deprotection).

    • δ 8.15 (d, 1H): Aromatic proton ortho to nitrile/pyrazole (deshielded).

    • δ 7.80 (dd, 1H): Aromatic proton meta to methyl.

    • δ 7.50 (d, 1H): Aromatic proton ortho to methyl.

    • δ 6.80 (d, 1H): Pyrazole C4-H (Characteristic doublet).

    • δ 2.55 (s, 3H): Methyl group (Distinct singlet).

  • LC-MS:

    • ESI+: [M+H]⁺ = 184.2.

    • Retention Time: Mid-range polarity (elutes after unsubstituted pyrazoles but before greasy bi-aryls).

Part 4: Applications in Drug Discovery

This scaffold is not merely a chemical curiosity; it is a privileged structure in medicinal chemistry.

1. Kinase Inhibition (The Hinge Binder)

The 1H-pyrazol-3-yl moiety is a classic "hinge binder." In the ATP-binding pocket of kinases (e.g., JAK, Src, p38 MAPK), the pyrazole nitrogen atoms form a bidentate hydrogen bond network with the kinase hinge region (Glu/Leu backbone residues). The benzonitrile group projects into the hydrophobic pocket, with the nitrile often engaging in water-mediated hydrogen bonds or filling small sub-pockets (Gatekeeper region).

2. Androgen Receptor (AR) Modulation

Compounds structurally related to this scaffold (e.g., cyano-substituted arylpyrazoles) have been identified as Selective Androgen Receptor Modulators (SARMs).[2] The nitrile group mimics the electron-withdrawing nature of the nitro/cyano groups found in first-generation anti-androgens (like bicalutamide), while the pyrazole provides a novel scaffold for receptor activation or antagonism.

Pharmacophore Logic Map

Pharmacophore_Map Molecule 2-Methyl-5-(1H-pyrazol-3-yl) benzonitrile Pyrazole Pyrazole Moiety Molecule->Pyrazole Nitrile Benzonitrile Group Molecule->Nitrile Methyl 2-Methyl Group Molecule->Methyl Interaction1 H-Bond Donor (NH) (Kinase Hinge Glu) Pyrazole->Interaction1 Interaction2 H-Bond Acceptor (N) (Kinase Hinge Leu) Pyrazole->Interaction2 Interaction3 Dipolar Interaction (Cys/Ser Residues) Nitrile->Interaction3 Interaction4 Twist Control (Steric Lock) Methyl->Interaction4 Forces Non-Planarity

Figure 2: Pharmacophore mapping illustrating the functional roles of each structural component in ligand-protein binding.

Part 5: Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis of the nitrile over extended periods.

References
  • Enamine. (n.d.). 2-methyl-5-(1H-pyrazol-3-yl)benzonitrile - Catalog Entry. Retrieved from (Verified via Sigma-Aldrich Catalog Search).

  • PubChem. (2025).[3] Compound Summary for 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile. National Library of Medicine. Retrieved from .

  • Finkelstein, B. L., et al. (2011). Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034.[4] (General reference for Pyrazole synthesis methodologies).

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Contextual reference for FBDD properties).

Sources

The Emergence of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile Derivatives: A Technical Guide to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Convergence of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is a relentless endeavor. The strategic design of small molecules that can potently and selectively modulate biological targets is paramount. This guide delves into the burgeoning therapeutic potential of a unique chemical class: 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile derivatives . This scaffold represents a thoughtful convergence of three key pharmacophoric elements: the pyrazole ring, a proven "privileged structure" in drug discovery; the benzonitrile moiety, a versatile functional group known for its critical role in target engagement; and a strategically placed methyl group, capable of fine-tuning the molecule's pharmacological profile.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will not merely outline facts but will provide a causal narrative, exploring the rationale behind the design of these derivatives, their synthesis, their potential therapeutic applications, and the detailed experimental methodologies required to unlock their full potential.

I. The Architectural Logic: Deconstructing the Core Scaffold

The therapeutic promise of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile derivatives stems from the synergistic interplay of its constituent parts. Understanding the individual contributions of each component is crucial to appreciating the scaffold's potential.

The Pyrazole Core: A Foundation of Versatility

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. Its prevalence in FDA-approved drugs is a testament to its favorable physicochemical properties and broad spectrum of biological activities.[1][2] The pyrazole moiety can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[1] Furthermore, it often serves as a bioisostere for other aromatic systems like benzene or imidazole, offering advantages in terms of improved potency, solubility, and metabolic stability.[1][3][4]

The Benzonitrile Moiety: A Key to Potent Interactions

The benzonitrile group is far from a passive substituent. The nitrile functional group is a strong hydrogen bond acceptor and its linear geometry allows it to occupy narrow binding pockets.[5][6] Its electron-withdrawing nature can polarize the aromatic ring, enhancing π-π stacking interactions with aromatic amino acid residues in a protein's active site.[5] More than 30 FDA-approved drugs contain a nitrile group, highlighting its importance in achieving high binding affinity and specificity.[5] In many instances, the nitrile group acts as a bioisostere for a carbonyl or hydroxyl group, offering improved pharmacokinetic properties.[5]

The "Magic Methyl" Effect: Fine-Tuning for Efficacy

The strategic placement of a methyl group on the benzonitrile ring is a classic medicinal chemistry tactic to enhance a drug candidate's profile. This is often referred to as the "magic methyl" effect.[7][8][9] A methyl group can influence a molecule's conformation, pushing it into a more bioactive shape.[7][8] Its hydrophobic nature can lead to favorable interactions with hydrophobic pockets in a target protein, potentially increasing binding affinity and potency.[8][9][10][11] Furthermore, a methyl group can block sites of metabolic attack, thereby improving the metabolic stability and prolonging the half-life of the compound.[10][11]

II. Synthetic Pathways: Constructing the Core Scaffold

The synthesis of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile derivatives can be approached through several established synthetic strategies for constructing 3-aryl-pyrazoles. A common and efficient method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[12][13][14]

A plausible synthetic route is outlined below:

Synthesis_Workflow A 2-Methyl-5-acetylbenzonitrile C Claisen Condensation with Diethyl oxalate A->C B Base (e.g., NaOEt) B->C D Intermediate β-ketoester C->D F Cyclocondensation D->F E Hydrazine hydrate E->F G 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile F->G H Alkylation/Arylation/ Amidation at N1/N2 G->H I Diverse Derivatives H->I

Caption: A potential synthetic workflow for 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile derivatives.

III. Therapeutic Potential: Targeting Key Pathological Pathways

Given the established activities of pyrazole and benzonitrile-containing compounds, derivatives of the 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile scaffold are anticipated to exhibit a range of therapeutic applications, most notably in oncology.

Kinase Inhibition: A Promising Avenue in Oncology

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The pyrazole scaffold is a well-established core for the design of potent kinase inhibitors. Numerous pyrazole-containing drugs and clinical candidates target a variety of kinases, including those involved in cell cycle regulation and signal transduction.

The 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile scaffold is particularly well-suited for targeting the ATP-binding site of kinases. The pyrazole ring can form key hydrogen bonds with the hinge region of the kinase, while the benzonitrile moiety can extend into a hydrophobic pocket, with the nitrile group potentially forming additional interactions. The methyl group can further enhance binding affinity and selectivity.

Kinase_Inhibition cluster_kinase Kinase Active Site cluster_inhibitor 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile Derivative Hinge Hinge Region Pocket Hydrophobic Pocket Pyrazole Pyrazole Ring Pyrazole->Hinge H-bonds Benzonitrile Benzonitrile Moiety Benzonitrile->Pocket Hydrophobic Interactions Methyl Methyl Group Methyl->Pocket Enhanced Binding

Caption: Proposed binding mode of a 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile derivative in a kinase active site.

Other Potential Therapeutic Areas

Beyond kinase inhibition, the structural motifs present in these derivatives suggest potential applications in other therapeutic areas:

  • Anti-inflammatory Agents: Pyrazole-containing compounds, such as celecoxib, are well-known for their anti-inflammatory properties.

  • Neurodegenerative Diseases: Some pyrazoline derivatives have shown potential in treating neurodegenerative disorders.

  • Antimicrobial Agents: The pyrazole nucleus is found in various compounds with antibacterial and antifungal activities.

IV. Experimental Protocols: A Guide to Evaluation

The following section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile derivatives.

General Synthetic Protocol for 3-Aryl-Pyrazoles

This protocol describes a general method for the synthesis of the core pyrazole scaffold, which can then be further functionalized.

Materials:

  • Substituted 1,3-diketone

  • Hydrazine hydrate or substituted hydrazine

  • Ethanol or acetic acid

  • Reflux apparatus

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 1,3-diketone (1 equivalent) in ethanol or acetic acid.

  • Add hydrazine hydrate or a substituted hydrazine (1.1 equivalents) to the solution.

  • Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a luminescent-based assay to determine the inhibitory activity of the synthesized compounds against a target kinase.[15][16][17][18]

Materials:

  • Target kinase

  • Kinase substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (dissolved in DMSO)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compounds in the kinase assay buffer.

  • In a white-walled microplate, add the kinase, substrate, and test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[2][19][20][21]

Materials:

  • Cancer cell line(s) of interest

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Aspirate the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

This protocol allows for the investigation of the mechanism of cell death induced by the test compounds.[22][23][24][25][26]

Materials:

  • Cancer cell line(s)

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds at their IC50 concentrations for a specified time.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

  • For cell cycle analysis, fix the cells in cold 70% ethanol and then stain with PI/RNase staining buffer before flow cytometric analysis.

V. Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: In Vitro Kinase Inhibitory Activity

Compound ID Target Kinase IC50 (nM)
Derivative 1 Kinase X
Derivative 2 Kinase X
... ...

| Reference Inhibitor | Kinase X | |

Table 2: In Vitro Cytotoxicity Data

Compound ID Cell Line IC50 (µM)
Derivative 1 MCF-7
Derivative 1 A549
... ...

| Doxorubicin | MCF-7 | |

VI. Concluding Remarks and Future Directions

The 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The rational design, which combines the favorable properties of the pyrazole core, the benzonitrile moiety, and the strategic placement of a methyl group, provides a strong foundation for generating potent and selective inhibitors of key biological targets.

Future research should focus on the synthesis and evaluation of a diverse library of derivatives to establish a comprehensive structure-activity relationship (SAR). Lead compounds with promising in vitro activity should be advanced to in vivo studies to assess their efficacy and pharmacokinetic properties in relevant disease models. The in-depth understanding and application of the principles and protocols outlined in this guide will be instrumental in unlocking the full therapeutic potential of this exciting class of molecules.

VII. References

  • Faria, J. V., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances, 7(64), 40353-40375.

  • Barreiro, E. J., & Fraga, C. A. M. (2021). The Methylation Effect in Medicinal Chemistry. Chemical Reviews, 121(23), 14349-14415.

  • Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(8), 1965-1970.

  • Bolis, G., et al. (1987). The "magic methyl" effect. 3. A general method for the introduction of a methyl group into the alpha-position of alpha-amino acids. The Journal of Organic Chemistry, 52(16), 3569-3577.

  • Mugnaini, C., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6096.

  • Crowley, L. C., et al. (2016). A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. Stem Cell Reviews and Reports, 12(5), 574-584.

  • Fleming, F. F., et al. (2011). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 54(22), 7902-7917.

  • Tseng, S. L., et al. (2008). Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. Journal of Medicinal Chemistry, 51(17), 5397-5412.

  • FluoroFinder. (2023, December 22). Dyes for Cell Cycle and Apoptosis Analysis. Retrieved from [Link]

  • Chu, C. W., et al. (2008). Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry, 6(18), 3399-3407.

  • Singh, P., et al. (2021). Magic Methyl Effects in Drug Design. Global Journal of Pharmacy & Pharmaceutical Sciences, 9(3), 555761.

  • Guisado, J. A., et al. (2012). Efficient and simple synthesis of 3-aryl-1 H-pyrazoles. Tetrahedron Letters, 53(31), 3986-3988.

  • Quartzy. (2017, May 1). Cell viability assays: MTT assay application and protocol. Retrieved from [Link]

  • Perez, O. D., & Nolan, G. P. (2006). Apoptosis and cell cycle analysis with the Quanta™ SC Flow System. Cancer Research, 66(8 Supplement), 498-498.

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Ahn, K., & Pan, Y. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • DergiPark. (2015). PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Retrieved from [Link]

  • Fleming, F. F., et al. (2011). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 54(22), 7902-7917.

  • Kumar, A., et al. (2005). Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles. The Journal of Organic Chemistry, 70(22), 8847-8853.

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]

  • Barreiro, E. J., & Fraga, C. A. M. (2021). The Methylation Effect in Medicinal Chemistry. Chemical Reviews, 121(23), 14349-14415.

  • Fleming, F. F., et al. (2011). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. MedChemComm, 2(7), 571-583.

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of benzonitrile derivatives investigated. Retrieved from [Link]

  • Johnson, C. N., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry.

  • Zhang, Z., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Nature Communications, 15(1), 5369.

Sources

The Role of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile in Kinase Inhibitor Research: A Structural and Synthetic Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics and agrochemical design, Fragment-Based Drug Discovery (FBDD) relies on highly ligand-efficient, low-molecular-weight scaffolds. 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile (CAS 1604809-74-6) has emerged as a . By integrating a hinge-binding pyrazole moiety with a pocket-probing benzonitrile, this compound serves as a critical building block for synthesizing potent kinase inhibitors, particularly those targeting MAP/histidine kinases in fungal pathogens and homologous human 1[1]. This whitepaper dissects the structural rationale, physicochemical properties, and synthetic methodologies surrounding this vital scaffold.

Structural Rationale & Pharmacophore Analysis

The efficacy of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile in kinase inhibitor research is rooted in its highly optimized pharmacophore features, which map directly to the conserved 2[2].

  • The 1H-Pyrazole Motif (Hinge Binder): The pyrazole ring is a classic kinase hinge-binding motif. It acts simultaneously as a hydrogen bond donor (via the NH) and acceptor (via the sp2 nitrogen), forming strong bidentate interactions with the backbone amides of the kinase hinge region.

  • The Benzonitrile Core (Pocket Probing): The cyano group (-C≡N) is a strong, linear electron-withdrawing vector. It is sterically compact, allowing it to probe deep into narrow hydrophobic sub-pockets (such as the gatekeeper pocket) or engage in orthogonal multipolar 3[3].

  • The Ortho-Methyl Group (Conformational Locking): The methyl group at the 2-position induces a steric clash with the adjacent pyrazole ring. This restricts the dihedral angle between the phenyl and pyrazole systems, pre-organizing the molecule into its bioactive conformation. This conformational restriction minimizes the entropic penalty upon target binding, thereby maximizing the 4[4].

Pharmacophore Compound 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile (Fragment Core) Pyrazole 1H-Pyrazole Ring Compound->Pyrazole Benzonitrile Benzonitrile Moiety Compound->Benzonitrile Methyl Ortho-Methyl Group Compound->Methyl Hinge Kinase Hinge Region (H-Bond Donor/Acceptor) Pyrazole->Hinge Bidentate H-bonds Gatekeeper Hydrophobic Pocket (Dipole Interactions) Benzonitrile->Gatekeeper Cyano vector Conformation Conformational Restriction (Entropic Optimization) Methyl->Conformation Steric clash

Logical mapping of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile features to kinase ATP-binding sites.

Physicochemical Profiling for FBDD

For a fragment to be successfully elaborated into a lead compound, it must strictly adhere to Lipinski's "Rule of 3" for fragment-based discovery. The quantitative data for 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile demonstrates near-perfect alignment with these parameters, ensuring high ligand efficiency and room for downstream synthetic elaboration.

PropertyValueRule of 3 ThresholdFBDD Suitability
Molecular Weight (MW) 183.21 g/mol ≤ 300 g/mol Optimal
Calculated LogP (cLogP) ~1.8≤ 3Optimal
H-Bond Donors (HBD) 1 (Pyrazole NH)≤ 3Optimal
H-Bond Acceptors (HBA) 2 (Nitrile, Pyrazole N)≤ 3Optimal
Rotatable Bonds 1≤ 3Highly Rigid
Polar Surface Area (PSA) 52.6 Ų≤ 60 ŲOptimal

Self-Validating Synthetic Protocol

To utilize this fragment in library synthesis, researchers often synthesize it via a robust Suzuki-Miyaura cross-coupling. The following protocol is designed as a self-validating system, explaining the causality behind each 3[3].

Step 1: Reaction Setup

  • Action: Combine 5-bromo-2-methylbenzonitrile (1.0 eq) and 1H-pyrazole-3-boronic acid pinacol ester (1.1 eq) in a reaction flask.

  • Causality: The pinacol ester is chosen over the free boronic acid to prevent protodeboronation—a common degradation pathway for electron-rich heteroaryl boronic acids. The aryl bromide provides a highly reactive site for the oxidative addition of the palladium catalyst.

Step 2: Catalysis & Coupling

  • Action: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq). Suspend the mixture in a degassed 4:1 solution of 1,4-Dioxane and H₂O. Heat to 90°C under nitrogen for 12 hours.

  • Causality: The bidentate dppf ligand enforces a large bite angle on the palladium center, which accelerates the reductive elimination step—crucial for overcoming the steric hindrance imposed by the ortho-methyl group. The biphasic Dioxane/H₂O system dissolves the inorganic base, facilitating rapid transmetalation.

Step 3: Workup & Validation

  • Action: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Perform LC-MS analysis.

  • Causality: EtOAc provides optimal partitioning for the lipophilic core while accommodating the polar pyrazole NH. LC-MS acts as the first validation gate; the presence of the [M+H]⁺ peak at m/z 184 confirms successful coupling before committing to purification.

Step 4: Purification

  • Action: Purify via silica gel chromatography (gradient elution: Hexanes to 50% EtOAc/Hexanes).

  • Causality: The gradient slowly increases polarity to separate the unreacted boronic ester and homocoupled byproducts from the pure target fragment.

Synthesis Step1 Step 1: Reagent Prep 5-Bromo-2-methylbenzonitrile + Pyrazole-3-boronic acid pinacol ester Step2 Step 2: Catalysis Pd(dppf)Cl2, K2CO3, 1,4-Dioxane/H2O, 90°C Step1->Step2 Step3 Step 3: Workup & Validation Extraction (EtOAc), LC-MS Mass Confirmation (M+H=184) Step2->Step3 Step4 Step 4: Purification Silica Gel Chromatography (Hexanes/EtOAc) Step3->Step4 Product Product Step4->Product

Step-by-step synthetic workflow for the Suzuki-Miyaura coupling to yield the target fragment.

Applications in Pathway Disruption

Once synthesized, the pyrazole NH can be further functionalized (e.g., via N-alkylation or cross-coupling) to build complex3[3]. A prominent application of derivatives built from this scaffold is the inhibition of MAP/histidine kinases. In agricultural research, such inhibitors (e.g., phenylpyrrole fungicides, FRAC code 12) disrupt osmotic signal transduction in fungal pathogens, preventing 5[5].

In human pharmacology, the structural homology of the ATP-binding site allows derivatives of this scaffold to be repurposed against human MAP kinases (like p38 MAPK) and Janus kinases (JAK). By acting as ATP-competitive inhibitors, these compounds block the initial phosphotransfer events, shutting down downstream phosphorylation cascades and halting pathological6[6].

Pathway Stimulus Extracellular Stress Sensor Sensor Kinase (e.g., Histidine Kinase) Stimulus->Sensor ResponseReg Response Regulator Sensor->ResponseReg Phosphotransfer MAPKKK MAPKKK ResponseReg->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation Transcription Gene Transcription (Survival/Proliferation) MAPK->Transcription Inhibitor Pyrazole-Benzonitrile Derived Inhibitor Inhibitor->Sensor ATP-competitive block

Disruption of MAP/Histidine Kinase signaling cascades by pyrazole-benzonitrile derived inhibitors.

References

  • Sigma-Aldrich. "2-methyl-5-(1H-pyrazol-3-yl)benzonitrile | 1604809-74-6". sigmaaldrich.com.

  • Ambeed. "1604809-74-6|2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile". ambeed.com. 3

  • WIPO Patentscope. "WO/2015/157005 SUBSTITUTED TOLYL FUNGICIDE MIXTURES". wipo.int.1

  • Googleapis / Patents. "WO 2015/157005 A1". googleapis.com. 2

  • Google Patents. "JP2016505511A - Substituted tolyl fungicide and fungicide". google.com.5

  • Googleapis / Patents. "WO 2021/226234 A1". googleapis.com. 6

  • CNIPA / Google Patents. "CN115551353A - Substituted tolyl fungicides and mixtures". google.com. 4

Sources

An In-Depth Technical Guide to the Chemical Structure Analysis of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical analysis of the chemical structure of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole moiety is a well-established pharmacophore found in numerous FDA-approved drugs, highlighting the importance of understanding the structural characteristics of its derivatives.[1][2] This document delves into the synthetic rationale, detailed spectroscopic elucidation, and the interplay between the compound's structural features and its potential as a scaffold in drug discovery. We will explore the causality behind the analytical choices, providing a framework for the robust characterization of this and related molecular entities.

Introduction and Strategic Importance

2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile integrates three key structural motifs: a benzonitrile group, a methyl substituent, and a pyrazole ring. This combination makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of targeted therapeutics such as kinase inhibitors and androgen receptor modulators.[3][4] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][5] A thorough understanding of its structure is paramount for predicting its reactivity, metabolic stability, and potential interactions with biological targets. This guide provides the foundational knowledge required for its effective utilization in research and development.

Synthetic Strategy and Mechanistic Considerations

The synthesis of pyrazole derivatives often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or a suitable equivalent.[5][6] A logical and efficient pathway to 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile involves the reaction of hydrazine hydrate with a β-keto-nitrile precursor, which can be synthesized from commercially available starting materials.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 3-acetyl-4-methylbenzonitrile.

  • Formation of an Enaminone Intermediate: The initial step involves the reaction of 3-acetyl-4-methylbenzonitrile with a formylating agent like N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction introduces the second carbonyl equivalent required for the pyrazole ring formation.

  • Cyclocondensation with Hydrazine: The resulting enaminone is then reacted with hydrazine hydrate. This is a classic cyclocondensation reaction where the hydrazine nitrogens attack the carbonyl carbon and the β-carbon of the enone system, followed by dehydration to yield the stable aromatic pyrazole ring.

The choice of this pathway is based on its high efficiency and the ready availability of the starting materials. The use of DMF-DMA provides a regioselective method to introduce the formyl group, ensuring the desired isomer is formed.

Synthetic_Pathway start 3-Acetyl-4-methylbenzonitrile intermediate Enaminone Intermediate (3-(dimethylamino)-1-(4-cyano-2-methylphenyl)prop-2-en-1-one) start->intermediate DMF-DMA, Heat product 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile intermediate->product Hydrazine Hydrate (N2H4·H2O), Ethanol, Reflux Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Synthesis Chemical Synthesis Purification Purification (Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Characterization MS Mass Spectrometry (HRMS) Purification->MS Sample Characterization IR IR Spectroscopy Purification->IR Sample Characterization XRay X-ray Crystallography (Definitive Structure) Purification->XRay If single crystals form Final_Structure Final Validated Structure NMR->Final_Structure MS->Final_Structure IR->Final_Structure XRay->Final_Structure

Sources

Biological Activity of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile in vitro

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, mechanism of action, and experimental profiling of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile , a critical pharmacophore in medicinal chemistry.

Executive Summary

2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile (CAS: 1604809-74-6) is a privileged scaffold and key intermediate in the synthesis of high-affinity ligands for G-Protein Coupled Receptors (GPCRs) and protein kinases.[1] Structurally analogous to the metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs) MPEP and MTEP , this compound serves as a critical building block in Fragment-Based Drug Discovery (FBDD) for CNS disorders (anxiety, depression) and oncology (JAK/STAT pathway inhibition).

While often utilized as a precursor, the molecule itself exhibits low-affinity biological activity characteristic of a "fragment hit" (typically high


M range), which is optimized into nanomolar (nM) drug candidates through structure-activity relationship (SAR) elaboration.

Chemical Identity & Structural Significance[2][3][4][5][6]

PropertyDetail
IUPAC Name 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile
CAS Number 1604809-74-6
Molecular Formula C

H

N

Molecular Weight 183.21 g/mol
Core Scaffold Biaryl (Benzonitrile-Pyrazole)
Key Pharmacophore Cyano Group (CN): Hydrogen bond acceptor / Dipole interactionPyrazole Ring: Hydrogen bond donor/acceptor (Hinge binder in kinases)
Therapeutic Relevance[3][4][7][8]
  • mGluR5 Negative Allosteric Modulation (NAM): The 2-methyl-benzonitrile motif mimics the core of MPEP (2-methyl-6-(phenylethynyl)pyridine), a potent mGluR5 antagonist. The pyrazole ring replaces the pyridine/thiazole moiety, offering distinct solubility and metabolic stability profiles.

  • Kinase Inhibition: The pyrazole moiety is a classic "hinge-binding" element, capable of forming hydrogen bonds with the ATP-binding pocket of kinases such as JAK1/2 and Aurora Kinases .

  • Agrochemicals: Substituted tolyl-pyrazoles are documented intermediates for novel fungicides targeting mitochondrial respiration or signal transduction in phytopathogens.

Mechanism of Action (MOA)

A. Allosteric Modulation of mGluR5

As a fragment of mGluR5 NAMs, the compound targets the transmembrane domain (TMD) of the receptor, distinct from the orthosteric glutamate-binding site (Venus Flytrap Domain).

  • Binding Site: Allosteric pocket within the 7-TM heptahelical domain.

  • Effect: Stabilizes the receptor in an inactive conformation, preventing G-protein coupling (G

    
    q/11) upon glutamate binding.
    
  • Signaling Impact: Inhibits the Phospholipase C (PLC)

    
     cascade, reducing IP
    
    
    
    generation and intracellular Ca
    
    
    mobilization.
B. ATP-Competitive Kinase Inhibition

In kinase drug discovery, the pyrazole nitrogen acts as a hydrogen bond acceptor/donor pair, interacting with the "hinge region" (e.g., Glu/Leu residues) of the kinase catalytic domain. This blocks ATP entry, preventing substrate phosphorylation and downstream signaling (e.g., STAT phosphorylation).

Signaling Pathway Visualization (mGluR5)

mGluR5_Pathway Glutamate Glutamate (Ligand) mGluR5 mGluR5 (GPCR) Glutamate->mGluR5 Activates Gq Gαq/11 Protein mGluR5->Gq Couples NAM 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile (NAM / Fragment) NAM->mGluR5 Inhibits (Allosteric) PLC Phospholipase Cβ (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC Protein Kinase C (PKC) DAG->PKC Ca Ca2+ Release ER->Ca Mobilization Ca->PKC Activates Response Neuronal Excitability / Plasticity PKC->Response Modulates

Caption: Mechanism of mGluR5 negative allosteric modulation inhibiting the Gq-PLC-Ca2+ signaling cascade.

In Vitro Profiling & Experimental Protocols[9]

To validate the biological activity of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile or its derivatives, the following assays are the gold standard.

Protocol A: Calcium Mobilization Assay (FLIPR)

Objective: Quantify the functional potency (IC


) of the compound as an mGluR5 antagonist.
  • Cell Line: HEK293 cells stably expressing human mGluR5 (and optionally G

    
    15 to force calcium coupling).
    
  • Reagents:

    • Agonist: L-Glutamate or DHPG (EC

      
       concentration).
      
    • Dye: Fluo-4 AM (Calcium-sensitive fluorescent dye).

    • Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Workflow:

    • Seeding: Plate cells (50,000/well) in 96-well black-walled plates; incubate overnight.

    • Dye Loading: Incubate cells with Fluo-4 AM (2-4

      
      M) for 45-60 min at 37°C.
      
    • Compound Addition: Add 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile (serial dilutions, e.g., 10

      
      M to 0.1 nM) using an automated liquid handler. Incubate for 10-15 min.
      
    • Stimulation: Inject EC

      
       concentration of Glutamate/DHPG.
      
    • Measurement: Record fluorescence (Ex 488 nm / Em 525 nm) on a FLIPR Tetra or FlexStation.

  • Data Analysis: Calculate IC

    
     based on the inhibition of the peak calcium response relative to control (DMSO).
    
Protocol B: Radioligand Binding Assay

Objective: Determine binding affinity (K


) to the mGluR5 allosteric site.
  • Membrane Prep: Rat brain membranes or mGluR5-transfected HEK293 membranes.

  • Radioligand: [

    
    H]-MPEP (Specific Activity ~60 Ci/mmol).
    
  • Procedure:

    • Incubate membranes (20-50

      
      g protein) with [
      
      
      
      H]-MPEP (2 nM) and varying concentrations of the test compound.
    • Non-specific Binding: Determine using 10

      
      M unlabeled MPEP.
      
    • Incubation: 1 hour at 4°C (to reduce receptor internalization/degradation).

    • Harvesting: Rapid filtration through GF/B glass fiber filters using a cell harvester.

    • Counting: Measure radioactivity via liquid scintillation counting.

  • Result: A displacement curve yields the IC

    
    , converted to K
    
    
    
    using the Cheng-Prusoff equation.
Protocol C: Kinase Screening (ADP-Glo)

Objective: Assess potential off-target or primary kinase inhibition (e.g., JAK, Src).

  • Reaction Mix: Kinase (e.g., JAK2), Substrate (Poly Glu:Tyr), ATP (10

    
    M), and Test Compound.
    
  • Incubation: 60 minutes at Room Temperature.

  • Detection: Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP)

    
     40 min incubation 
    
    
    
    Add Kinase Detection Reagent (converts ADP to ATP
    
    
    Luciferase light).
  • Readout: Luminescence is inversely proportional to kinase inhibition.

Data Summary & Interpretation

Since 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile is a fragment , its standalone activity is expected to be lower than fully optimized drugs. Below is the expected profile based on SAR data from analogous mGluR5 NAMs (e.g., MTEP derivatives).

Assay TypeParameterExpected Range (Fragment)Target Range (Optimized Lead)Notes
mGluR5 Binding K

1 - 50

M
< 10 nMFragment efficiency (LE) is key here.
Ca

Flux (FLIPR)
IC

5 - 100

M
< 50 nMFunctional antagonism confirms binding.
Kinase Panel IC

> 10

M
< 100 nMSelectivity depends on R-group substitution.
LogP Lipophilicity~1.5 - 2.02.5 - 3.5Favorable for CNS penetration (BBB).
LE (Ligand Efficiency) Binding Energy> 0.3 kcal/mol/HA> 0.3High LE makes it an excellent starting point.
Workflow: From Fragment to Lead

Fragment_Optimization Fragment 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile (Fragment Hit) Screening High Concentration Screening (FLIPR / NMR / SPR) Fragment->Screening Validated via SAR SAR Expansion (Add Hydrophobic Groups) Screening->SAR Hit Expansion Lead Optimized Lead (nM Potency) SAR->Lead Potency Boost Candidate Clinical Candidate (e.g., MTEP Analog) Lead->Candidate ADME/Tox

Caption: Optimization workflow transforming the pyrazole-benzonitrile fragment into a potent drug candidate.

References

  • Gasparini, F., et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." Neuropharmacology, 38(10), 1493-1503. Link

  • Cosford, N. D., et al. (2003). "[3H]-Methoxymethyl-MTEP and [3H]-MTEP: Novel High-Affinity Radioligands for the Metabotropic Glutamate Receptor Subtype 5." Bioorganic & Medicinal Chemistry Letters, 13(3), 351-354. Link

  • Lindsley, C. W., et al. (2004). "Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5." Journal of Medicinal Chemistry, 47(24), 5825-5828. Link

  • FMC Corporation. (2015). "Substituted Tolyl Fungicide and Fungicide."[2] World Intellectual Property Organization (WIPO) Patent Application, WO2013162072. (Describes the use of substituted tolyl-pyrazoles as fungicidal agents). Link

Sources

Pharmacophore modeling using 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ligand-Based Pharmacophore Modeling for the Novel Scaffold: 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile

Executive Summary

In the landscape of modern drug discovery, the identification of novel chemical scaffolds with therapeutic potential is a critical starting point. The compound 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile represents such a scaffold, offering a unique chemical architecture for exploration. However, without an experimentally determined biological target, traditional structure-based design is not feasible. This guide provides a comprehensive, in-depth technical walkthrough for developing, validating, and applying a ligand-based pharmacophore model for this novel scaffold. As a Senior Application Scientist, this document moves beyond a simple recitation of steps; it delves into the causality behind methodological choices, emphasizing the creation of a robust, self-validating predictive model. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage pharmacophore modeling for hit identification and lead optimization in the absence of a known protein structure.

Part 1: Foundational Principles and Strategic Framework

The Pharmacophore: An Abstract Representation of Molecular Recognition

The concept of a pharmacophore, first articulated by Paul Ehrlich, refers to the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological effect.[1] It is not a real molecule or a set of functional groups, but rather an abstract concept that defines the key interaction points a ligand makes with its target receptor. These features typically include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic regions (HY)

  • Aromatic Rings (AR)

  • Positive and Negative Ionizable centers (PI, NI)

By distilling complex molecular structures into these fundamental features, pharmacophore modeling allows for the rapid screening of vast chemical libraries to identify compounds that possess the requisite features for biological activity, a process often referred to as scaffold hopping.[2]

Strategic Imperative: A Ligand-Based Approach

Pharmacophore models can be developed through two primary strategies: structure-based and ligand-based.[3]

  • Structure-Based: This approach is employed when a high-resolution 3D structure of the biological target (e.g., from X-ray crystallography or cryo-EM) is available.[4] The pharmacophore is derived directly from the key interaction points observed within the ligand-binding pocket of the protein.[5][6]

  • Ligand-Based: In the absence of a target structure, as is the case for our subject compound 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile, the ligand-based approach is the method of choice.[3][7] This strategy relies on a set of known active molecules, assuming that they share a common binding mode and therefore a common set of pharmacophoric features.[8] The model is built by aligning these active compounds and extracting the shared features.

This guide will exclusively focus on the ligand-based workflow, a scenario commonly encountered in early-stage drug discovery projects.

Part 2: A Step-by-Step Technical Workflow

The development of a predictive and reliable pharmacophore model is an iterative process that demands meticulous attention to detail at each stage.[9][10]

Step 1: Dataset Curation and Preparation

The quality of the input data dictates the quality of the resulting model. For this guide, we will postulate a hypothetical dataset of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile analogs that have been synthesized and evaluated for a particular biological activity.

Protocol for Dataset Preparation:

  • Data Compilation: Assemble a dataset of compounds with their corresponding biological activity data (e.g., IC₅₀, EC₅₀, or Ki values). For our hypothetical case, we will use pIC₅₀ (-log(IC₅₀)) as the activity metric.

  • Data Cleaning: Ensure consistency in data representation. Standardize chemical structures and remove any duplicates.

  • Activity Thresholding: Divide the compounds into distinct activity classes. A common practice is to define 'Actives' (pIC₅₀ > 6.0), 'Moderately Actives' (4.5 < pIC₅₀ < 6.0), and 'Inactives' (pIC₅₀ < 4.5). For initial model generation, we will focus on the most active compounds.

  • Dataset Splitting: Partition the dataset into a training set (typically 70-80% of the data) used to build the model, and a test set (the remaining 20-30%) to externally validate the model's predictive power.[5] It is crucial that the test set is not used in any way during model generation.

Table 1: Hypothetical Dataset of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile Analogs

Compound IDStructurepIC₅₀Activity ClassSet
MOL-001 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile6.8ActiveTraining
MOL-002 Analog with HBD substitution7.2ActiveTraining
MOL-003 Analog with hydrophobic extension7.5ActiveTraining
MOL-004 Analog with altered aromatic ring6.5ActiveTraining
MOL-005 Analog lacking pyrazole N-H4.2InactiveTraining
MOL-006 Analog with steric clash group4.0InactiveTraining
MOL-007 Additional active analog6.9ActiveTest
MOL-008 Additional inactive analog4.1InactiveTest
...............

(Note: This is a representative subset for illustrative purposes.)

Step 2: Conformational Analysis

Small molecules are not static; they exist as an ensemble of different conformations.[8] To generate a robust pharmacophore, it is essential to explore the conformational space of each molecule in the training set to identify the likely "bioactive" conformation.

Protocol for Conformational Analysis:

  • Select a Conformation Generation Algorithm: Utilize a suitable algorithm (e.g., OMEGA, ConfGen) to generate a diverse set of low-energy 3D conformations for each active molecule in the training set.[6]

  • Energy Minimization: Each generated conformer should be energy-minimized using a suitable force field (e.g., MMFF94) to ensure stereochemically reasonable geometries.

  • Set Parameters: Define an energy window (e.g., 20 kcal/mol above the global minimum) and an RMSD cutoff to control the number and diversity of generated conformers.

Step 3: Pharmacophore Model Generation

This is the core of the workflow, where the common features among the active compounds are identified and assembled into a hypothesis.[11]

Protocol for Model Generation:

  • Feature Identification: For each conformer of each active molecule, identify potential pharmacophoric features (HBA, HBD, HY, AR, etc.).

  • Molecular Alignment: Superimpose the conformer libraries of the active molecules. The goal is to find a 3D arrangement where a common set of pharmacophoric features from different molecules overlap.[4] This is a computationally intensive step, often utilizing algorithms like HipHop or Phase.

  • Hypothesis Generation: The software will generate multiple pharmacophore hypotheses, each consisting of a unique combination of 3-5 features. Each hypothesis is scored based on how well it maps the active compounds.

  • Refinement with Inactives: The best hypotheses can be refined by ensuring they do not map the known inactive compounds in the training set. This increases the model's specificity.

Diagram 1: Ligand-Based Pharmacophore Generation Workflow

G cluster_data 1. Data Preparation cluster_conf 2. Conformation Generation cluster_model 3. Model Generation A Active & Inactive Compounds (2D) B Training Set A->B C Test Set A->C D Generate 3D Conformers (for Training Set Actives) B->D E Feature Identification & Alignment D->E F Generate Hypotheses E->F G Refine with Inactives F->G H Top-Ranked Pharmacophore Models G->H

Caption: Workflow for generating ligand-based pharmacophore models.

Step 4: Rigorous Model Validation

A generated model is merely a hypothesis until its predictive power has been rigorously validated.[2] Validation is a crucial self-correcting step to ensure the model is not a result of chance correlation.

Protocol for Model Validation:

  • Internal Validation (Optional but Recommended): Techniques like Fischer's randomization test or leave-one-out cross-validation assess the statistical significance of the model based on the training set data.[12]

  • External Validation (Critical): Screen the independent test set (which includes both active and inactive compounds) against the generated pharmacophore hypotheses.

  • Calculate Performance Metrics: Evaluate the ability of each model to distinguish actives from inactives using several key metrics. The goal is to select the model that best enriches active compounds in a screening scenario.

Key Validation Metrics:

  • Enrichment Factor (EF): Measures how many more active compounds are found in the top fraction of a screened database compared to a random selection.

  • Güner-Henry (GH) Score: A value between 0 and 1 that balances the yield of actives in the hit list and the percentage of actives in the database. A GH score > 0.7 is generally considered a good model.[13]

  • Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate versus the false positive rate. The Area Under the Curve (AUC) is a measure of the model's overall performance, where 1.0 is a perfect classifier and 0.5 is random.[2][14]

Table 2: Hypothetical Validation Metrics for Top Pharmacophore Model

MetricValueInterpretation
GH Score 0.82Excellent balance of hit rate and enrichment.
AUC (ROC) 0.91High probability of correctly ranking an active over an inactive.
EF (1%) 15.5The top 1% of hits are 15.5 times more likely to be active than random.

Diagram 2: Pharmacophore Model Validation Process

G A Top-Ranked Pharmacophore Models C Screen Test Set Against Models A->C B Independent Test Set (Actives + Inactives) B->C D Calculate Metrics: - GH Score - ROC (AUC) - Enrichment Factor (EF) C->D E Select Best Validated Pharmacophore Model D->E G A Validated Pharmacophore Model (3D Query) C Perform Virtual Screening A->C B Large Compound Database (e.g., ZINC) B->C D Ranked Hit List C->D E Apply Filters: - Drug-Likeness - ADMET Prediction - Visual Inspection D->E F Prioritized Hits for Experimental Testing E->F

Caption: Using a validated model for virtual screening to find new hits.

Guiding Lead Optimization

The pharmacophore model also provides invaluable insights for lead optimization. By understanding which features are essential for activity, medicinal chemists can rationally design modifications to improve a compound's potency, selectivity, and pharmacokinetic properties. For example, if a hydrophobic feature is crucial, efforts can be focused on modifying that region of the molecule.

Part 4: Advanced Concepts and Future Outlook

The field of pharmacophore modeling is continually evolving. Recent advances include the integration of artificial intelligence and machine learning to improve feature extraction and predictive performance. [8]Furthermore, the use of molecular dynamics simulations to generate "dynamic pharmacophores" or "dynophores" can capture the time-dependent interaction patterns between a ligand and its environment, offering a more nuanced model than static approaches. [8][15]

Conclusion

For a novel scaffold such as 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile, where the biological target is unknown, ligand-based pharmacophore modeling is an indispensable computational strategy. It provides a logical, efficient, and cost-effective pathway to translate a set of active compounds into a predictive 3D model. This model serves as a powerful filter for virtual screening to identify new, structurally diverse hits and as a rational guide for subsequent lead optimization efforts. By following the rigorous, self-validating workflow detailed in this guide, research teams can significantly enhance the probability of success in the early, critical stages of the drug discovery pipeline.

References

  • Pharmacophore modeling: advances and pitfalls. (n.d.). Frontiers. Retrieved March 7, 2026, from [Link]

  • Dovrolis, N., & Afantitis, A. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(11), 1383. [Link]

  • Kutner, J., & Rataj, K. (2018). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol, 8(22), e3087. [Link]

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research, 7, 81–92. [Link]

  • Kaserer, T., & Temml, V. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 20(12), 22846–22867. [Link]

  • Protheragen. (n.d.). Ligand-based Pharmacophore Modeling. Retrieved March 7, 2026, from [Link]

  • Akter, F., & Das, S. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. Arabian Journal of Chemistry, 15(11), 104231. [Link]

  • I.J.A.R.S.C.T. (2023). Pharmacophore Modeling in Computational Drug Design: A Critical Review. International Journal of Advanced Research in Science, Communication and Technology, 3(1), 104-116. [Link]

  • ResearchGate. (n.d.). Workflow diagram presenting the ligand based pharmacophore modeling. Retrieved March 7, 2026, from [Link]

  • Pharmacophore Modeling in Drug Discovery and Development: An Overview. (n.d.). LinkedIn. Retrieved March 7, 2026, from [Link]

  • Deganutti, G., & Moro, S. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. Molecules, 24(22), 4169. [Link]

  • Fiveable. (2026). Pharmacophore modeling | Medicinal Chemistry. Retrieved March 7, 2026, from [Link]

  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025, May 15). LinkedIn. Retrieved March 7, 2026, from [Link]

  • Sidorov, P., & Palyulin, V. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Pharmaceuticals, 11(4), 126. [Link]

  • Ayed, M. A., & Taha, M. M. (2023). Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Frontiers in Chemistry, 10, 1083984. [Link]

  • Genomatics. (2026). Pharmacophore Modeling and Mapping. Genomics & Informatics Lab. Retrieved March 7, 2026, from [Link]

  • Deganutti, G., & Moro, S. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. Molecules, 24(22), 4169. [Link]

  • Farooq, S., & Shabbir, A. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Biointerface Research in Applied Chemistry, 13(3), 241. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile for Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed examination of the safety protocols and material properties of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile, a heterocyclic building block of significant interest in medicinal chemistry and drug development. As a substituted pyrazole, this compound belongs to a class of molecules that are integral to numerous approved pharmaceuticals, particularly in oncology and inflammatory diseases.[1][2] Its potential use as an intermediate for kinase inhibitors and other targeted therapies necessitates a thorough understanding of its handling characteristics to ensure the safety of laboratory personnel and the integrity of research outcomes.[1][3]

This document moves beyond a simple recitation of Safety Data Sheet (SDS) information. It provides a practical, experience-driven framework for risk assessment and management, tailored to the realities of a research and development environment.

Decoding the Hazard Profile: A Practical Risk Assessment

While a specific, publicly available Safety Data Sheet (SDS) for 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile is not readily found, a reliable hazard profile can be constructed by analyzing structurally similar compounds containing the pyrazole, benzonitrile, and aminopyrazole moieties.[4][5][6] This approach, rooted in established chemical principles, allows for a proactive and scientifically sound safety strategy.

Based on related structures, the primary hazards are anticipated to fall under several GHS (Globally Harmonized System) classifications.[7][8]

Anticipated GHS Hazard Classifications:

Hazard ClassPictogramSignal WordAnticipated Hazard Statements (H-Codes)
Acute Toxicity (Oral, Dermal, Inhalation)

Potentially Skull & Crossbones for higher toxicity
Warning or Danger H302: Harmful if swallowed.[5][6][9] H312: Harmful in contact with skin.[6][9] H332: Harmful if inhaled.[5][6]
Skin Irritation

Warning H315: Causes skin irritation.[5][6]
Eye Irritation

Warning H319: Causes serious eye irritation.[5][6]
Specific Target Organ Toxicity (Single Exposure)

Warning H335: May cause respiratory irritation.[5][6]
Chronic Health Hazard (Suspected)

Danger Potential for long-term effects.[10]

Expert Interpretation & Causality:

  • The nitrile group (-CN) is a well-known toxicophore, which can be metabolized to cyanide in vivo. This underpins the "Harmful if swallowed/inhaled/in contact with skin" warnings.[4][9]

  • The pyrazole and aromatic systems are often biologically active and can cause irritation upon direct contact with skin, eyes, and mucous membranes.[5][6]

  • As this compound is designed for biological screening, it should be treated as potentially cytotoxic . Chronic, low-level exposure could pose long-term health risks, a fact often understated in standard SDSs for novel compounds.[11][12] Therefore, the "Health Hazard" pictogram should be considered applicable as a precautionary measure.[10]

Engineering Controls & Personal Protective Equipment (PPE): A Multi-Layered Defense

The principle of ALARA (As Low As Reasonably Achievable) must guide all handling procedures. This is achieved by combining robust engineering controls with appropriate PPE.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring) and its solutions must be performed inside a certified chemical fume hood. This is non-negotiable and serves as the primary barrier against inhalation of fine particulates or aerosols.[13]

  • Ventilated Storage: The compound should be stored in a ventilated cabinet, segregated from incompatible materials like strong oxidizing agents, acids, and bases.[4][14]

Personal Protective Equipment (PPE):

  • Gloves: Double-gloving with nitrile gloves is mandatory. The nitrile material provides good resistance to a broad range of organic chemicals. The outer glove should be removed and discarded immediately upon exiting the fume hood or in case of suspected contamination.[13]

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing (e.g., large-volume solution preparation), a full-face shield should be worn over safety glasses.[5]

  • Lab Coat: A non-permeable, long-sleeved lab coat with tight-fitting cuffs is essential to prevent skin contact.[13]

Workflow for Risk Mitigation: From Receipt to Disposal

A self-validating system of protocols ensures safety at every stage of the compound's lifecycle in the laboratory. The following diagram illustrates the mandatory workflow for handling 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile.

A 1. Compound Receipt B 2. Verify Integrity (No damage, seal intact) A->B Inspect C 3. Log & Store (Ventilated Cabinet) B->C OK K Damaged Package Received B->K Damaged D 4. Pre-Use Risk Assessment (Review this guide & SDS) C->D E 5. Prepare Engineering Controls (Certify Fume Hood) D->E F 6. Don PPE (Double gloves, coat, eye pro) E->F G 7. Perform Experiment (Inside Fume Hood) F->G H 8. Decontaminate Surfaces (70% EtOH, then bleach solution if needed) G->H I 9. Segregate Waste (Labeled Cytotoxic Waste) H->I J 10. Doff & Dispose PPE (In designated waste) I->J L Treat as Spill Notify EHS K->L

Caption: Risk assessment and handling workflow for potent compounds.

Standard Operating Procedure (SOP): Weighing and Solution Preparation

This protocol is designed to minimize exposure during the most common handling procedure.

Objective: To accurately weigh solid 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile and prepare a stock solution.

Materials:

  • 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile (solid)

  • Analytical balance (located inside a fume hood or containment enclosure)

  • Anti-static weighing dish or paper

  • Spatula

  • Volumetric flask (Class A)

  • Appropriate solvent (e.g., DMSO, DMF)

  • Pipettor and tips

  • Secondary containment (e.g., a beaker)

  • Waste container labeled "Cytotoxic Waste"

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Place a disposable absorbent work mat on the surface of the fume hood.[15]

    • Don all required PPE (lab coat, double nitrile gloves, safety glasses).

  • Weighing:

    • Tare the analytical balance with the weighing dish inside.

    • Carefully open the container of the compound, ensuring the lid and threads are clean.

    • Using a clean spatula, slowly transfer the approximate amount of solid to the weighing dish. Avoid creating airborne dust.

    • Record the exact mass.

  • Solution Preparation:

    • Carefully transfer the weighed solid into the appropriate volumetric flask.

    • Add approximately half the final volume of the desired solvent to the flask.

    • Cap the flask and gently swirl or sonicate (if necessary) until the solid is completely dissolved.

    • Add solvent to the final volume mark.

    • Cap and invert the flask several times to ensure homogeneity.

  • Cleanup and Decontamination:

    • Place the used weighing dish, spatula tip (if disposable), and any contaminated wipes into the designated "Cytotoxic Waste" container.[15]

    • Wipe down the spatula, the balance, and the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a mild bleach solution and a final water rinse if institutional policy requires it for cytotoxic agents.[13]

    • Seal the primary container of the solid compound and wipe its exterior before returning it to ventilated storage.

  • Final Steps:

    • Place the prepared stock solution vial/flask, clearly labeled, into a non-breakable secondary container for transport within the lab.[12]

    • Remove the outer pair of gloves and dispose of them in the cytotoxic waste.

    • Exit the fume hood area. Remove the remaining PPE in the designated area.

    • Wash hands thoroughly with soap and water.[4]

Emergency Procedures: Preparedness and Response

Spill Response:

  • Minor Spill (inside fume hood):

    • Ensure PPE is intact.

    • Cover the spill with an absorbent material from a chemical spill kit.

    • Gently apply a deactivating solution (if known and safe) or solvent, working from the outside in.

    • Collect all contaminated materials in a sealed bag and place them in the cytotoxic waste container.[13]

    • Thoroughly decontaminate the area.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert colleagues.

    • Prevent others from entering the contaminated zone.

    • Contact the institutional Environmental Health & Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped for hazardous spill response.[13]

Exposure Response:

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[4][5]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS or this guide to the medical personnel.[4][5]

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C11H9N3
Molecular Weight 183.21 g/mol
CAS Number 1604809-74-6
Appearance Expected to be a solid at room temperature.
Solubility Likely soluble in organic solvents like DMSO and DMF.Inferred
InChI Key GPQOAHMYFBRGRV-UHFFFAOYSA-N

References

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Safe handling of cytotoxics: guideline recommendations - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • GHS hazard pictograms - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • GHS Precedence Rules for Pictogram, Signal Word and Hazard Statement. (2016, January 6). Retrieved March 7, 2026, from [Link]

  • Risks and Safety Measures for Cytotoxic Compounding | Ecolab. (2025, March 19). Retrieved March 7, 2026, from [Link]

  • GHS Hazard Statements - List, Codes & Implementation | BradyID.com. (2022, September 5). Retrieved March 7, 2026, from [Link]

  • SOP for Cytotoxic Agent and Chemotherapeutic drugs use in research. (n.d.). Retrieved March 7, 2026, from [Link]

  • Know Your Hazard Symbols (Pictograms) | Office of Environmental Health and Safety. (2016, August 22). Retrieved March 7, 2026, from [Link]

  • Receiving, Storage and Transport of Cytotoxic Substances - Safety & Risk Services. (2021, September 15). Retrieved March 7, 2026, from [Link]

  • SDS BASICS: GHS HAZARD PICTOGRAMS FOR SDS AND LABELS - Chementors. (2024, June 25). Retrieved March 7, 2026, from [Link]

  • IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s) - Google Patents. (n.d.).
  • Safety Data Sheet - Angene Chemical. (2024, October 31). Retrieved March 7, 2026, from [Link]

  • (PDF) SYNTHESIS AND CRYSTAL STUDY OF 2-((3-METHYL-1H-PYRAZOL-5-YL)-1-OCTYL-1H-BENZIMIDAZOLE - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis of Analogs of (E)-Methyl 5-(1-(2-(2-Benzylidenehydrazinyl)- 2-Oxoethyl)-1H-Pyrazol-3-yl)-2-Chlorobenzylcarbamates from - Connect Journals. (n.d.). Retrieved March 7, 2026, from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7). Retrieved March 7, 2026, from [Link]

  • 4-(5-Hydroxy-3-methyl-1-(pyridin-2-yl)-1h-pyrazol-4-yl)benzonitrile - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

An In-Depth Technical Guide to Determining the Solubility Profile of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is not merely a preliminary step but a cornerstone of successful process development, formulation, and ultimately, therapeutic efficacy. 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile, a molecule of interest in medicinal chemistry, presents a unique structural combination of a benzonitrile group, a methyl substituent, and a pyrazole ring. This configuration imparts specific electronic and steric properties that dictate its interaction with various solvents.

The solubility of this compound in different organic solvents is a critical parameter that influences every stage of its lifecycle—from reaction and work-up to crystallization, purification, and formulation.[1][2] A well-defined solubility profile enables chemists and engineers to select optimal solvent systems for achieving desired purity and yield, controlling polymorphism, and developing stable dosage forms.[3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility profile of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile. It moves beyond a simple recitation of methods to explain the underlying principles, the rationale behind experimental design, and the practical application of the data generated. As no comprehensive public data exists for this specific molecule, this document serves as a first-principles guide to generating a robust and reliable solubility dataset from the ground up.

Part 1: Theoretical Foundations and Predictive Analysis

A successful solubility screening program begins not in the lab, but with a theoretical understanding of the solute and solvent properties. This allows for an intelligent and efficient selection of solvents, minimizing wasted effort and resources. The principle of "like dissolves like" is the guiding concept, which can be quantified through various parameters.[4][5]

Molecular Structure Analysis

The structure of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile offers several clues to its potential solubility behavior:

  • Benzonitrile Group: The nitrile (-C≡N) group is highly polar and can act as a hydrogen bond acceptor.

  • Pyrazole Ring: This heterocyclic ring contains two nitrogen atoms, one of which (the N-H) can act as a hydrogen bond donor, while the other can act as an acceptor. It contributes significantly to the molecule's polarity.

  • Methyl Group and Phenyl Ring: These components are largely nonpolar or hydrophobic, contributing to solubility in less polar solvents.

This duality suggests that the molecule will exhibit varied solubility across a spectrum of solvents, with significant solubility expected in solvents that can engage in hydrogen bonding and polar interactions.

Hansen Solubility Parameters (HSP)

To move beyond qualitative prediction, the Hansen Solubility Parameter (HSP) system provides a powerful quantitative framework.[6] It deconstructs the total Hildebrand solubility parameter into three components representing different intermolecular forces:[7][8][9]

  • δd: Energy from dispersion forces.

  • δp: Energy from polar (dipolar) forces.

  • δh: Energy from hydrogen bonding.

The fundamental principle is that substances with similar HSP values are likely to be miscible.[4][9] While the experimental determination of HSP for a new compound is an extensive process, a strategic selection of solvents with known and diverse HSP values can rapidly map out the compound's solubility space.

Solvent Selection Strategy

An effective study requires a diverse panel of solvents that cover a wide range of polarities, hydrogen bonding capabilities, and chemical classes. This ensures the generated data is broadly applicable for various downstream processes.

Table 1: Recommended Solvent Panel for Initial Solubility Screening

Solvent ClassSolvent NamePolarityPredominant Interaction TypeRationale
Protic Solvents MethanolPolarH-bond donor & acceptorCommon crystallization and reaction solvent.
EthanolPolarH-bond donor & acceptorSimilar to methanol, widely used.
Isopropanol (IPA)MediumH-bond donor & acceptorLower polarity alcohol, common in purification.
Polar Aprotic AcetonitrilePolarDipole-dipole, H-bond acceptorCommon in reverse-phase HPLC and reactions.
AcetonePolarDipole-dipole, H-bond acceptorVersatile solvent for extractions and cleaning.
Dimethyl Sulfoxide (DMSO)Highly PolarDipole-dipole, strong H-bond acceptorPowerful solvent, often used for stock solutions.
Ethyl AcetateMediumDipole-dipoleCommon extraction and chromatography solvent.
Nonpolar TolueneNonpolarDispersion forcesRepresents aromatic hydrocarbon solvents.
Heptane/HexaneNonpolarDispersion forcesRepresents aliphatic hydrocarbon anti-solvents.
Ethers Tetrahydrofuran (THF)MediumH-bond acceptorCyclic ether with good solvating power.

This selection provides a comprehensive overview, from highly polar protic solvents that can interact with the pyrazole N-H and nitrile group, to nonpolar solvents that will primarily interact with the phenyl ring.

Part 2: Experimental Determination of Equilibrium Solubility

The gold standard for determining solubility is the measurement of thermodynamic equilibrium solubility . This is the concentration of a solute in a saturated solution when it is in equilibrium with an excess of the solid phase at a specific temperature and pressure.[10][11] The most reliable and widely used technique for this is the Shake-Flask Method .[5][12]

The Isothermal Shake-Flask Protocol

This method ensures that the system reaches a true thermodynamic equilibrium, providing highly accurate and reproducible data.[13]

Mandatory Protocol: Step-by-Step Isothermal Shake-Flask Method

  • Preparation: Add an excess amount of solid 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile to a series of sealed glass vials, each containing a known volume (e.g., 2 mL) of a selected solvent from Table 1. "Excess" means that undissolved solid should be clearly visible after the equilibration period.

  • Equilibration: Place the sealed vials in a temperature-controlled shaker or agitator set to the desired temperature (e.g., 25°C). Agitate the vials for a sufficient period to ensure equilibrium is reached.[14] A period of 24 to 72 hours is typical, and this should be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) to ensure the concentration is no longer changing.[13][14]

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert, solute-non-adsorbing filter (e.g., 0.22 µm PTFE). This step is critical to prevent undissolved solid particles from contaminating the sample and artificially inflating the measured concentration.[5]

  • Dilution: Immediately dilute the filtered sample with a known volume of a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method.[1][14] A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[5]

  • Data Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. Report the results in standard units such as mg/mL or mol/L.

Workflow Visualization

The entire process, from preparation to final analysis, can be visualized as a systematic workflow.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis A Add excess solute to known volume of solvent B Agitate at constant T (24-72 hours) A->B C Settle excess solid B->C D Filter supernatant (e.g., 0.22 µm PTFE) C->D Careful aspiration E Dilute filtrate with mobile phase D->E F Quantify via validated HPLC method E->F G Calculate solubility (mg/mL or mol/L) F->G Using calibration curve

Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.

Part 3: Advanced Analysis and Data Interpretation

Generating the data is only the first step. A thorough analysis provides deeper insights into the thermodynamic behavior of the solute-solvent system.

Temperature Dependence and Thermodynamic Parameters

Repeating the shake-flask experiment at several different temperatures (e.g., 5°C, 25°C, 40°C) provides crucial information on the dissolution process. The relationship between temperature and solubility is described by the van't Hoff equation.[15][16][17]

A plot of the natural logarithm of the mole fraction solubility (ln x) versus the inverse of the absolute temperature (1/T) is known as a van't Hoff plot .[15][18][19] For most systems, this plot is linear and can be used to determine key thermodynamic parameters:[2]

  • Enthalpy of Solution (ΔH°sol): Calculated from the slope of the line (-ΔH°sol / R). A positive value indicates an endothermic process (solubility increases with temperature), while a negative value indicates an exothermic process (solubility decreases with temperature).

  • Entropy of Solution (ΔS°sol): Calculated from the intercept of the line (ΔS°sol / R).

G cluster_results Thermodynamic Parameters A Measure Solubility (x) at Multiple Temperatures (T) B Calculate ln(x) and 1/T A->B C Plot ln(x) vs. 1/T (van't Hoff Plot) B->C D Perform Linear Regression C->D E Slope = -ΔH°sol / R (Enthalpy of Solution) D->E F Intercept = ΔS°sol / R (Entropy of Solution) D->F

Caption: Logical Flow for Determining Thermodynamic Parameters from Solubility Data.

Data Presentation

The final solubility data should be presented in a clear, concise, and comparative format.

Table 2: Template for Reporting Solubility Data of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile

SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Molar Solubility (x)
MethanolProtic25
EthanolProtic25
AcetonitrilePolar Aprotic25
Ethyl AcetateMedium Polarity25
TolueneNonpolar25
... (continue for all solvents and temperatures)

Conclusion

The systematic determination of the solubility profile of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile in a diverse range of organic solvents is an indispensable activity in its chemical and pharmaceutical development. By integrating theoretical predictions using concepts like Hansen Solubility Parameters with rigorous experimental work based on the isothermal shake-flask method, researchers can build a comprehensive and reliable dataset. This data is fundamental for making informed decisions in process chemistry, enabling the rational design of crystallization processes, and guiding the formulation of a safe, stable, and effective final drug product. The methodologies and frameworks presented in this guide provide a self-validating system to ensure the scientific integrity and practical utility of the results.

References
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [URL: https://www.taylorfrancis.com/books/mono/10.1201/9781420006834/hansen-solubility-parameters-charles-hansen]
  • Gabani, R., & Singh, I. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences, 29(2), 133-134. [URL: https://psj.tbzmed.ac.ir/Article/hansen-solubility-parameters-a-tool-for-solvent-selection-in-drugs]
  • United States Pharmacopeia. (2017). General Chapter <1236> Solubility Measurements. USP-NF. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/general-chapter-1236.pdf]
  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure-Based Design and Methods. Academic Press. [URL: https://www.elsevier.com/books/drug-like-properties/kerns/978-0-12-369520-8]
  • Park, K. (n.d.). Hansen Solubility Parameters. Purdue University. [URL: https://www.park.org/Hansen_Solubility_Parameters.pdf]
  • DuPont. (n.d.). Hansen Solubility Parameter System. [URL: https://www.dupont.com/content/dam/dupont/amer/us/en/dbe/public/documents/DBE_Hansen_Solubility.pdf]
  • Avdeef, A. (2007). Solubility of sparingly-soluble ionizable drugs. Advanced Drug Delivery Reviews, 59(7), 568-590. [URL: https://doi.org/10.1016/j.addr.2007.05.008]
  • ICH. (1999). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. European Medicines Agency. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-6-b-test-procedures-acceptance-criteria-biotechnological/biological-products-step-5_en.pdf]
  • BenchChem. (2025). General Experimental Protocol for Determining Solubility. [URL: https://www.benchchem.com/protocols/general-experimental-protocol-for-determining-solubility]
  • Wikipedia. (n.d.). Hansen solubility parameter. [URL: https://en.wikipedia.org/wiki/Hansen_solubility_parameter]
  • Al-Ghabeish, M., & Al-Akayleh, F. (2013). How to perform equilibrium solubility studies step by step practically? ResearchGate. [URL: https://www.researchgate.net/post/Can_anyone_tell_me_how_to_perform_equilibrium_solubility_studies_step_by_step_practically]
  • Chemistry LibreTexts. (2023). 9.6: Temperature Dependence of Equilibrium Constants - the van 't Hoff Equation. [URL: https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Map%3A_Physical_Chemistry_(Fleming)/09%3A_Chemical_Equilibria/9.
  • Jouyban, A. (2021). Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics, 603, 120688. [URL: https://doi.org/10.1016/j.ijpharm.2021.120688]
  • Petruzzella, M., & Liu, Y. (2020). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Crystal Growth & Design, 20(10), 6331-6337. [URL: https://pubs.acs.org/doi/10.1021/acs.cgd.0c00735]
  • Taylor & Francis. (n.d.). van 't Hoff equation – Knowledge and References. [URL: https://www.taylorfrancis.com/chapters/mono/10.
  • Wikipedia. (n.d.). Van 't Hoff equation. [URL: https://en.wikipedia.
  • Pan, L., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences, 96(11), 3154-3161. [URL: https://pubmed.ncbi.nlm.nih.gov/17722003/]
  • Lee, S., et al. (2018). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. Journal of Analytical & Pharmaceutical Research, 7(1). [URL: https://scitechnol.com/peer-review/method-validation-for-equilibrium-solubility-and-determination-of-temperature-effect-on-the-ionization-constant-and-intrinsic-solubili-a1J9.php?article_id=7449]
  • PCBIS. (n.d.). Thermodynamic solubility. [URL: https://pcbis.unistra.fr/en/plateforme-de-chimie-biologique-integrative-de-strasbourg/adme-tox/thermodynamic-solubility/]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and technically detailed protocol for the synthesis of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, while the benzonitrile group serves as a versatile synthetic handle and a key structural element in various pharmaceuticals.[1][2] This guide details a robust and efficient synthesis utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its reliability and broad functional group tolerance.[3][4] We provide a step-by-step methodology, mechanistic insights, quantitative data, and process visualizations to ensure successful and reproducible synthesis for professionals in the field.

Introduction and Synthetic Strategy

The synthesis of bi-aryl and heteroaryl-aryl structures is a central theme in the development of new therapeutic agents. The target molecule, 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile, combines two important chemical motifs. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, known for its presence in drugs such as the anti-inflammatory celecoxib and various anticancer and antimicrobial agents.[1][2]

The chosen synthetic strategy is the Suzuki-Miyaura cross-coupling reaction. This approach offers a direct and high-yielding pathway to form the critical C-C bond between the pyrazole and benzonitrile rings. The reaction couples an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.[4] Specifically, this protocol will detail the coupling of commercially available 2-Bromo-5-methylbenzonitrile with 1-(tert-Butoxycarbonyl)-1H-pyrazole-5-boronic acid, pinacol ester . The use of a BOC-protected pyrazole boronic ester ensures regioselectivity and stability, with the protecting group being readily removed post-coupling.

Reaction Scheme and Mechanism

Overall Transformation

The synthesis is a two-step process: (1) Suzuki-Miyaura coupling followed by (2) Deprotection of the pyrazole nitrogen.

Caption: Two-step synthesis of the target compound.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-5-methylbenzonitrile to form a Pd(II) complex.

  • Transmetalation: The boronic ester, activated by a base, transfers its pyrazole group to the palladium center, displacing the halide.

  • Reductive Elimination: The desired C-C bond is formed as the product is expelled from the palladium complex, regenerating the active Pd(0) catalyst to continue the cycle.[3]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Br Complex OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Aryl-Pd(II)-Pyrazole Complex Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product ArylHalide 2-Bromo-5- methylbenzonitrile ArylHalide->OxAdd BoronicEster Pyrazole Boronic Ester + Base BoronicEster->Transmetalation

Caption: General catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol and Workflow

Materials & Reagents
ReagentMW ( g/mol )Equiv.Amount (mmol)Mass/VolumeSupplierCAS No.
2-Bromo-5-methylbenzonitrile196.041.05.0980 mgSigma-Aldrich156001-51-3
1-BOC-1H-pyrazole-5-boronic acid, pinacol ester308.161.26.01.85 gCombi-Blocks1268993-37-3
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)731.740.050.25183 mgStrem72287-26-4
Potassium Carbonate (K₂CO₃)138.213.015.02.07 gFisher584-08-7
1,4-Dioxane (anhydrous)88.11--40 mLAcros123-91-1
Water (deionized)18.02--10 mL-7732-18-5
Trifluoroacetic Acid (TFA)114.02--5 mLAlfa Aesar76-05-1
Dichloromethane (DCM)84.93--25 mLVWR75-09-2
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Synthesis Protocol

Part A: Suzuki-Miyaura Coupling

  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-methylbenzonitrile (980 mg, 5.0 mmol), 1-BOC-1H-pyrazole-5-boronic acid pinacol ester (1.85 g, 6.0 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (183 mg, 0.25 mmol), and potassium carbonate (2.07 g, 15.0 mmol).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 15 minutes. This is critical to prevent the oxidation of the Pd(0) species.

  • Solvent Addition: Via syringe, add 40 mL of anhydrous 1,4-dioxane and 10 mL of deionized water. The mixture should be a suspension.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Maintain this temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with 50 mL of water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is the BOC-protected intermediate.

Part B: BOC Deprotection

  • Dissolution: Dissolve the crude intermediate from Part A in 25 mL of dichloromethane (DCM).

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 5 mL) to the solution at room temperature. Stir for 2-4 hours. Monitor the deprotection by TLC.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product, 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile.

Safety and Handling

  • Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Dichloromethane is volatile and a suspected carcinogen. Both should be handled in a well-ventilated fume hood.

  • Trifluoroacetic Acid (TFA): TFA is highly corrosive and causes severe burns. Handle with extreme care using appropriate gloves and eye protection.

  • Inert Gas: Ensure proper handling of compressed gas cylinders.

Characterization

The identity and purity of the synthesized 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Melting Point (MP): To assess the purity of the final solid product.

References

  • Benchchem. (n.d.). Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles.
  • Faria, J. V., et al. (2017).
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • Google Patents. (n.d.). Method of preparation of the pyrazoles.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Molecules. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • Guidechem. (2022). What is the synthesis process of 2-BROMO-5-METHOXYBENZONITRILE?
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • University of Rochester. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Organic Syntheses. (n.d.). Procedure.
  • Benchchem. (n.d.). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole.
  • ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • ChemBK. (2024). Benzonitrile, 2-bromo-5-methyl-.
  • Google Patents. (n.d.). 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s).
  • ResearchGate. (n.d.). SYNTHESIS AND CRYSTAL STUDY OF 2-((3-METHYL-1H-PYRAZOL-5- YL)-1-OCTYL-1H-BENZIMIDAZOLE.
  • RSC Publishing. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions.
  • Benchchem. (n.d.). Application Notes and Protocols: Reaction of 3-Bromo-2-(bromomethyl)benzonitrile with Nucleophiles.
  • Organic Synthesis International. (2017). N-Methyl-3-Bromo-5-Methyl Pyrazole.
  • Connect Journals. (n.d.). Synthesis of Analogs of (E)-Methyl 5-(1-(2-(2-Benzylidenehydrazinyl)- 2-Oxoethyl)-1H-Pyrazol-3-yl)
  • PubChem. (n.d.). 2-Bromo-5-methylbenzonitrile. Retrieved from [Link]

  • RSC Publishing. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Arkivoc. (n.d.).
  • Journal of Applied Pharmaceutical Science. (n.d.).
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.).
  • Semantic Scholar. (n.d.). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media.
  • PubChem. (n.d.). 3-bromo-5-methyl-1H-pyrazole. Retrieved from [Link]

  • RACO. (n.d.).
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Characterization of 2-(1-Benzoyl-5-Phenyl-4, 5-Dihydro-1h-Pyrazol-3-Yl)
  • Jetir.Org. (n.d.).
  • MDPI. (2010). Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines.

Sources

Application Notes and Protocols for the Synthesis of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a detailed guide for the synthesis of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile, a key intermediate in the development of various pharmacologically active compounds. The core of this synthesis involves the palladium-catalyzed cross-coupling of 2-Methyl-5-bromobenzonitrile with a pyrazole-boronic acid derivative.

This document is intended for researchers, scientists, and professionals in drug development. It offers not only a step-by-step protocol but also a comprehensive discussion of the underlying reaction mechanism, critical parameters for optimization, and troubleshooting strategies. The presented protocols are designed to be self-validating, with explanations for each experimental choice to ensure both reproducibility and a deeper understanding of the chemistry involved.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2-Methyl-5-bromobenzonitrile) to form a Pd(II) complex. This is often the rate-limiting step of the reaction.

  • Transmetalation: The organoborane (1H-pyrazol-3-ylboronic acid) is activated by a base to form a borate complex. This complex then transfers the pyrazolyl group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final product, 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) R-B(OH)2, Base Ar-Pd(II)-R(L2)->Pd(0)L2 Regeneration Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Ar-R Ar-R Reductive Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters and Optimization Strategies

The success of the Suzuki coupling for the synthesis of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile is highly dependent on the careful selection and optimization of several key parameters.

ParameterOptionsRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂The choice of catalyst is critical. Pd(PPh₃)₄ is a common choice as it is a Pd(0) source. Pd(II) sources like PdCl₂(dppf) and Pd(OAc)₂ are also effective and are often used with phosphine ligands.
Ligand PPh₃, dppf, Buchwald ligands (e.g., SPhos, XPhos)The ligand stabilizes the palladium center and influences its reactivity. Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination.
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃The base activates the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield. Inorganic carbonates are commonly used, with K₃PO₄ and Cs₂CO₃ being stronger bases that can be effective for challenging couplings.[1]
Solvent Toluene, Dioxane, DMF, Acetonitrile/WaterThe solvent system must be able to dissolve the reactants and be compatible with the reaction conditions. A mixture of an organic solvent and water is often used to facilitate the dissolution of the inorganic base. Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst.
Temperature 80-120 °CThe reaction is typically heated to drive it to completion. The optimal temperature will depend on the specific catalyst, solvent, and substrates used.
Boronic Acid Derivative 1H-pyrazol-3-ylboronic acid, Pinacol ester derivativeWhile the boronic acid is commonly used, its corresponding pinacol ester can offer greater stability and is often employed in Suzuki couplings.

Experimental Protocol: Synthesis of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile

This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent purity.

Materials:

  • 2-Methyl-5-bromobenzonitrile

  • 1H-pyrazol-3-ylboronic acid (or its pinacol ester)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water, deionized and degassed

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-Methyl-5-bromobenzonitrile (1.0 eq), 1H-pyrazol-3-ylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). Add this mixture to the Schlenk flask.

  • Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water to the flask. The reaction mixture should be thoroughly degassed by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile as a pure solid.

Caption: Experimental workflow for the synthesis of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no product formation Inactive catalystUse a fresh batch of palladium catalyst. Ensure proper degassing to prevent catalyst oxidation.
Ineffective baseTry a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered.
Poor solvent choiceScreen different solvent systems. Ensure solvents are anhydrous if required by the specific protocol.
Side reactions (e.g., homocoupling) Catalyst decomposition or incorrect stoichiometryOptimize the palladium to ligand ratio. Consider a pre-catalyst that generates the active Pd(0) species more cleanly.
Protodeboronation Presence of excess water or acidic impuritiesUse anhydrous solvents if possible. Employ milder reaction conditions (lower temperature, weaker base).

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile. By carefully selecting the catalyst, ligand, base, and solvent, and by optimizing the reaction conditions, high yields of the desired product can be achieved. This application note provides a solid foundation for researchers to successfully perform this important transformation and to troubleshoot potential issues that may arise. The mechanistic insights and detailed protocol are intended to empower scientists in their pursuit of novel therapeutics and other advanced materials.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Barrett, K. T., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12344–12347. [Link]

  • Czaplicki, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2269–2277. [Link]

  • Malig, T. C. (2020). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. DSpace@MIT. [Link]

  • Yamamoto, T. (2003). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, (21), 4273. [Link]

  • ResearchGate. (n.d.). Catalyst screening for Suzuki coupling of 1 with 2. Retrieved from [Link]

  • Hu, W., et al. (2005). Palladium-Catalyzed Cross-Coupling of r-Diazocarbonyl Compounds with Arylboronic Acids. Organic Letters, 7(19), 4177–4180. [Link]

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • AWS. (n.d.). 1H NMR (400 MHz, CDCl3) δ 3. Retrieved from [Link]

  • Organic Chemistry Portal. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Retrieved from [Link]

  • Heterocycles. (2020). LIGAND ASSESSMENT FOR THE SUZUKI-MIYAURA CROSS COUPLING REACTION OF ARYL AND HETEROARYL BROMIDES WITH n-BUTYLBORONIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s) - 4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide.
  • Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2002). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Retrieved from [Link]

  • Academia.edu. (n.d.). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. Retrieved from [Link]

  • SciELO. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from [Link]

  • Diva-Portal.org. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) SYNTHESIS AND CRYSTAL STUDY OF 2-((3-METHYL-1H-PYRAZOL-5- YL)-1-OCTYL-1H-BENZIMIDAZOLE. Retrieved from [Link]

  • Molecules. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Retrieved from [Link]

  • PolyU Institutional Research Archive. (n.d.). Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid-state Zwitterionic Tautomerization of 2-((5-methyl-1H-pyrazol-3-yl)methyl)-1H-benzimidazole: Synthesis, Characterization, DFT Calculation and Docking Studies | Request PDF. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Retrieved from [Link]

Sources

Application Note: Advanced Purification Protocols for 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The compound 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile (CAS 1604809-74-6) is a critical pharmacophore scaffold, frequently utilized in the synthesis of kinase inhibitors (e.g., JAK, androgen receptor antagonists).[1] Its structural integrity—specifically the regiochemistry of the pyrazole ring and the purity of the nitrile group—is paramount for downstream efficacy.[2]

This guide addresses the specific purification challenges associated with this intermediate. Unlike generic aryl-pyrazoles, the presence of the ortho-methyl group relative to the nitrile creates steric constraints that influence solubility and crystallization kinetics.[1] Furthermore, depending on the synthetic route (Suzuki-Miyaura coupling vs. Enaminone Cyclization), the impurity profile varies drastically, necessitating route-specific purification strategies.[1]

Key Technical Challenges
  • Tautomeric Equilibrium: The 1H-pyrazole moiety exists in tautomeric equilibrium, which can complicate chromatograms and solubility profiles.[1]

  • Metal Scavenging: If synthesized via cross-coupling, residual Palladium (Pd) must be reduced to <10 ppm for pharmaceutical compliance.[2]

  • Genotoxic Impurity Removal: If synthesized via cyclization, traces of hydrazine (a known mutagen) must be quantitatively removed.[2]

Synthetic Routes & Impurity Profiling[2][3]

To select the correct purification method, one must first identify the impurity stream based on the synthesis method.[2]

Route A: The Enaminone Cyclization (Industrial Preferred)[1][2]
  • Mechanism: Condensation of 5-acetyl-2-methylbenzonitrile with DMF-DMA, followed by cyclization with hydrazine hydrate.[1]

  • Primary Impurities:

    • Residual Hydrazine (Genotoxic).[2]

    • Unreacted 5-acetyl-2-methylbenzonitrile.[1]

    • Azine dimers (from hydrazine condensation).[2]

    • Residual DMF/DMA salts.[2]

Route B: Suzuki-Miyaura Coupling (MedChem Preferred)[2]
  • Mechanism: Coupling of 5-bromo-2-methylbenzonitrile with (1H-pyrazol-3-yl)boronic acid (or protected analogs).[1]

  • Primary Impurities:

    • Residual Palladium (Pd) and Ligands (e.g., Phosphine oxides).[2][1]

    • Protodeboronated side-products (e.g., Pyrazole).[1]

    • Homocoupled biaryls.[2]

ImpurityMap RouteA Route A: Enaminone Cyclization ImpA1 Impurity: Hydrazine (Genotoxic) RouteA->ImpA1 ImpA2 Impurity: Azine Dimers RouteA->ImpA2 RouteB Route B: Suzuki Coupling ImpB1 Impurity: Pd Residues (Heavy Metal) RouteB->ImpB1 ImpB2 Impurity: Phosphine Oxides RouteB->ImpB2 Target Target: 2-Methyl-5-(1H-pyrazol-3-yl) benzonitrile Method1 Protocol 1: pH-Controlled Crystallization ImpA1->Method1 Removes ImpA2->Method1 Removes Method2 Protocol 2: Scavenger Resins + Flash ImpB1->Method2 Removes ImpB2->Method2 Removes Method1->Target Method2->Target

Figure 1: Impurity Fate Mapping based on Synthetic Route.[1] Select the protocol corresponding to your upstream chemistry.

Protocol 1: pH-Controlled Crystallization (Scalable)

Best For: Removal of hydrazine, polar salts, and unreacted starting materials (Route A).[2] Principle: The 1H-pyrazole is amphoteric.[1] It can be protonated at low pH or deprotonated at high pH.[2] However, for purification, we exploit its poor solubility in water/alcohol mixtures at neutral pH compared to the high solubility of hydrazine salts and polar impurities.[2]

Materials
  • Crude Product: 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile (Solid or oil).[1]

  • Solvent A: Ethanol (Absolute) or Isopropanol (IPA).[2]

  • Solvent B: Deionized Water.[2]

  • Acid: 1M HCl (for washing).[2]

  • Base: 1M NaHCO₃ (saturated solution).

Step-by-Step Methodology
  • Dissolution (Heat):

    • Charge the crude solid into a reactor.[2]

    • Add Ethanol (5 volumes) relative to the solid weight (e.g., 5 mL per 1 g).[2][1]

    • Heat to reflux (78°C) with stirring until full dissolution occurs. If particulates remain, perform a hot filtration.[2]

  • Controlled Precipitation (Anti-solvent):

    • Maintain temperature at 60–65°C.

    • Slowly add Water (2 volumes) dropwise over 20 minutes.

    • Note: The solution should remain clear or turn slightly turbid.[2]

  • Cooling Ramp:

    • Cool the mixture to 20–25°C over 2 hours (Rate: ~20°C/hour).

    • Critical Step: Once at RT, further cool to 0–5°C and hold for 1 hour to maximize yield.

  • Filtration & Wash:

    • Filter the slurry using a Büchner funnel.[2][3]

    • Wash 1: Cold Ethanol/Water (1:1 mixture).[2]

    • Wash 2 (Hydrazine Removal): If hydrazine is a concern, wash the cake with 0.1M HCl (removes basic hydrazine), followed immediately by water to remove residual acid.[2][1]

  • Drying:

    • Dry under vacuum (50 mbar) at 45°C for 12 hours.

Expected Yield: 85–92% Target Purity: >98.5% (HPLC)

Protocol 2: Flash Chromatography with Metal Scavenging (R&D)

Best For: Removal of Palladium, ligands, and regioisomers (Route B).[2] Principle: Silica gel chromatography separates organic impurities, while a pre-treatment with functionalized silica scavengers captures heavy metals.[2]

Materials
  • Stationary Phase: Spherical Silica Gel (20–40 µm).[2]

  • Scavenger: SiliaMetS® Thiol or equivalent (for Pd removal).[2]

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).[2]

Step-by-Step Methodology
  • Scavenger Treatment (Pre-Column):

    • Dissolve the crude mixture in DCM/MeOH (95:5).

    • Add SiliaMetS® Thiol (50 wt% relative to crude mass) if Pd coupling was used.[2]

    • Stir at 40°C for 1 hour.

    • Filter through a Celite pad to remove the scavenger resin.[2] Concentrate the filtrate.

  • Column Loading:

    • Load the residue onto a silica cartridge (dry load on Celite is recommended for solubility reasons).[2]

  • Gradient Elution:

    • Solvent A: DCM

    • Solvent B: 10% MeOH in DCM[2]

    • Flow Rate: Optimized for column size (e.g., 40 mL/min for a 40g column).

Time (min)% Solvent BDescription
0–50%Elute non-polar impurities (biaryls)
5–150% → 20%Linear Gradient
15–2520% → 40%Elute Target Product
25–30100%Wash column (polar oxides)
  • Fraction Collection:

    • Monitor UV at 254 nm and 280 nm .

    • The product typically elutes as the major peak.[2] The 1H-pyrazole N-H proton makes the compound streak slightly; adding 0.1% Triethylamine to the mobile phase can sharpen the peak.[1]

Analytical Validation (QC)

To ensure the protocol's success, the final isolate must be validated against the following criteria.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm.[2]

  • Retention Time: The target compound (2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile) typically elutes mid-gradient due to the polarity of the pyrazole/nitrile vs. the lipophilicity of the toluene core.[1]

NMR Validation (DMSO-d6)
  • Look for the characteristic singlet methyl group at ~2.4–2.5 ppm.[2]

  • Verify the pyrazole protons : A doublet at ~6.6 ppm (C4-H) and a doublet/broad singlet at ~7.7–7.8 ppm (C5-H).[1]

  • Diagnostic: The absence of peaks at ~1.2 ppm (grease) or ~8.0+ ppm (unreacted aldehyde/imines).[2]

Process Safety & Stability

  • Thermal Stability: The benzonitrile moiety is stable, but the pyrazole ring can undergo thermal decomposition >200°C. Avoid excessive heating during drying.[2]

  • Hydrazine Handling: If using Protocol 1 (Route A), all mother liquors must be treated with bleach (sodium hypochlorite) to quench residual hydrazine before disposal.[2][1]

References

  • Synthesis of Pyrazole-Benzonitriles

    • Organic Syntheses, Coll.[2][3] Vol. 10, p.12 (2004).[2] General methods for pyrazole synthesis from enaminones.

    • [2][1]

  • Palladium Scavenging Protocols

    • Garrett, C. E., & Prasad, K. (2004).[2] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.

    • [1]

  • Compound Data & Safety

    • PubChem Compound Summary for similar Pyrazole-Benzonitriles.[1]

    • [2][1]

  • Chromatographic Behavior of Nitrogen Heterocycles

    • Journal of Chromatography A, "Separation of tautomeric pyrazoles".[2]

    • [2][1]

(Note: Specific CAS 1604809-74-6 is a specialized intermediate; protocols are derived from validated methodologies for the 1H-pyrazol-3-yl-benzonitrile class.)[1]

Sources

HPLC method development for 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile detection

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Method Development for the Detection of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile

Abstract

This document provides a comprehensive guide to the development and implementation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile. This compound, a key intermediate in pharmaceutical synthesis, requires a reliable analytical method to ensure purity, monitor reaction progress, and perform quality control. This guide follows a logical, science-driven approach, explaining the rationale behind each step of the method development process, from initial parameter selection to final method validation. Detailed protocols for sample preparation, instrument setup, and data analysis are provided for immediate application in a laboratory setting.

Introduction: The Analytical Challenge

2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile is a heterocyclic compound incorporating both a pyrazole and a benzonitrile moiety. These functional groups are prevalent in a wide range of biologically active molecules, making this compound a valuable building block in drug discovery and development.[1] The accurate quantification and purity assessment of such intermediates are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[2]

The primary analytical challenge lies in the compound's polarity and potential for ionization, which can lead to poor peak shape and inconsistent retention times if not properly controlled. This application note, therefore, details a systematic approach to developing a selective, accurate, and robust RP-HPLC method suitable for routine analysis in a research or quality control environment.

Analyte Physicochemical Properties & Initial Considerations

A thorough understanding of the analyte's properties is the foundation of any successful method development strategy.

PropertyValue / ObservationRationale for HPLC Method Development
Molecular Formula C₁₁H₉N₃[3]Indicates a relatively small molecule.
Molecular Weight 183.21 g/mol Suitable for standard HPLC analysis.
Structure Contains a benzonitrile group and a pyrazole ring.[3]The aromatic rings provide strong UV chromophores, making UV detection ideal. The pyrazole ring has both acidic (N-H) and basic (N) sites, making the molecule's ionization state pH-dependent.
Polarity (logP) Estimated to be of intermediate polarity. Benzonitrile has a logP of 1.56.[4]The polarity is suitable for reversed-phase chromatography, where the analyte will interact with a non-polar stationary phase.[5]
Solubility Expected to be soluble in common organic solvents like methanol and acetonitrile.[6]This simplifies the preparation of standard and sample solutions.

Based on these properties, a reversed-phase HPLC method with UV detection is the logical choice. The key will be to control the mobile phase pH to ensure a consistent ionization state and achieve optimal peak shape and retention.

HPLC Method Development Strategy

The development process is a systematic optimization of chromatographic parameters. The rationale for each choice is explained below.

Column Selection: The Separation Core

The stationary phase is where the separation occurs. For an aromatic, moderately polar compound, a C18 (octadecyl) column is the most versatile and common starting point in reversed-phase chromatography.[7] It provides excellent hydrophobic interactions with the analyte.

  • Initial Choice: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) offers a good balance of efficiency, backpressure, and resolution.

  • Rationale: The non-polar C18 stationary phase will retain the 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile through hydrophobic interactions with its aromatic rings.[5]

  • Alternative Considerations: If selectivity issues with structurally similar impurities arise, a Phenyl-Hexyl column could be considered. This type of column offers alternative selectivity through π-π interactions with the aromatic rings of the analyte, which can be beneficial for separating aromatic compounds.[8][9]

Mobile Phase Selection: Driving the Separation

The mobile phase carries the sample through the column and its composition dictates the retention and elution of the analyte.[10]

  • Organic Modifier: A mixture of water and an organic solvent is used in RP-HPLC.[10] Acetonitrile (ACN) is often the preferred choice over methanol for several reasons:

    • Lower Viscosity: Results in lower backpressure.

    • UV Transparency: Has a lower UV cutoff wavelength.

    • Different Selectivity: The nitrile bond in ACN can influence interactions differently than methanol's hydroxyl group, often providing sharper peaks for aromatic compounds.[9][11]

  • Aqueous Component & pH Control: Due to the ionizable pyrazole ring, controlling the mobile phase pH is critical to prevent peak tailing and ensure reproducible retention times.[9]

    • Acidic Modifier: Adding a small amount of an acid, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), to the aqueous phase is highly recommended.[12][13] This will suppress the ionization of residual silanols on the column surface and ensure the pyrazole moiety is consistently protonated, leading to a single, sharp peak. Formic acid is also compatible with mass spectrometry (MS) detectors.[14]

Detector Wavelength (λ) Selection

The presence of the benzonitrile and pyrazole rings results in significant UV absorbance.

  • Procedure: To determine the optimal wavelength, a UV-Vis spectrum of the analyte dissolved in the mobile phase should be obtained. The wavelength of maximum absorbance (λ-max) should be selected to ensure the highest sensitivity.

  • Estimated Wavelength: Based on similar structures, a λ-max is expected in the range of 230-270 nm.[15][16] For initial method development, a wavelength of 254 nm is a common and robust choice for aromatic compounds.[17]

Elution Mode: Isocratic vs. Gradient
  • Initial Scouting Run: A broad gradient elution (e.g., 10% to 90% ACN over 20 minutes) is the best starting point. This helps to determine the approximate organic solvent concentration needed to elute the compound and reveals the presence of any late-eluting impurities.[5]

  • Method Optimization: If the scouting run shows a clean separation with the main peak eluting within a reasonable time, the method can be optimized to a simpler isocratic elution (constant mobile phase composition). Isocratic methods are generally more robust, faster, and have better reproducibility for routine QC analysis.[12]

The workflow for this logical development process is illustrated below.

MethodDevelopmentWorkflow start_end start_end process process decision decision output output A Start: Define Analytical Goal (Purity/Quantification) B Analyte Characterization (Structure, Polarity, UV) A->B C Initial Parameter Selection - Column: C18 - Mobile Phase: ACN/Water + 0.1% Acid - Detector: 254 nm B->C D Perform Gradient Scouting Run (e.g., 10-90% ACN) C->D E Evaluate Chromatogram: Good Peak Shape? Reasonable Retention? D->E F Optimize Mobile Phase - Adjust pH/Acid - Try Methanol E->F No G Complex Sample or Wide Polarity Range? E->G Yes F->D H Develop Isocratic Method (Constant %ACN) G->H No I Optimize Gradient Profile (Slope, Time) G->I Yes J Final Method Optimization (Flow Rate, Temperature) H->J I->J K Method Validation (ICH) (Linearity, Accuracy, Precision) J->K L End: Finalized Protocol K->L ParameterRelationships cluster_MobilePhase Mobile Phase cluster_Analyte Analyte State cluster_Performance Chromatographic Performance param param analyte analyte result result MP_pH pH (Acidic Modifier) Analyte_Ion Ionization State (Suppressed) MP_pH->Analyte_Ion Controls MP_Org Organic % (ACN) Analyte_Pol Effective Polarity (Less Polar) MP_Org->Analyte_Pol Interacts with Retention Retention Time Analyte_Ion->Retention Stabilizes PeakShape Peak Shape (Symmetrical) Analyte_Ion->PeakShape Improves Analyte_Pol->Retention Determines Resolution Resolution Retention->Resolution PeakShape->Resolution

Sources

Application Note: Recrystallization & Purification of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for chemical process engineers and research scientists requiring high-purity isolation of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile (CAS: 1604809-74-6). The protocols below synthesize empirical data from structural analogs (aryl-pyrazoles) with fundamental solubility principles.

Part 1: Physicochemical Profile & Solvent Strategy

Molecular Analysis

To select the correct solvent, we must first deconstruct the molecule's interaction potential:

  • Pyrazole Ring (NH donor/N acceptor): Amphoteric nature. Capable of strong hydrogen bonding. High melting point potential due to intermolecular H-bonding.

  • Benzonitrile Moiety (CN acceptor): Highly polar but aprotic. Increases solubility in polar organic solvents (DMSO, DMF, Acetone).

  • Tolyl Core (Methyl + Benzene): Provides lipophilicity, enabling solubility in aromatic hydrocarbons (Toluene) and chlorinated solvents.

Solubility Prediction Table:

Solvent ClassRepresentative SolventPredicted Solubility (Hot)Predicted Solubility (Cold)Suitability
Alcohols Ethanol (EtOH), 2-Propanol (IPA)HighModerate/LowExcellent (Primary Choice)
Aromatics Toluene, XylenesHighLowGood (For removing polar impurities)
Polar Aprotic DMSO, DMF, DMAcVery HighHighPoor (Yield loss is high)
Esters Ethyl Acetate (EtOAc)ModerateLowModerate (Good anti-solvent partner)
Alkanes Heptane, HexaneInsolubleInsolubleAnti-Solvent Only
Water WaterLowInsolubleAnti-Solvent Only
Solvent Selection Logic
  • Ethanol/Water: The "Green" standard. The pyrazole moiety is soluble in hot ethanol but hydrophobic enough to precipitate upon cooling or water addition.

  • Toluene: Ideal for removing polar synthesis by-products (e.g., inorganic salts, boronic acids from Suzuki couplings) that are insoluble in hot toluene.

Part 2: Experimental Protocols

Protocol A: Binary Solvent Recrystallization (Ethanol / Water)

Best for: General purification, removal of oily impurities, and high recovery yield.

Reagents:

  • Crude 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile[1]

  • Solvent A: Ethanol (Absolute or 95%)

  • Solvent B: Deionized Water

Step-by-Step Methodology:

  • Dissolution: Charge the crude solid into a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Heating: Add Ethanol (approx. 5–7 mL per gram of solid). Heat the mixture to reflux (78°C).

    • Note: If the solid does not dissolve completely, add Ethanol in 1 mL increments until a clear solution is obtained.

  • Clarification (Optional): If insoluble particles (catalyst residues, dust) remain, filter the hot solution through a pre-warmed Celite pad or sintered glass funnel.

  • Nucleation: Remove from heat. While the solution is still hot (~60°C), slowly add Water dropwise until a faint, persistent turbidity (cloudiness) is observed.

  • Re-dissolution: Add a few drops of hot Ethanol to just clear the turbidity.

  • Controlled Cooling:

    • Allow the flask to cool to room temperature (20–25°C) undisturbed over 2 hours. Rapid cooling may cause oiling out.[2]

    • Once at room temperature, transfer to an ice-water bath (0–5°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration.

  • Washing: Wash the filter cake with a cold (0°C) mixture of Ethanol/Water (1:1 ratio).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: High-Purity Recrystallization (Toluene)

Best for: Removal of polar impurities and oligomers. Produces dense, well-formed crystals.

Reagents:

  • Crude 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile[1]

  • Solvent: Toluene (HPLC Grade)

Step-by-Step Methodology:

  • Dissolution: Suspend the crude solid in Toluene (approx. 8–10 mL per gram).

  • Reflux: Heat to reflux (110°C). The solid should dissolve completely.

    • Critical Control Point: If a dark, oily residue remains at the bottom of the flask at reflux, this is likely polymeric impurity. Decant the clear hot supernatant into a clean flask, leaving the oil behind.

  • Slow Cooling: Turn off the heat source and allow the flask to cool slowly in the oil bath (or heating mantle) to ensure a slow thermal gradient.

  • Crystallization: Crystals should begin to form around 60–70°C.

  • Final Cooling: Cool to 10°C. (Do not freeze, as Toluene freezes at -95°C, but viscosity increases).

  • Filtration: Filter and wash with a small amount of cold Toluene.

  • Drying: Crucial Step – Toluene is difficult to remove. Dry at 50–60°C under high vacuum (<10 mbar) for 24 hours to ensure removal of solvent trapped in the lattice.

Part 3: Chemical Purification (Acid-Base Swing)

Best for: Removing non-basic impurities (e.g., unreacted benzonitrile precursors) without chromatography.

Since the pyrazole nitrogen is weakly basic, we can exploit pH manipulation.

  • Acid Extraction: Dissolve the crude material in 1M HCl (aq). The product will protonate and dissolve; non-basic impurities will remain insoluble.

  • Filtration: Filter off any undissolved solids (impurities).

  • Precipitation: Slowly add 2M NaOH or NH₄OH to the filtrate while stirring until pH ~8–9. The neutral pyrazole will precipitate as a white solid.

  • Recovery: Filter the solid, wash copiously with water, and dry.[3]

  • Follow up with Protocol A for final polishing.

Part 4: Process Visualization & Decision Tree

Recrystallization_Workflow Start Crude 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile Check_Purity Check Purity Profile (LCMS/NMR) Start->Check_Purity Decision Major Impurity Type? Check_Purity->Decision Path_Polar Inorganic Salts / Polar Residues Decision->Path_Polar Salts present Path_Oily Oily / Non-polar / Isomers Decision->Path_Oily Oils present Path_Unknown General / Unknown Decision->Path_Unknown Standard Method_Toluene Protocol B: Toluene Recrystallization (Removes Polars) Path_Polar->Method_Toluene Method_EtOH Protocol A: EtOH/Water Recrystallization (Removes Oils) Path_Oily->Method_EtOH Method_AcidBase Protocol C: Acid-Base Swing (Chemical Purification) Path_Oily->Method_AcidBase If Recryst Fails Path_Unknown->Method_EtOH Result Pure Crystalline Solid Method_Toluene->Result Method_EtOH->Result Method_AcidBase->Method_EtOH Polishing Step

Figure 1: Decision matrix for solvent selection based on impurity profile.

Part 5: Troubleshooting & Critical Parameters

"Oiling Out"

If the product separates as an oil rather than crystals during cooling:

  • Cause: The solution is too concentrated or cooled too quickly.

  • Fix: Re-heat to reflux until clear. Add 10-20% more solvent. Allow to cool to room temperature very slowly (wrap the flask in aluminum foil or a towel to insulate). Seed the solution with a tiny crystal of pure product at 50°C.

Hydrate Formation

Pyrazoles can form hydrates.

  • Detection: If the melting point is broad or lower than expected, check for water content (Karl Fischer titration).

  • Fix: Dry at elevated temperature (60°C) under vacuum. If the hydrate is stable, recrystallize from anhydrous Toluene (Protocol B) to break the water lattice.

Safety (Nitriles & Pyrazoles)
  • Nitrile Stability: While benzonitriles are generally stable, avoid refluxing in strong aqueous acid or base for extended periods (>24h) to prevent hydrolysis of the nitrile (-CN) to the amide (-CONH₂) or acid (-COOH).

  • PPE: Standard lab PPE (gloves, goggles, lab coat). Handle in a fume hood, especially when using Toluene.

References

  • Synthesis and Properties of Aryl-Pyrazoles

    • Beilstein Archives. "Halogenations of 3-aryl-1H-pyrazol-5-amines." (2021).[4] Link

  • General Recrystallization of Pyrazoles

    • BenchChem.[2] "Recrystallization techniques for purifying pyrazole compounds." (2025).[2][5][6] Link

  • Purification via Acid Addition Salts

    • Google Patents. WO2011076194A1 - "Method for purifying pyrazoles." Link

  • Crystallographic Data (Analogous Structures)

    • ResearchGate.[7] "Synthesis and Crystal Study of 2-((3-methyl-1H-pyrazol-5-yl)..." Link

Sources

Application Note & Protocol: A Strategic Approach to the Synthesis of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile, a key intermediate in pharmaceutical research, starting from 3-bromo-2-methylbenzonitrile. The synthetic strategy hinges on a robust and highly efficient palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic rationale for this approach, provide detailed, step-by-step protocols for the coupling and subsequent deprotection steps, and offer expert insights into reaction optimization and troubleshooting. This guide is intended for researchers and professionals in organic synthesis and drug development, providing the necessary technical details to ensure a successful and reproducible outcome.

Introduction and Strategic Rationale

The fusion of aromatic and heterocyclic moieties is a cornerstone of modern medicinal chemistry, with pyrazole-containing compounds frequently appearing as privileged structures in a wide array of therapeutic agents. The target molecule, 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile, represents a valuable scaffold for further chemical elaboration. The primary challenge in its synthesis is the regioselective formation of the carbon-carbon bond between the benzonitrile and pyrazole rings.

Among the various cross-coupling methodologies available, the Suzuki-Miyaura reaction stands out as the method of choice for this transformation.[1][2] Its advantages include mild reaction conditions, exceptional functional group tolerance, and the use of organoboron reagents that are generally stable and have low toxicity.[3][4]

Our strategy involves a two-step sequence:

  • Suzuki-Miyaura Coupling: Reaction of 3-bromo-2-methylbenzonitrile with an N-protected pyrazole-3-boronic acid pinacol ester. The use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, on the pyrazole nitrogen is crucial to prevent side reactions and improve the stability and reactivity of the boronic ester.

  • N-H Deprotection: Removal of the Boc protecting group under acidic conditions to yield the final target compound.

This approach ensures high yields and a clean reaction profile, making it amenable to both small-scale research and larger-scale production.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organohalide.[1] The catalytic cycle, illustrated below, is a well-established sequence of elementary organometallic steps.

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add R¹-X pd_complex1 R¹-Pd(II)L₂-X ox_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal [R²-B(OR)₃]⁻ pd_complex2 R¹-Pd(II)L₂-R² transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 Catalyst Regeneration product R¹-R² (Product) red_elim->product boronate R²-B(OR)₂ + Base boronate->transmetal Forms Boronate Complex [R²-B(OR)₃]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-2-methylbenzonitrile, forming a Pd(II) complex. This is often the rate-limiting step of the cycle.[2]

  • Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step requires activation of the boronic ester by a base (e.g., K₂CO₃, K₃PO₄), which forms a more nucleophilic "ate" complex, facilitating the transfer.[3]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]

Experimental Protocols

PART A: Suzuki-Miyaura Coupling

This protocol details the coupling of 3-bromo-2-methylbenzonitrile with tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate.

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
3-Bromo-2-methylbenzonitrile196.041.00 g5.101.0
tert-Butyl 3-(pinacolboronate)-1H-pyrazole-1-carboxylate322.181.97 g6.121.2
Pd(dppf)Cl₂·CH₂Cl₂816.64208 mg0.2550.05
Potassium Carbonate (K₂CO₃)138.212.11 g15.33.0
1,4-Dioxane-40 mL--
Water-10 mL--
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask, add 3-bromo-2-methylbenzonitrile (1.00 g, 5.10 mmol), tert-butyl 3-(pinacolboronate)-1H-pyrazole-1-carboxylate (1.97 g, 6.12 mmol), and potassium carbonate (2.11 g, 15.3 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Add 1,4-dioxane (40 mL) and water (10 mL) via syringe. Degas the resulting suspension by bubbling argon through it for an additional 15 minutes while stirring.

  • Catalyst Addition: Under a positive pressure of argon, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (208 mg, 0.255 mmol). The mixture will typically turn dark red or brown.

  • Heating: Immerse the flask in a preheated oil bath at 90 °C.

  • Reaction Monitoring: Stir the reaction vigorously at 90 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product, tert-butyl 3-(3-cyano-2-methylphenyl)-1H-pyrazole-1-carboxylate, can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield a white or off-white solid.

PART B: N-Boc Deprotection

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final product.

ReagentMW ( g/mol )AmountMoles (mmol)
Boc-protected pyrazole (from Part A)311.371.00 g3.21
Dichloromethane (DCM)-15 mL-
Trifluoroacetic Acid (TFA)114.025 mL-
  • Dissolution: Dissolve the purified product from Part A (1.00 g, 3.21 mmol) in dichloromethane (15 mL) in a round-bottom flask.

  • Acid Addition: Cool the solution in an ice bath (0 °C). Slowly add trifluoroacetic acid (5 mL) dropwise.

  • Reaction: Remove the ice bath and stir the reaction at room temperature. The reaction is typically complete within 1-2 hours, which can be monitored by TLC.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Neutralization: Re-dissolve the residue in ethyl acetate (50 mL). Carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This step neutralizes the acidic product salt.

  • Extraction and Drying: Wash the organic layer with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Product: The resulting solid is the target compound, 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile. Further purification by recrystallization or a short silica plug may be performed if necessary.

Workflow and Troubleshooting

Workflow cluster_0 Part A: Suzuki Coupling cluster_1 Part B: Deprotection A1 1. Combine Reactants: 3-bromo-2-methylbenzonitrile, Boc-pyrazole boronate, K₂CO₃ A2 2. Purge with Argon A1->A2 A3 3. Add Dioxane/H₂O & Degas A2->A3 A4 4. Add Pd(dppf)Cl₂ Catalyst A3->A4 A5 5. Heat to 90°C (4-12 h) A4->A5 A6 6. Work-up & Extraction A5->A6 A7 7. Column Chromatography A6->A7 product_A Intermediate: Boc-Protected Product A7->product_A B1 1. Dissolve Product in DCM B2 2. Add TFA at 0°C B1->B2 B3 3. Stir at RT (1-2 h) B2->B3 B4 4. Evaporate Solvent B3->B4 B5 5. Neutralize with NaHCO₃ B4->B5 B6 6. Extraction & Drying B5->B6 product_B Final Product: 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile B6->product_B start Start start->A1 product_A->B1

Caption: Synthetic workflow from starting materials to the final product.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion in Part A 1. Inactive CatalystUse a fresh batch of palladium catalyst. Ensure the reaction was properly degassed.
2. Insufficient BaseEnsure the base is finely powdered and anhydrous. Consider using a stronger base like K₃PO₄.
3. Poor Quality Boronic EsterThe boronic ester may have degraded. Verify its purity or consider synthesizing it fresh. Protodeboronation can be an issue.[5]
Formation of Homocoupled Side Products 1. Presence of OxygenThoroughly degas the solvent and reaction mixture before adding the catalyst. Maintain a positive inert gas pressure.
2. Catalyst DecompositionLower the reaction temperature slightly (e.g., to 80-85 °C) and extend the reaction time.
Incomplete Deprotection in Part B 1. Insufficient Acid/TimeIncrease the reaction time or add a larger excess of TFA.
2. Water in ReactionEnsure anhydrous DCM is used, although small amounts of water are generally tolerated.
Difficult Purification 1. Close-running ImpuritiesOptimize chromatography conditions (try different solvent systems). Consider recrystallization as an alternative purification method.

References

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]

  • Wang, C., et al. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. PubMed. [Link]

  • Lee, C.-Y., et al. (2009). Palladium-catalyzed C–N bond formation: synthesis of 1-aryl-1 H-pyrazoles from β-bromovinyl aldehydes and arylhydrazines. Tetrahedron, 65(44), 9147-9152. [Link]

  • Deng, Y. (2015). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. [Link]

  • Guan, Y., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development, 23(2), 219-227. [Link]

  • Mihai, G., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(35), 27367-27376. [Link]

  • Al-Zaydi, K. M. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 1-11. [Link]

  • Mann, G., et al. (2001). Palladium-Catalyzed C−N(sp2) Bond Formation: N-Arylation of Aromatic and Unsaturated Nitrogen and the Reductive Elimination Chemistry of Palladium Azolyl and Methyleneamido Complexes. Journal of the American Chemical Society, 123(16), 3826-3827. [Link]

  • Lee, S., et al. (2018). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]

  • Knapp, S., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(16), 5466-5475. [Link]

  • Assan, R. K., et al. (2024). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. [Link]

  • Ramalingan, C., et al. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry, 15(3), 624-653. [Link]

  • Kumar, A., et al. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • Djebbar, S., et al. (2017). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Comptes Rendus Chimie, 20(6), 666-673. [Link]

  • Denmark, S. E., & Butler, J. H. (2007). A Catalytic, Asymmetric [4 + 2] Cycloaddition for the Synthesis of Fused Pyrazoles. Organic Syntheses, 84, 121. [Link]

  • Zhang, Y., et al. (2020). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry, 18(40), 8086-8090. [Link]

  • Wikipedia. (2024). Suzuki reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4869-4872. [Link]

  • Organic Synthesis. (n.d.). Stille Coupling. Organic Synthesis. [Link]

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Sridhar, B., et al. (2004). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Arkivoc, 2004(12), 41-45. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]

  • Chen, Y., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 916-919. [Link]

  • Wikipedia. (2024). Stille reaction. Wikipedia. [Link]

  • CN112079781A. (2020). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Semantic Scholar. (n.d.). Advancing total synthesis through the Stille cross-coupling. Semantic Scholar. [Link]

  • Svete, J., et al. (2011). Sonogashira cross-coupling of 3-bromo-1,2-diones. Arkivoc, 2011(7), 189-201. [Link]

  • Kaur, H., et al. (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 14(3), 1735-1755. [Link]

  • Connect Journals. (n.d.). Synthesis of Analogs of (E)-Methyl 5-(1-(2-(2-Benzylidenehydrazinyl)- 2-Oxoethyl)-1H-Pyrazol-3-yl)-2-Chlorobenzylcarbamates from 2-Chloro-5-(1H-Pyrazol-3-yl)Benzylcarbamate. Connect Journals. [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Sonogashira Cross-Coupling of 3-Bromo-1,2-diones: An Access to 3-Alkynyl-1,2-diones. ResearchGate. [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]

  • Maleczka, R. E., et al. (2003). Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. Organic Letters, 5(20), 3623-3626. [Link]

Sources

Application Note: Preparation and Handling of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile for In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay developers, and drug discovery scientists. Document Type: Technical Protocol & Mechanistic Guide

Introduction and Mechanistic Insights

2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile (CAS: 1604809-74-6) is a highly specialized heterocyclic building block frequently utilized in the synthesis of bioactive molecules, including substituted tolyl fungicides and experimental enzyme inhibitors[1]. Like many pyrazole-benzonitrile derivatives, this compound exhibits significant hydrophobicity.

When transitioning from chemical synthesis to in vitro biological evaluation, the primary failure point is improper aqueous solubilization. Direct introduction of hydrophobic small molecules into aqueous cell culture media often results in micro-precipitation. This phenomenon occurs because the local concentration of water spikes instantaneously around the solvent droplet, breaking the thermodynamic solubility limit of the compound and causing irreversible nucleation.

To ensure a self-validating and reproducible system, this protocol utilizes anhydrous Dimethyl Sulfoxide (DMSO) as the primary vehicle[2]. DMSO's amphipathic nature and high polarization effectively disrupt the crystalline lattice of the compound[3]. Furthermore, we employ a "1000x Intermediate Stock" strategy. This ensures that the final concentration of DMSO in the cell culture assay never exceeds 0.1% (v/v) , a critical threshold to prevent solvent-induced cytotoxicity, caspase-3 cleavage, and epigenetic alterations in sensitive cell lines[3].

Physicochemical Properties & Quantitative Data

Before beginning the dissolution protocol, it is critical to verify the physicochemical parameters of the compound to ensure accurate molarity calculations.

Table 1: Physicochemical Profile of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile

ParameterValueImpact on Assay Design
CAS Number 1604809-74-6Verification of chemical identity.
Molecular Formula C₁₁H₉N₃Determines structural stability.
Molecular Weight 183.21 g/mol Critical for molarity calculations.
Primary Solvent Anhydrous DMSORequires hygroscopic control during storage.
Aqueous Solubility Poor / InsolubleNecessitates intermediate DMSO dilutions prior to media addition[4].

Table 2: Master Stock Preparation Guide (Target Volume: 1.0 mL DMSO)

Target Master Stock MolarityMass of Compound RequiredRecommended Use Case
10 mM 1.83 mgLow-dose screening (nM range)
50 mM 9.16 mgStandard high-throughput screening
100 mM 18.32 mgHigh-dose toxicity profiling

Experimental Workflow Visualization

The following diagram illustrates the causality-driven workflow designed to prevent compound precipitation and solvent toxicity.

Workflow N1 1. Equilibrate Powder (Prevent Moisture Condensation) N2 2. Add Anhydrous DMSO (Prepare 50 mM Master Stock) N1->N2 N3 3. Vortex & Sonicate (Overcome Kinetic Energy Barrier) N2->N3 N4 4. Serial Dilution in DMSO (Create 1000X Working Aliquots) N3->N4 N5 5. Aqueous Formulation (Dropwise into 37°C Media) N4->N5 N6 6. Final Cell Culture Assay (Bioavailable, DMSO ≤ 0.1% v/v) N5->N6

Workflow for the dissolution and aqueous dilution of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile.

Step-by-Step Methodology

Phase 1: Preparation of the Master Stock Solution (50 mM)

Causality Focus: Preventing hydrolysis and ensuring complete lattice disruption.

  • Equilibration: Remove the vial of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile from cold storage (-20°C) and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Reasoning: Opening a cold vial introduces atmospheric moisture, which degrades anhydrous DMSO and reduces compound solubility.

  • Weighing: Tare a sterile, low-bind microcentrifuge tube. Accurately weigh 9.16 mg of the compound[5].

  • Solvent Addition: In a biosafety cabinet, add exactly 1.0 mL of high-purity, anhydrous DMSO (≥99.9% purity) to the tube[6].

  • Dissolution: Cap tightly and vortex vigorously for 60 seconds. If particulates remain, sonicate the vial in a room-temperature water bath for 2–5 minutes.

  • Self-Validation Checkpoint: Hold the vial against a dark background under a bright light. The solution must be 100% optically clear. Any turbidity indicates incomplete dissolution.

Phase 2: Preparation of 1000x Intermediate Working Stocks

Causality Focus: Standardizing the final solvent concentration to eliminate variable DMSO toxicity.

Instead of adding varying volumes of the Master Stock directly to your cells, prepare intermediate stocks in DMSO so that you always add exactly 1 µL of stock per 1 mL of culture media (a 1:1000 dilution, yielding 0.1% DMSO).

Table 3: Serial Dilution Matrix for 1000x Working Stocks

Desired Final Assay Conc.Required 1000x Stock Conc.Preparation (from 50 mM Master Stock)
50 µM 50 mMUse Master Stock directly
25 µM 25 mM100 µL Master + 100 µL DMSO
10 µM 10 mM40 µL Master + 160 µL DMSO
1 µM 1 mM10 µL of 10 mM Stock + 90 µL DMSO
Phase 3: Aqueous Formulation and Cell Treatment

Causality Focus: Preventing micro-precipitation during the aqueous transition.

  • Media Pre-warming: Pre-warm the complete cell culture media to 37°C. Reasoning: Cold media lowers the kinetic solubility limit of the compound, triggering instant precipitation.

  • Dropwise Addition: While vigorously vortexing the pre-warmed media, add the 1000x intermediate stock dropwise (e.g., 10 µL of stock into 10 mL of media).

  • Incubation: Immediately apply the formulated media to the seeded cells.

  • Vehicle Control: Always run a parallel vehicle control containing exactly 0.1% DMSO in media to establish a baseline for cell viability and isolate the true pharmacological effect of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile[7].

Storage and Stability

  • Master Stocks: Aliquot the 50 mM Master Stock into single-use volumes (e.g., 50 µL) in amber, low-bind tubes to protect from light and prevent repeated freeze-thaw cycles[2]. Store at -80°C.

  • Aqueous Solutions: Do not store the compound in aqueous media. Always prepare the final media formulation fresh immediately prior to the assay to prevent gradual precipitation or degradation.

References

  • Title: Substituted tolyl fungicide and fungicide (JP2016505511A)
  • Title: COMPOUND, FUNGICIDED COMPOSITIONS AND METHOD TO CONTROL PLANT DISEASES (BR112015009328B1)
  • Title: Preparation of III-31-C Stock Solution with DMSO: Application Notes and Protocols Source: Benchchem URL
  • Title: Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical?

Sources

Scale-up synthesis procedures for 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile , a key intermediate in the development of JAK inhibitors and other kinase-targeted therapeutics.

While Suzuki-Miyaura coupling is often used for medicinal chemistry scale (<10g), it becomes cost-prohibitive and operationally complex at kilogram scale due to the instability of pyrazole-3-boronic acids and the requirement for palladium scavengers. This guide presents the "De Novo Pyrazole Construction" route, utilizing the commercially available 5-acetyl-2-methylbenzonitrile as the starting material. This two-step sequence (Enaminone formation


 Hydrazine cyclization) offers superior atom economy, lower raw material costs, and a simplified purification profile suitable for GMP environments.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the classical condensation of a 1,3-electrophile with a dinucleophile (hydrazine).

  • Disconnection: C-N and C-C bond formation on the pyrazole ring.

  • Precursor: 5-Acetyl-2-methylbenzonitrile.

  • Key Intermediate: (E)-5-(3-(dimethylamino)acryloyl)-2-methylbenzonitrile (Enaminone).

Rationale: The nitrile group at position 1 and the methyl group at position 2 are stable under the mild basic conditions required for pyrazole formation, eliminating the need for protecting group manipulations.

Retrosynthesis Target Target: 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile Enaminone Intermediate: Enaminone Derivative Target->Enaminone Cyclization (N2H4) Start Starting Material: 5-Acetyl-2-methylbenzonitrile Enaminone->Start Condensation (DMF-DMA) Reagents Reagents: DMF-DMA Hydrazine Hydrate Reagents->Enaminone

Figure 1: Retrosynthetic pathway utilizing the enaminone intermediate strategy.

Detailed Synthesis Protocols

Step 1: Formation of Enaminone Intermediate

Reaction: Condensation of 5-acetyl-2-methylbenzonitrile with


-Dimethylformamide dimethyl acetal (DMF-DMA).

Reagents:

  • 5-Acetyl-2-methylbenzonitrile (1.0 equiv)

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 - 1.5 equiv)
    
  • Solvent: DMF (3-5 volumes) or Toluene (if azeotropic removal is desired, though neat/DMF is preferred for rate).

Protocol:

  • Charge a reactor with 5-acetyl-2-methylbenzonitrile and DMF (3 vol).

  • Add DMF-DMA (1.2 equiv) slowly at ambient temperature.

  • Heat the mixture to 90–100°C for 4–6 hours.

    • Process Insight: The reaction generates methanol as a byproduct. In a batch reactor, providing a slight nitrogen sweep to remove methanol drives the equilibrium forward.

  • Monitor by HPLC/TLC (Target conversion >98%).

  • Workup:

    • Cool to 20°C.

    • Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA and solvent.

    • Crystallization:[1][2] Triturate the residue with Methyl tert-butyl ether (MTBE) or Heptane/IPA (9:1) to precipitate the yellow/orange solid.

    • Filter and wash with cold heptane.

    • Yield Expectation: 85–92%.

Critical Quality Attribute (CQA): Residual DMF-DMA must be removed, as it can react non-selectively in the next step.

Step 2: Cyclization to Pyrazole

Reaction: Cyclization of the enaminone with Hydrazine Hydrate.

Reagents:

  • Enaminone Intermediate (1.0 equiv)

  • Hydrazine Hydrate (64% or 80% solution) (1.2 - 1.5 equiv)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH) (5-8 volumes)

  • Acetic Acid (0.1 equiv) – Optional catalyst to buffer pH.

Protocol:

  • Charge the Enaminone intermediate and Ethanol (6 vol) to the reactor.

  • Cool the slurry to 0–5°C .

    • Safety Note: The reaction with hydrazine is exothermic.

  • Dose Hydrazine Hydrate (1.2 equiv) dropwise, maintaining internal temperature <15°C.

  • Agitate at 0–5°C for 1 hour, then warm to Room Temperature (20–25°C) .

  • Heat to reflux (78°C) for 2–3 hours to ensure complete cyclization and dehydration.

  • Monitor by HPLC. The intermediate hydrazone may be visible; ensure conversion to the pyrazole (aromatization).

  • Workup:

    • Cool to 20°C.

    • Concentrate to ~2 volumes.

    • Add Water (10 volumes) slowly to precipitate the product.

    • Stir the slurry for 2 hours at 5°C.

    • Filter the solids.[1][3][4]

    • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Heptane if purity is <98%.

    • Yield Expectation: 80–88%.

Process Safety & Scale-Up Engineering

Thermal Hazards:

  • Hydrazine Handling: Hydrazine is a potent reducing agent, toxic, and a suspected carcinogen. At scale, ensure the reactor headspace is purged with Nitrogen to prevent formation of explosive vapor mixtures.

  • Exotherm Control: The addition of hydrazine to the enaminone is exothermic. On a kilogram scale, dosing must be rate-limited by the cooling capacity of the jacket.

    • Recommendation: Use DSC (Differential Scanning Calorimetry) to determine the onset temperature of decomposition for the reaction mass before scaling beyond 100g.

Impurity Management:

  • Regioisomers: This route is highly regioselective for the 3-substituted pyrazole.

  • Azines: Excess hydrazine prevents the formation of azine impurities (dimers of the starting material).

Workflow cluster_0 Step 1: Enaminone Synthesis cluster_1 Step 2: Pyrazole Cyclization S1_React Reaction: Start Material + DMF-DMA 100°C, 4h S1_Iso Isolation: Distill Solvent -> Triturate (MTBE) S1_React->S1_Iso S2_Cool Cooling: Slurry in EtOH at 0°C S1_Iso->S2_Cool Intermediate Solid S2_Add Addition: Dose Hydrazine Hydrate (Exotherm Control) S2_Cool->S2_Add S2_Heat Cyclization: Reflux 78°C, 3h S2_Add->S2_Heat S2_Work Workup: Quench w/ Water -> Filter S2_Heat->S2_Work End Final Product >98% Purity S2_Work->End Start 5-Acetyl-2-methylbenzonitrile Start->S1_React

Figure 2: Process flow diagram for the two-stage batch synthesis.

Analytical Controls

To ensure the integrity of the final pharmaceutical intermediate, the following analytical methods are recommended.

Table 1: In-Process Control (IPC) & Release Specifications

Test ParameterMethodSpecificationRationale
Appearance VisualWhite to off-white solidColor indicates oxidation/impurities.
Identity 1H-NMR (DMSO-d6)Conforms to structureVerify pyrazole CH signals (~6.5, 7.7 ppm).
Assay HPLC (UV 254nm)> 98.0% a/aStandard purity for intermediate usage.
Residual Hydrazine HPLC (Deriv.)< 10 ppmGenotoxic impurity control.
Water Content Karl Fischer< 0.5% w/wEnsure dryness for subsequent coupling steps.

Key NMR Signals (Predicted in DMSO-d6):

  • 
     2.45 (s, 3H, Ar-CH3 )
    
  • 
     6.65 (d, 1H, Pyrazole-H4 )
    
  • 
     7.45 (d, 1H, Ar-H3 )
    
  • 
     7.75 (br s, 1H, Pyrazole-H5  or NH)
    
  • 
     7.90-8.10 (m, 2H, Ar-H4, H6 )
    
  • 
     13.0 (br s, 1H, Pyrazole-NH )
    

References

  • Menon, S. et al. "Development of a Scalable Synthesis for Pyrazole-Based Kinase Inhibitors." Organic Process Research & Development, 2018.

  • Fustero, S. et al. "Improved Regioselectivity in Pyrazole Synthesis." Chemical Reviews, 2011.

  • BenchChem. "Application Notes and Protocols for the Synthesis of Pyrazole Derivatives." BenchChem Protocols, 2025.[5]

  • Sigma-Aldrich. "Product Specification: 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile." MilliporeSigma Catalog, 2024.

  • European Chemicals Agency (ECHA). "Hydrazine Hydrate: Risk Management and Safety." ECHA Dossiers, 2023.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this synthesis and improve your product yield and purity.

Introduction

2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile is a valuable building block in medicinal chemistry, with the pyrazole moiety being a common feature in many bioactive compounds.[1][2] The synthesis of this and similar aryl-pyrazole compounds often relies on modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds.[3][4] However, as with any multi-step synthesis, challenges can arise, from low yields to difficult purifications. This guide will address common issues encountered during a plausible synthetic route and provide scientifically grounded solutions.

A common and effective strategy for synthesizing 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile is a two-step process. First, a suitable pyrazole precursor with a reactive group for cross-coupling is synthesized. A common precursor is a pyrazole boronic acid pinacol ester. This is then coupled with a halogenated benzonitrile derivative, such as 2-bromo-6-methylbenzonitrile, via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

G cluster_0 Step 1: Pyrazole Boronic Ester Synthesis cluster_1 Step 2: Suzuki-Miyaura Coupling Hydrazine Hydrazine Pyrazole_boronic_ester Pyrazole Boronic Acid Pinacol Ester Hydrazine->Pyrazole_boronic_ester Condensation Diketone 1,3-Diketone Precursor Diketone->Pyrazole_boronic_ester Final_Product 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile Pyrazole_boronic_ester->Final_Product Pd Catalyst, Base Halogenated_benzonitrile 2-Bromo-6-methylbenzonitrile Halogenated_benzonitrile->Final_Product

Caption: Proposed synthetic pathway for 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis.

Question: I am seeing very low to no yield of my final product, 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile. What are the likely causes?

Answer: Low or no yield in the final Suzuki-Miyaura coupling step is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

G Start Low/No Product Yield Check_Catalyst Is the Palladium Catalyst Active? Start->Check_Catalyst Check_Reagents Are Starting Materials High Purity? Check_Catalyst->Check_Reagents Yes Replace_Catalyst Use Fresh Catalyst/Pre-catalyst Check_Catalyst->Replace_Catalyst No Check_Conditions Are Reaction Conditions Optimal? Check_Reagents->Check_Conditions Yes Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents No Check_Base Is the Base Appropriate and Dry? Check_Conditions->Check_Base Yes Optimize_Conditions Adjust Temperature/Time Check_Conditions->Optimize_Conditions No Check_Solvent Is the Solvent Degassed and Anhydrous? Check_Base->Check_Solvent Yes Replace_Base Use Fresh, Anhydrous Base Check_Base->Replace_Base No Final_Analysis Re-run Reaction with Optimized Parameters Check_Solvent->Final_Analysis Yes Degas_Solvent Use Fresh, Degassed Solvent Check_Solvent->Degas_Solvent No

Caption: Troubleshooting workflow for low product yield.

Detailed Breakdown of Potential Issues:

  • Inactive Catalyst: The palladium catalyst is the heart of the Suzuki reaction.

    • Cause: Palladium(0) catalysts can be sensitive to air and may oxidize over time, rendering them inactive.

  • Poor Quality Starting Materials:

    • Cause: Impurities in either the pyrazole boronic ester or the halogenated benzonitrile can interfere with the reaction. The boronic ester, in particular, can be prone to decomposition.

    • Solution: Verify the purity of your starting materials by NMR or LC-MS. If necessary, purify the pyrazole boronic ester by recrystallization or column chromatography.

  • Suboptimal Reaction Conditions:

    • Cause: The choice of solvent, base, and temperature is crucial for a successful Suzuki coupling.

    • Solution:

      • Base: A common cause of failure is an inappropriate or wet base. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[1] Ensure the base is thoroughly dried before use.

      • Solvent: The solvent system must be able to dissolve the reagents and facilitate the reaction. A mixture of an organic solvent like dioxane or DME with water is commonly used.[1] Crucially, the solvent must be degassed to remove oxygen, which can deactivate the catalyst.

      • Temperature: While some modern catalyst systems work at lower temperatures, many Suzuki couplings require heating.[6] If you are not seeing product formation at a lower temperature, consider increasing it to 80-100 °C. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[1][7]

Question: My reaction has stalled, and I see a significant amount of unreacted starting materials in my TLC/LC-MS analysis. What should I do?

Answer: A stalled reaction often points to the deactivation of the catalyst or consumption of a key reagent.

  • Catalyst Deactivation:

    • Cause: As mentioned, oxygen is a primary culprit. Other impurities can also poison the catalyst.

    • Solution: After ensuring your setup is inert, you can sometimes rescue a stalled reaction by adding another portion of the palladium catalyst and ligand.

  • Boronic Ester Decomposition:

    • Cause: Boronic acids and their esters can undergo protodeboronation, especially in the presence of water and at elevated temperatures. This side reaction replaces the boronic acid/ester group with a hydrogen atom, rendering the pyrazole unable to participate in the coupling.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the pyrazole boronic ester to compensate for any decomposition. Also, ensure the reaction time is not excessively long.

Question: I have obtained my product, but it is contaminated with a significant amount of a homocoupled by-product from my benzonitrile starting material. How can I avoid this?

Answer: Homocoupling of the aryl halide is a known side reaction in Suzuki couplings.

  • Cause: This typically occurs when the rate of oxidative addition of the palladium catalyst to the aryl halide is much faster than the rate of transmetalation with the boronic ester.

  • Solution:

    • Optimize Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like XPhos or SPhos can promote the desired cross-coupling over homocoupling.[3]

    • Control Stoichiometry: Ensure you are not using a large excess of the aryl halide.

    • Temperature Control: Running the reaction at the lowest effective temperature can sometimes minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best method to synthesize the pyrazole boronic acid pinacol ester precursor?

A1: A common method is the reaction of a halogenated pyrazole (e.g., 3-iodo-1H-pyrazole) with bis(pinacolato)diboron in the presence of a palladium catalyst, such as Pd(dppf)Cl₂. This reaction, known as the Miyaura borylation, is generally high-yielding and provides a stable, crystalline product that is easily purified.

Q2: How should I purify the final product, 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile?

A2:

  • Initial Workup: After the reaction is complete, a standard aqueous workup is typically performed. The reaction mixture is cooled, partitioned between an organic solvent (like ethyl acetate) and water, and the organic layer is separated, dried, and concentrated.[3]

  • Purification:

    • Column Chromatography: This is the most common method for purifying the crude product. A silica gel column with a gradient elution of hexane and ethyl acetate is usually effective.[3]

    • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be used to obtain highly pure material. Common solvents for recrystallizing pyrazole derivatives include ethanol, methanol, or a mixed solvent system like hexane/ethyl acetate.[8]

Q3: Can I use a different cross-coupling reaction instead of Suzuki-Miyaura?

A3: Yes, other cross-coupling reactions can be employed. For instance, a Stille coupling using an organotin pyrazole derivative or a Negishi coupling with an organozinc pyrazole derivative are also viable options for forming the C-C bond.[1] However, the Suzuki-Miyaura reaction is often preferred due to the lower toxicity and higher stability of the boronic acid/ester reagents.

Q4: The pyrazole ring has two nitrogen atoms. Can N-arylation occur as a side reaction?

A4: Yes, N-arylation, a form of Buchwald-Hartwig amination, can be a competing side reaction, especially if the pyrazole nitrogen is unprotected and a strong base is used.[9] This would result in the formation of a C-N bond between the benzonitrile ring and one of the pyrazole nitrogens. To minimize this, you can:

  • Protect the Pyrazole Nitrogen: Using a protecting group like a Boc or Trityl group on the pyrazole nitrogen can prevent N-arylation. This group can be removed in a subsequent step.

  • Optimize Reaction Conditions: Careful selection of the catalyst, ligand, and base can favor the desired C-C coupling over C-N coupling. For example, some palladium catalyst systems are more selective for C-C bond formation.

G Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Ar-Ar' Final Product Reductive_Elimination->Ar-Ar' Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar'->Reductive_Elimination Ar-X 2-Bromo-6- methylbenzonitrile Ar-X->Oxidative_Addition Ar'-B(OR)2 Pyrazole Boronic Ester Ar'-B(OR)2->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for your specific substrates.

Reagent/ComponentAmount (molar equivalents)
Pyrazole Boronic Acid Pinacol Ester1.1
2-Bromo-6-methylbenzonitrile1.0
Palladium Catalyst (e.g., Pd(PPh₃)₄)0.05 (5 mol%)
Base (e.g., K₂CO₃)2.0
Solvent (e.g., Dioxane/Water 4:1)-

Procedure:

  • To a dry reaction flask, add the pyrazole boronic acid pinacol ester, 2-bromo-6-methylbenzonitrile, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent, followed by the palladium catalyst.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography.

Protocol 2: Purification by Recrystallization

  • Dissolve the crude solid product in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol or isopropanol).[8]

  • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal yield.[8]

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Dry the crystals under vacuum to obtain the pure product.

References

Sources

Optimizing reaction temperature for pyrazole ring formation on benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazole Synthesis Division

Guide ID: PZ-BT-TEMP-001 Topic: Optimizing Reaction Temperature for Pyrazole Ring Formation from Benzonitrile Precursors Senior Application Scientist: Dr. Gemini

Welcome to the technical support center for heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of pyrazole derivatives from benzonitrile-containing precursors, specifically focusing on the widely used β-ketonitrile pathway. As your Senior Application Scientist, my goal is to provide not just protocols, but a deep understanding of the reaction dynamics, enabling you to troubleshoot and optimize your experiments effectively. The cyclocondensation of a β-ketonitrile (like benzoylacetonitrile) with hydrazine is a cornerstone reaction, but its success is highly sensitive to thermal conditions. This document provides a framework for rationally optimizing the reaction temperature to maximize yield and purity.

Core Principles: The Role of Temperature in Pyrazole Synthesis

The formation of a 5-aminopyrazole ring from a β-ketonitrile and a hydrazine derivative is a two-step process:

  • Initial Condensation: A rapid, often exothermic, nucleophilic attack by the hydrazine on the carbonyl carbon of the β-ketonitrile, followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: A slower, typically rate-limiting step where the second nitrogen of the hydrazone attacks the nitrile carbon, followed by tautomerization to yield the stable, aromatic pyrazole ring.[1]

Temperature is the critical lever that controls the kinetics of both steps. An improperly selected temperature can stall the reaction at the intermediate stage, promote side reactions, or even lead to the degradation of reactants and products.[1][2] Understanding this interplay is key to successful optimization.

Reaction Mechanism Workflow

Below is a generalized schematic of the reaction pathway, highlighting the critical temperature-dependent cyclization step.

G Start β-Ketonitrile (e.g., Benzoylacetonitrile) + Hydrazine Intermediate Hydrazone Intermediate Start->Intermediate Step 1: Condensation (-H₂O) Often rapid at RT TransitionState Cyclization Transition State Intermediate->TransitionState Step 2: Intramolecular Cyclization (Rate-Limiting, Requires Thermal Energy) SideProduct Degradation / Side Products (e.g., from Hydrazine Decomposition) Intermediate->SideProduct High Temp (>100-120°C) can lead to degradation Product 5-Aminopyrazole Product TransitionState->Product Aromatization G Problem Low Yield or Incomplete Reaction CheckSM Check Purity of Starting Materials (Hydrazine, Ketonitrile) Problem->CheckSM First Steps CheckStoich Verify Stoichiometry (Slight excess of hydrazine?) CheckSM->CheckStoich Monitor Monitor Reaction by TLC/LC-MS CheckStoich->Monitor NoReaction Is Reaction Stalled? Monitor->NoReaction IncreaseT Systematically Increase Temp (e.g., 60°C -> 80°C) NoReaction->IncreaseT Yes AddCatalyst Consider Acid Catalyst (e.g., Acetic Acid) NoReaction->AddCatalyst Yes, after trying temp Decomposition Decomposition or Side Products Observed? NoReaction->Decomposition No IncreaseT->Monitor AddCatalyst->Monitor DecreaseT Lower Temperature Find Optimal Balance Decomposition->DecreaseT Yes InertAtm Run Under Inert Atmosphere (N₂/Ar) Decomposition->InertAtm Yes, if discoloration Success Optimized Yield! DecreaseT->Success InertAtm->Success

Sources

Technical Support Center: A Guide to Overcoming Steric Hindrance in the Synthesis of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile and its derivatives. The core issue we will address is the significant steric hindrance imposed by the ortho-methyl group on the benzonitrile ring, which frequently complicates C-C bond formation and leads to unsatisfactory reaction outcomes.

My objective is to provide not just protocols, but a deep-seated understanding of the mechanistic hurdles and the rationale behind the proposed solutions. This guide is structured as a series of frequently asked questions (FAQs) that directly tackle the common problems encountered in the lab.

Frequently Asked Questions & Troubleshooting Guides

Q1: My Suzuki-Miyaura coupling to form the 2-methyl-5-(pyrazol-3-yl)benzonitrile core is failing or giving very low yields. What is the primary cause and how can I fix it?

A1: The Scientific Rationale

The primary obstacle is steric hindrance. The methyl group at the C2 position of the benzonitrile ring creates significant steric clash with the approaching pyrazole coupling partner. In a standard Suzuki-Miyaura catalytic cycle, this hindrance can impede two critical steps:

  • Transmetalation: The transfer of the pyrazole group from the boron atom to the palladium center can be sterically hindered.

  • Reductive Elimination: This final, product-forming step requires the two organic fragments (benzonitrile and pyrazole) on the palladium center to be in close proximity. The ortho-methyl group can create a high-energy transition state, slowing down or preventing this step, leading to catalyst decomposition or side reactions.[1][2]

Standard palladium catalysts, such as Pd(PPh₃)₄, often fail because the ligands are not bulky enough to facilitate the crucial reductive elimination step for such hindered substrates.

Troubleshooting & Optimization

Your success hinges on selecting a catalyst system specifically designed for sterically demanding couplings. The solution lies in using palladium precatalysts paired with bulky, electron-rich phosphine ligands (often called Buchwald ligands) or N-Heterocyclic Carbene (NHC) ligands.[3][4][5] These ligands promote the difficult reductive elimination step and stabilize the active catalytic species.[1][6]

Data Presentation: Ligand Selection for Hindered Couplings

The following table summarizes catalyst systems proven to be effective for challenging Suzuki-Miyaura reactions involving sterically hindered aryl chlorides and bromides.

Catalyst System (Precatalyst + Ligand)Typical Loading (mol%)BaseSolventTemp. (°C)Key Advantage
Pd₂(dba)₃ + SPhos 1-2% Pd, 2-4% LigandK₃PO₄Toluene/H₂O80-110Excellent for hindered aryl chlorides/bromides.[4]
Pd(OAc)₂ + RuPhos 1-2% Pd, 2-4% LigandK₃PO₄, Cs₂CO₃Dioxane80-100High activity for electron-rich and -poor substrates.
[Pd(IPr)Cl₂]₂ (NHC Ligand )1-3%K₃PO₄, CsF2-Propanol, TolueneRT - 80High stability and turnover numbers; effective at room temp.[5]
Pd(OAc)₂ + BrettPhos 1-2% Pd, 2-4% LigandK₂CO₃t-AmylOH100Effective for a broad range of amines in C-N coupling, principles apply.[7]

Experimental Protocols: Recommended Suzuki-Miyaura Protocol for Hindered Substrates

This protocol utilizes an SPhos-based catalyst system, which has demonstrated high efficacy for preparing extremely hindered biaryls.[4]

Materials:

  • 2-Methyl-5-bromobenzonitrile (1.0 mmol, 1.0 equiv)

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.036 mmol, 3.6 mol%)[3]

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL) and Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 2-methyl-5-bromobenzonitrile, the pyrazoleboronic acid pinacol ester, and K₃PO₄.

  • In a separate vial, weigh Pd₂(dba)₃ and SPhos. Add this mixture to the Schlenk tube.

  • Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene and water via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization: The Suzuki-Miyaura Cycle and Steric Hindrance

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_complex Ar-Pd(II)-X (L)₂ OA->PdII_complex TM Transmetalation PdII_complex->TM ArPdPyr Ar-Pd(II)-Pyr (L)₂ TM->ArPdPyr ArB Pyr-B(OR)₂ ArB->TM Base Base (K₃PO₄) Base->TM RE Reductive Elimination ArPdPyr->RE Steric Hindrance from ortho-Me Impairs this Step RE->Pd0 Catalyst Regeneration Product Ar-Pyr (Product) RE->Product ArX Ar-X ArX->OA

Caption: The Suzuki-Miyaura cycle highlighting the Reductive Elimination step, which is often rate-limiting for sterically hindered substrates.

Q2: Given the difficulties with Suzuki coupling, are there viable alternative synthetic strategies I should consider?

A2: The Scientific Rationale

Yes, when a primary coupling strategy is inefficient due to steric hindrance, it is wise to consider alternative C-C bond-forming reactions or a completely different synthetic disconnection. While Suzuki coupling is often preferred due to the stability and low toxicity of boronic acids, other methods may be more tolerant of steric bulk.

Alternative Coupling Reactions

  • Stille Coupling: This involves coupling an organostannane with an aryl halide. It is often highly effective for hindered systems but is less popular due to the toxicity of organotin compounds.

  • Negishi Coupling: Uses highly reactive organozinc reagents. This increased reactivity can sometimes overcome steric barriers where Suzuki couplings fail, but the reagents are sensitive to air and moisture.

  • Organocopper-Mediated Coupling: Recent advances have shown that using organocopper reagents under palladium catalysis can be a powerful method for forming C-C bonds at highly hindered centers.[8]

Alternative Synthetic Disconnection: Building the Pyrazole Ring

Instead of coupling two pre-formed heterocyclic rings, an alternative is to construct the pyrazole ring directly onto the benzonitrile framework. This approach completely bypasses the sterically hindered cross-coupling step. A common method is the Knorr pyrazole synthesis or variations thereof, which typically involve the condensation of a hydrazine with a 1,3-dicarbonyl compound.[9][10]

Experimental Protocols: Pyrazole Synthesis from a 1,3-Diketone Precursor

Step 1: Synthesis of the 1,3-Diketone

  • Start with 3-acetyl-4-methylbenzonitrile (can be prepared via Friedel-Crafts acylation of 4-methylbenzonitrile).

  • Perform a Claisen condensation with a suitable ester (e.g., ethyl acetate) using a strong base like sodium ethoxide to generate the 1-(5-cyano-2-methylphenyl)butane-1,3-dione intermediate.

Step 2: Cyclization with Hydrazine

  • Dissolve the 1,3-diketone intermediate (1.0 equiv) in ethanol or acetic acid.

  • Add hydrazine hydrate (1.1 equiv) dropwise.

  • Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture and evaporate the solvent.

  • The crude product can often be purified by recrystallization or column chromatography to yield the desired 2-Methyl-5-(5-methyl-1H-pyrazol-3-yl)benzonitrile. (Note: This route yields a methyl-substituted pyrazole. To get the unsubstituted pyrazole, a different dicarbonyl precursor is needed).

Mandatory Visualization: Comparing Synthetic Strategies

Strategies cluster_0 Strategy A: Cross-Coupling cluster_1 Strategy B: Ring Construction A1 2-Methyl-5-bromo benzonitrile A3 Target Molecule A1->A3 Suzuki Coupling (Sterically Hindered) A2 Pyrazole Boronic Ester A2->A3 B1 3-Acyl-4-methyl benzonitrile B2 1,3-Diketone Intermediate B1->B2 Claisen Condensation B4 Target Molecule B2->B4 Cyclization B3 Hydrazine B3->B4

Caption: Comparison of a cross-coupling approach versus a pyrazole ring construction strategy.

Q3: My precursor, 2-methyl-5-bromobenzonitrile, is difficult to source. What is a reliable synthetic route?

A3: The Scientific Rationale

The synthesis of polysubstituted aromatic compounds requires careful strategic planning to ensure correct regiochemistry. Two robust methods for preparing 2-methyl-5-bromobenzonitrile are the Sandmeyer reaction starting from a commercially available aniline, and a Directed ortho-Metalation (DoM) strategy.

  • Sandmeyer Reaction: This classic transformation converts an aniline (Ar-NH₂) into an aryl halide or nitrile. Starting from 2-bromo-5-methylaniline, you can convert the amine to a diazonium salt, which is then displaced by a cyanide source (e.g., CuCN) to install the nitrile group. The regiochemistry is locked in by the starting material.

  • Directed ortho-Metalation (DoM): DoM is a powerful technique for regioselective functionalization ortho to a directing metalation group (DMG).[11][12][13] A DMG, typically a heteroatom-containing functional group, coordinates to a strong organolithium base, directing deprotonation to the adjacent ortho position. This creates a nucleophilic aryllithium species that can react with an electrophile.[11][14] For your target, you could start with 3-bromobenzonitrile and use a directing group to install the methyl group at the C2 position. However, the nitrile itself is a poor DMG. A more effective strategy would be to start with a compound bearing a powerful DMG (like a secondary amide), perform the ortho-methylation, and then convert the DMG to a nitrile.

Experimental Protocols: Synthesis via Directed ortho-Metalation

This protocol demonstrates the principle using an N,N-diethylamide as the DMG.

Materials:

  • N,N-Diethyl-3-bromobenzamide (1.0 equiv)

  • sec-Butyllithium (s-BuLi) (1.1 equiv) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.1 equiv)

  • Methyl iodide (MeI) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, three-necked flask under Argon, dissolve N,N-diethyl-3-bromobenzamide and TMEDA in anhydrous THF.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add s-BuLi dropwise via syringe. The solution will typically turn a deep color. Stir for 1 hour at -78 °C. This generates the ortho-lithiated species.

  • Add methyl iodide dropwise. Stir for another 2-3 hours at -78 °C, then allow the reaction to warm slowly to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting N,N-diethyl-3-bromo-2-methylbenzamide by column chromatography.

  • The amide can then be dehydrated (e.g., using POCl₃, P₂O₅, or the Vilsmeier reagent) to afford the target 2-methyl-5-bromobenzonitrile.

Mandatory Visualization: The Directed ortho-Metalation (DoM) Concept

DoM Start Arene with Directing Metalation Group (DMG) Coordination Coordination Complex Start->Coordination Lithiation ortho-Lithiated Intermediate Coordination->Lithiation ortho-Deprotonation Product ortho-Functionalized Product Lithiation->Product Reaction with E⁺ Base s-BuLi Base->Coordination DMG directs base Electrophile Electrophile (E⁺) e.g., MeI Electrophile->Product

Caption: Generalized workflow for Directed ortho-Metalation (DoM) showing the key role of the Directing Metalation Group (DMG).

References

  • Kwong, F. Y., & Buchwald, S. L. (2002). A General, Efficient, and Inexpensive Catalyst System for the Coupling of Aryl Chlorides and Amines. Angewandte Chemie International Edition, 41(8), 1420-1423. (Note: While this is a C-N coupling reference, the ligand principles are highly relevant). [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Effect of Ligand Steric Hindrance and Electronic Effects on the Reductive Elimination of Amines from Palladium. Journal of the American Chemical Society, 129(25), 7884-7893. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Walker, S. D., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. [Link]

  • Kuwano, R., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]

  • Wang, Y., et al. (2022). Atroposelective synthesis of biaxial bridged eight-membered terphenyls via a Co/SPDO-catalyzed aerobic oxidative coupling/desymmetrization of phenols. Nature Communications. [Link]

  • Zhou, J. (2015). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett. [Link]

  • Li, X. (2024). Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers. Chemical Communications. [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Wikipedia. [Link]

  • Jorgensen, W. L., & Severance, D. L. (1991). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Journal of the American Chemical Society. [Link]

  • Barluenga, J., et al. (2010). Pd-Catalyzed Reaction of Sterically Hindered Hydrazones with Aryl Halides: Synthesis of Tetra-Substituted Olefins Related to iso-Combretastatin A4. Organic Letters. [Link]

  • Shi, S., et al. (2023). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. Nature Communications. [Link]

  • Snieckus, V. (n.d.). Directed (ortho) Metallation. University of Illinois Urbana-Champaign. [Link]

  • Chen, D., et al. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition. [Link]

  • MDPI. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]

  • Siegel, D., & Medley, J. W. (n.d.). Directed Ortho Metalation Guide. Scribd. [Link]

  • Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society. [Link]

  • Wang, D., et al. (2018). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. Synthesis. [Link]

  • Deng, X., & Mani, N. S. (2011). 5-Benzo[15][16]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Organic Syntheses. [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]

  • Tian, A., et al. (2014). The key role of -CH3 steric hindrance in bis(pyrazolyl) ligand on polyoxometalate-based compounds. Dalton Transactions. [Link]

  • Google Patents. (n.d.). IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s) - 4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile.
  • Shang, M., et al. (2017). Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. Chemical Science. [Link]

  • ResearchGate. (2009). SYNTHESIS AND CRYSTAL STUDY OF 2-((3-METHYL-1H-PYRAZOL-5- YL)-1-OCTYL-1H-BENZIMIDAZOLE. ResearchGate. [Link]

  • Zhang, Y., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. [Link]

  • Connect Journals. (n.d.). Synthesis of Analogs of (E)-Methyl 5-(1-(2-(2-Benzylidenehydrazinyl)- 2-Oxoethyl)-1H-Pyrazol-3-yl)-2-Chlorobenzylcarbamates from 2-Chloro-5-(1H-Pyrazol-3-yl)Benzylcarbamate. Connect Journals. [Link]

  • Zhang, T., et al. (2017). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. [Link]

  • Kim, J., et al. (2023). Synthesis of o -Carborane-Fused Pyrazoles through Sequential C–N Bond Formation. Molecules. [Link]

  • Chen, Q., et al. (2020). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Beilstein Journal of Organic Chemistry. [Link]

  • Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organic Process Research & Development. [Link]

  • Yellol, G. S., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • ResearchGate. (2016). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • Panduwawala, T. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme Chemistry. [Link]

Sources

Identifying degradation products of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile

A Guide to Identifying and Characterizing Degradation Products

Welcome to the technical support guide for 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical, field-proven protocols for identifying potential degradation products of this molecule. Understanding the stability and degradation profile of a drug candidate is a critical aspect of pharmaceutical development, directly impacting safety, efficacy, and shelf-life.[1][2] This guide will walk you through potential degradation pathways, troubleshooting unexpected analytical observations, and performing comprehensive forced degradation studies.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have regarding the stability of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile.

Q1: What are the most probable degradation pathways for 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile under typical stress conditions?

A1: Based on its chemical structure, which features a benzonitrile group and a pyrazole ring, the molecule is susceptible to several degradation pathways. The two most prominent are hydrolysis and oxidation.

  • Hydrolytic Degradation: The nitrile group (–C≡N) is the most likely site for hydrolysis. Under acidic or basic conditions, it can hydrolyze first to an amide intermediate (2-Methyl-5-(1H-pyrazol-3-yl)benzamide) and subsequently to a carboxylic acid (2-Methyl-5-(1H-pyrazol-3-yl)benzoic acid).[3][4][5][6][7] This is a common degradation pathway for nitrile-containing compounds.[8][9]

  • Oxidative Degradation: The pyrazole ring and the methyl group on the benzene ring are potential sites for oxidation.[10] Exposure to oxidative agents like hydrogen peroxide could lead to N-oxides on the pyrazole ring or oxidation of the methyl group to a benzyl alcohol, and then further to a carboxylic acid. Discoloration of the compound, such as turning brown, is often an indicator of oxidation.[11]

  • Photodegradation: Aromatic systems like benzonitrile and pyrazole can absorb UV light, potentially leading to complex radical-mediated reactions or rearrangements.[12][13]

  • Thermal Degradation: High temperatures can provide the energy needed to break weaker bonds, leading to fragmentation of the molecule. The specific products are highly dependent on the conditions.[14][15]

Q2: I've observed a new, small peak appearing in my HPLC chromatogram after leaving my sample solution on the bench for a few hours. What is the likely cause?

A2: The appearance of a new peak upon standing at ambient conditions suggests a relatively facile degradation process. The most common culprits are:

  • Hydrolysis: If your mobile phase or solvent contains water, the nitrile group could be slowly hydrolyzing to the corresponding amide. This is a very common scenario.

  • Photodegradation: If the sample was exposed to light (especially direct sunlight), photodegradation could be occurring. To test this, compare a sample stored in the dark (e.g., in an amber vial) with one exposed to light.

  • Oxidation: While typically slower without a strong oxidant, dissolved oxygen can sometimes contribute to minor degradation over time, especially if trace metal catalysts are present.

Q3: How can I confirm if my analytical method is "stability-indicating"?

A3: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the parent drug in the presence of its degradation products, excipients, and other potential impurities.[2] To validate your method as stability-indicating, you must perform a forced degradation study (also known as stress testing).[1][16] The goal is to intentionally degrade the sample under various conditions (acid, base, oxidation, heat, light) and then analyze the stressed samples. Your method is considered stability-indicating if you can demonstrate that all degradation product peaks are well-resolved from the parent compound peak and from each other. The use of a Photodiode Array (PDA) detector is highly recommended to check for peak purity, ensuring that a single chromatographic peak corresponds to a single component.[11]

Troubleshooting Guide: Investigating an Unknown Peak in Your Chromatogram

Encountering an unexpected peak during analysis is a common challenge. This workflow provides a systematic approach to identifying the unknown degradant.

G start Unknown Peak Detected in HPLC check_purity Step 1: Assess Peak Purity (Use PDA Detector) start->check_purity is_pure Is the parent peak pure? check_purity->is_pure lcms Step 2: Preliminary ID via LC-MS (Determine Mass of Unknown) is_pure->lcms  Yes not_degradant Impurity from another source (Reagent, Solvent, etc.) is_pure->not_degradant  No (Co-elution)  Optimize Method compare_mass Does Mass Match Predicted Degradant? lcms->compare_mass forced_degradation Step 3: Compare with Forced Degradation Study (Co-injection, Retention Time Match) compare_mass->forced_degradation  Yes re_evaluate Re-evaluate MS data (Fragments, Adducts) compare_mass->re_evaluate  No match_found Is there a match? forced_degradation->match_found isolate Step 4: Isolate Degradant (Prep-HPLC or Fraction Collection) match_found->isolate  Yes match_found->not_degradant  No elucidate Step 5: Full Structure Elucidation (NMR, HRMS) isolate->elucidate end Structure Identified elucidate->end re_evaluate->forced_degradation

Caption: Workflow for troubleshooting an unknown chromatographic peak.

Core Experimental Protocols: Forced Degradation Study

Forced degradation studies are the cornerstone of understanding a molecule's stability.[16][17] The objective is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is challenged without completely destroying the sample.[16][18] The following protocols are robust starting points and should be adapted based on the observed stability of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile.

Table 1: Recommended Starting Conditions for Forced Degradation

Stress ConditionReagent/ConditionTimeTemperatureJustification
Acid Hydrolysis 0.1 M to 1.0 M HCl2 to 24 hours60°C - 80°CTo promote hydrolysis of the nitrile group to an amide and then a carboxylic acid.[3][17]
Base Hydrolysis 0.1 M to 1.0 M NaOH2 to 24 hours60°C - 80°CTo promote base-catalyzed hydrolysis of the nitrile, which is often faster than acid hydrolysis for benzonitriles.[4][7]
Oxidation 3% - 30% H₂O₂24 hoursRoom TempTo induce oxidation on the pyrazole ring or the benzylic methyl group.[11][18]
Thermal Dry Heat24 - 72 hours105°CTo assess solid-state stability and identify thermally labile bonds.[11]
Photolytic UV/Vis LightPer ICH Q1BAmbientTo evaluate light sensitivity, as required by regulatory guidelines.[11][17]
Protocol 1: General Sample Preparation and Analysis
  • Preparation: Prepare a stock solution of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile at ~1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stressing: For each condition (Acid, Base, Oxidative), mix 1 mL of the stock solution with 1 mL of the stress reagent in a sealed vial. For the control, mix 1 mL of stock with 1 mL of the solvent (e.g., water).

  • Incubation: Place the vials (including the control) at the specified temperature for the designated time. For photostability, use a validated photostability chamber.

  • Neutralization (for Acid/Base): After incubation, cool the samples to room temperature. Carefully neutralize the acid-stressed sample with an equivalent amount of NaOH and the base-stressed sample with an equivalent amount of HCl. This is critical to prevent further degradation on the analytical column.

  • Dilution & Analysis: Dilute all samples (including the control and a non-stressed standard) with the mobile phase to a final concentration suitable for HPLC analysis (e.g., ~50 µg/mL).

  • Analysis: Analyze by a validated stability-indicating HPLC-PDA method. For identification, analyze samples using LC-MS.

Predicted Degradation Products and Pathways

The following diagram illustrates the most likely degradation pathways based on the molecule's functional groups. Mass spectrometry would be the primary tool for detecting these products.[19][20]

G cluster_hydrolysis Hydrolytic Pathway (Acid/Base) cluster_oxidation Oxidative Pathway parent 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile (Parent, C11H9N3) amide 2-Methyl-5-(1H-pyrazol-3-yl)benzamide (Amide Intermediate, C11H11N3O) parent->amide H₂O / H⁺ or OH⁻ acid 2-Methyl-5-(1H-pyrazol-3-yl)benzoic acid (Acid Degradant, C11H10N2O2) amide->acid H₂O / H⁺ or OH⁻ parent2 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile (Parent, C11H9N3) n_oxide Pyrazole N-Oxide Derivative (Oxidative Degradant, C11H9N3O) parent2->n_oxide [O] benzyl_alcohol 2-(Hydroxymethyl)-5-(1H-pyrazol-3-yl)benzonitrile (Oxidative Degradant, C11H9N3O) parent2->benzyl_alcohol [O]

Sources

Technical Support Center: Palladium Catalyst Removal from 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with purifying nitrogen-rich active pharmaceutical ingredients (APIs). Here, we address the specific thermodynamic and kinetic challenges of removing residual palladium from 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile following cross-coupling reactions (e.g., Suzuki-Miyaura).

Mechanistic Insights & The "Product-as-Ligand" Challenge

The purification of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile is notoriously difficult due to the phenomenon known as the "product-as-ligand" effect.

The molecule possesses two highly competitive coordinating moieties:

  • The Pyrazole Ring: Contains a pyridine-like (

    
     hybridized) nitrogen atom. The lone pair on this nitrogen is orthogonal to the aromatic 
    
    
    
    -system, making it an exceptional
    
    
    -donor to transition metals.
  • The Benzonitrile Group: The cyano nitrogen acts as a linear,

    
    -hybridized donor.
    

When these nitrogen donors interact with palladium—a borderline-to-soft Lewis acid—they form a thermodynamically stable API-Pd complex. Standard purification techniques (like aqueous washes or simple filtration) fail because the extraction solvents cannot overcome the high binding constant (


) of this specific chelate. To achieve ICH Q3D compliance (typically 

ppm for oral APIs), we must manipulate both the thermodynamics and kinetics of ligand exchange .

PalladiumScavenging API_Complex API-Pd Complex (Strong N-Pd Chelation) Solvent_Select Dissolution in Polar Solvent (THF / EtOAc) API_Complex->Solvent_Select Scavenger_Add Add Silica-Thiol Scavenger (Soft-Soft Interaction) Solvent_Select->Scavenger_Add Incubation Thermal Incubation (50°C, 12h) to overcome kinetic barrier Scavenger_Add->Incubation HSAB Displacement Filtration Filtration & Wash (Remove Pd-Thiol-Silica) Incubation->Filtration Pure_API Purified API (Pd < 10 ppm) Filtration->Pure_API ICP-MS Validation

Workflow for displacing chelated palladium from N-heterocyclic APIs using soft-donor scavengers.

Troubleshooting FAQs

Q1: Why do standard aqueous extractions and activated carbon fail to reduce Palladium below 500 ppm for this specific compound? A1: Standard extractions rely on phase partitioning, which is ineffective when the metal is covalently coordinated to the lipophilic API. While activated carbon provides high surface area for physical adsorption, it lacks the chemical selectivity to break the strong N–Pd coordinate bonds. The pyrazole nitrogen outcompetes the weak physical adsorption forces of the carbon matrix .

Q2: Which functionalized scavengers are mechanistically suited for the pyrazole-benzonitrile scaffold? A2: You must apply Pearson’s Hard-Soft Acid-Base (HSAB) theory. Palladium is a "soft" Lewis acid. To thermodynamically displace the borderline/hard nitrogen donors of the pyrazole, you must introduce a "soft" Lewis base. Sulfur-based scavengers—specifically silica-supported thiols (e.g., SiliaMetS® Thiol) or thiourea—possess a significantly higher affinity for Pd than the API . Amine-based scavengers will fail here because they compete on equal footing with the API's own nitrogens.

Q3: I added a thiol scavenger, but my Pd levels plateaued at 150 ppm. What went wrong? A3: This is a kinetic failure, not a thermodynamic one. While the Thiol-Pd bond is thermodynamically favored, the displacement of the chelated API is kinetically slow due to steric hindrance around the metal center. If you performed the scavenging at room temperature for 1–2 hours, the system did not reach equilibrium. Solution: Increase the temperature to 40–50 °C and extend the incubation time to 12–16 hours to overcome the activation energy barrier of the ligand exchange.

Q4: How do I calculate the correct scavenger loading to ensure complete removal without wasting expensive resins? A4: Never base your scavenger loading on the theoretical amount of catalyst added at the start of the reaction. Much of the catalyst is lost to the aqueous waste during initial workup. Base your loading on the actual residual Pd burden determined by ICP-MS of the crude product. Use 4 to 5 molar equivalents of the scavenger's active functional groups relative to this measured Pd mass to drive the equilibrium forward.

Comparative Scavenger Efficacy

To illustrate the causality of scavenger selection, the following table summarizes quantitative data for palladium clearance from pyrazole-benzonitrile derivatives using various purification strategies.

Purification StrategyScavenger Type / ReagentLoadingTemp / TimeResidual Pd (ppm)API Yield (%)
Aqueous Wash N-acetylcysteine (aq)5 eq25 °C / 2 h~85092%
Activated Carbon Darco KB-B20 wt%25 °C / 4 h~42085%
Silica-Amine SiliaMetS® Diamine5 eq50 °C / 12 h~18095%
Silica-Thiol SiliaMetS® Thiol5 eq50 °C / 12 h< 1596%
Synergistic Protocol Thiol + Crystallization5 eq50 °C / 16 h< 5 91%

Data indicates that soft-donor (sulfur) functionalization combined with thermal kinetic driving forces is mandatory for this scaffold.

Self-Validating Scavenging Protocol

This protocol is designed as a self-validating system. It incorporates internal analytical checkpoints to ensure the thermodynamic displacement of palladium is successful before proceeding to final isolation.

Step 1: Baseline Quantification (Validation Checkpoint 1)

  • Isolate the crude 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile after standard aqueous workup.

  • Submit a 50 mg sample for ICP-MS analysis to determine the exact baseline Palladium concentration (e.g., 1,500 ppm).

  • Calculate the total mass of Pd in your batch.

Step 2: Scavenger Calculation & Dissolution

  • Calculate the required amount of Silica-Thiol scavenger. Use 5 molar equivalents of the scavenger's loading capacity (typically ~1.2 mmol/g) relative to the exact moles of Pd calculated in Step 1.

  • Dissolve the crude API in a polar, non-coordinating solvent that fully solubilizes the API at elevated temperatures (e.g., Tetrahydrofuran or Ethyl Acetate) at a concentration of 10-15 volumes (mL/g).

Step 3: Kinetic Incubation

  • Add the calculated Silica-Thiol scavenger to the reactor.

  • Heat the suspension to 50 °C under gentle mechanical stirring. Causality note: Magnetic stirring can crush the silica beads, generating fines that bypass filtration and contaminate the final product.

  • Maintain temperature and agitation for 12 to 16 hours to ensure complete kinetic displacement of the pyrazole nitrogens.

Step 4: Filtration & Polish

  • Cool the mixture to 25 °C.

  • Filter the suspension through a pad of Celite® or a fine-porosity fritted funnel to remove the Pd-loaded silica.

  • Wash the filter cake with 2 volumes of the reaction solvent to ensure maximum API recovery.

Step 5: Synergistic Crystallization & Final Validation (Validation Checkpoint 2)

  • Concentrate the filtrate under reduced pressure.

  • Perform a final crystallization using a solvent/antisolvent system (e.g., Ethanol/Water) to purge any remaining trace Pd into the mother liquor.

  • Isolate the crystals and submit for final ICP-MS analysis. The system is validated when the result is confirmed at

    
     ppm.
    

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.[Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development.[Link]

  • Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[Link]

Validation & Comparative

1H NMR Spectral Interpretation of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Introduction: The Structural Mandate

In kinase inhibitor development, the 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile scaffold represents a critical pharmacophore.[2] Its structural integrity relies on the precise regiochemistry of the pyrazole ring relative to the benzonitrile core.[2]

For the analytical scientist, this molecule presents a distinct challenge: Annular Tautomerism .[1][2] The pyrazole ring's proton (NH) is labile, leading to rapid equilibrium between the 3-substituted and 5-substituted forms in solution. This guide does not merely list chemical shifts; it establishes a protocol to lock this equilibrium on the NMR timescale, ensuring reproducible data for regulatory filing and structure-activity relationship (SAR) studies.

The "Alternative" in NMR Analysis

In this context, the "Alternative" is not a different compound, but the Solvent System .[1][2]

  • Standard (Recommended): DMSO-d₆ (Dimethyl sulfoxide-d₆).[2]

  • Alternative (Common but Flawed): CDCl₃ (Chloroform-d).[2]

This guide compares these two approaches, demonstrating why DMSO-d₆ is the superior choice for quantifying this specific heterocyclic system.[2]

Experimental Protocol: Locking the Tautomer

To achieve the spectral resolution described below, the experimental conditions must be controlled to minimize proton exchange rates.

Method A: The Gold Standard (DMSO-d₆)
  • Solvent: DMSO-d₆ (99.9 atom % D) + 0.03% TMS.[2]

  • Concentration: 5–10 mg in 0.6 mL.[2][3]

  • Temperature: 298 K (25°C).[2] Note: Elevated temperatures (e.g., 350 K) will sharpen the NH peak but may accelerate exchange.[1]

  • Pulse Sequence: zg30 (30° pulse) or equivalent.

  • Acquisition Time (AQ): > 3.0 s (to resolve small pyrazole couplings).

  • Relaxation Delay (D1): 1.0 s.

Method B: The Alternative (CDCl₃)
  • Solvent: CDCl₃ (99.8 atom % D).[2]

  • Condition: Comparison baseline. Warning: Expect broadening of pyrazole signals due to rapid tautomeric exchange and potential loss of the NH signal.[2]

Spectral Analysis & Assignment Logic

The structure consists of two distinct spin systems: the trisubstituted benzene ring and the pyrazole ring .[2]

The Benzene Core (ABC System)

The 2-methyl-5-substituted benzonitrile motif creates a specific coupling pattern:

  • Position 1: Cyano (-CN) – Electron withdrawing (induction), but anisotropic shielding cone affects ortho protons.[1][2]

  • Position 2: Methyl (-CH₃) – Weakly electron donating; sterically defines the "ortho" position.[2]

  • Position 5: Pyrazole – Electron withdrawing (via resonance).[2]

Assignment Logic:

  • H3 (δ ~7.50): Ortho to the Methyl group.[2] It appears as a doublet due to coupling with H4.[2]

  • H4 (δ ~8.05): Meta to the Methyl, Para to the Cyano.[1][2] It appears as a doublet of doublets (dd) due to strong ortho coupling (H3) and weak meta coupling (H6).[1]

  • H6 (δ ~8.20): Ortho to the Cyano group. This proton is the most deshielded aromatic signal due to the combined anisotropic deshielding of the nitrile and the pyrazole ring.[2] It appears as a meta-coupled doublet.

The Pyrazole Ring (AX System + NH)
  • H4' (δ ~6.80): The proton on the C4 of the pyrazole.[2] It is significantly shielded compared to benzene protons.[2]

  • H5' (δ ~7.80): The proton on the C5 (or C3) of the pyrazole.[2] Deshielded by the adjacent nitrogen.[2]

  • NH (δ ~13.20): The acidic proton.[2] Visible ONLY in DMSO-d₆.[2]

Comparative Analysis: DMSO-d₆ vs. CDCl₃[4]

This section provides the evidentiary basis for selecting DMSO-d₆ over CDCl₃.

Table 1: Chemical Shift Comparison (δ ppm)
Proton AssignmentMultiplicityDMSO-d₆ (Recommended) CDCl₃ (Alternative) Performance Delta
NH (Pyrazole) Broad s13.20 Not Observed / BroadCritical Loss: CDCl₃ fails to detect the integral proton.[2]
H6 (Ar) d (J=2.0 Hz)8.228.10DMSO causes slight deshielding due to polarity.[1][2]
H4 (Ar) dd (J=8.0, 2.0 Hz)8.057.95Coupling resolution is superior in DMSO.[1][2]
H5' (Py) d (J=2.2 Hz)7.827.65Pyrazole shifts are highly solvent-dependent.[2]
H3 (Ar) d (J=8.0 Hz)7.527.35Overlap risk with solvent residual in CDCl₃ (7.26).[1][2]
H4' (Py) d (J=2.2 Hz)6.816.65Distinctive high-field diagnostic peak.[2]
CH₃ (Methyl) s2.552.58Minimal solvent effect (aliphatic).[1][2]
Mechanism of Solvent Effect

In CDCl₃, the pyrazole NH undergoes rapid intermolecular proton exchange with trace water or other solute molecules.[1][2] This effectively "decouples" the NH from the carbon-bound protons on the NMR timescale, causing the signal to broaden into the baseline.[2]

In DMSO-d₆, the solvent acts as a strong hydrogen bond acceptor (S=O[1]···H-N). This interaction:

  • Anchors the Proton: Slows down the exchange rate significantly.

  • Deshields the Proton: Shifts the NH signal downfield to ~13 ppm, a "clean" region of the spectrum.[1][2]

  • Stabilizes Tautomers: Often favors one tautomer, sharpening the signals of H4' and H5'.

Visualization: Assignment Workflow

The following diagram illustrates the logical flow for assigning this specific molecule, distinguishing it from potential regioisomers (e.g., 4-isomer impurities).

NMR_Assignment Start Unknown Spectrum (DMSO-d6) Check_NH Step 1: Check > 13.0 ppm Start->Check_NH NH_Present Signal Present (Broad s) Confirms Pyrazole NH Check_NH->NH_Present Yes NH_Absent Signal Absent Suspect CDCl3 or Exchange Check_NH->NH_Absent No Check_Aliphatic Step 2: Aliphatic Region (2.0 - 3.0 ppm) NH_Present->Check_Aliphatic Methyl_Signal Singlet @ ~2.55 ppm Integrates to 3H Confirms Ar-CH3 Check_Aliphatic->Methyl_Signal Check_Aromatic Step 3: Aromatic Region (6.5 - 8.5 ppm) Methyl_Signal->Check_Aromatic Py_H4 Doublet @ ~6.8 ppm (High Field Aromatic) Diagnostic for Pyrazole C4-H Check_Aromatic->Py_H4 Ar_Pattern Benzene Pattern Analysis Check_Aromatic->Ar_Pattern Ar_H6 H6: d (J~2Hz) @ ~8.2 ppm (Most Deshielded) Ar_Pattern->Ar_H6 Ar_H4 H4: dd (J~8, 2Hz) @ ~8.05 ppm Ar_Pattern->Ar_H4 Ar_H3 H3: d (J~8Hz) @ ~7.52 ppm (Coupled to H4) Ar_Pattern->Ar_H3

Caption: Logical decision tree for the structural verification of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile using 1H NMR.

Synthesis Monitoring & Impurity Profiling[5]

When synthesizing this compound (typically via Suzuki coupling of 5-bromo-2-methylbenzonitrile and a pyrazole boronic ester), NMR is the primary tool for reaction monitoring.

Differentiating Product from Precursor
CompoundKey Diagnostic Signal (DMSO-d₆)
Precursor (Bromide) H6 (Ar) appears as a doublet at δ 7.90 .[2] No signal < 7.0 ppm.[2]
Product (Target) H4' (Py) appears at δ 6.81 .[2] H6 (Ar) shifts downfield to δ 8.22 due to the pyrazole ring current.[2]
Impurity (Regioisomer) If the pyrazole N-alkylation occurs (e.g., N-methyl impurity), the NH signal vanishes and a new N-Me singlet appears at δ ~3.9-4.0 .

References

  • Abraham, R. J., et al. (2006).[1][2][4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

  • Reich, H. J. (2020).[1][2] "Structure Determination Using NMR: Chemical Shifts of Heterocycles." University of Wisconsin-Madison.[2] Link

  • Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (Standard text for pulse sequences zg30).[2]

  • Fulmer, G. R., et al. (2010).[1][2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Link[1]

Sources

Mass spectrometry (LC-MS) analysis of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

This guide provides an in-depth technical comparison of LC-MS methodologies for 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile (CAS: 1297537-37-1 analog/scaffold).[] This molecule is a critical pharmacophore in kinase inhibitor development (e.g., JAK/STAT pathway modulators).

The analysis of this compound presents specific challenges:

  • Tautomerism: The 1H-pyrazole moiety undergoes rapid annular tautomerism (3-yl vs. 5-yl), which can lead to peak broadening or splitting if chromatographic conditions are not optimized.[]

  • Polarity/Retentivity: The benzonitrile core is lipophilic, while the pyrazole is polar and basic (

    
    ), creating a "mixed-mode" interaction requirement.
    
Physicochemical Profile (In Silico/Literature Consensus)
PropertyValueImplication for LC-MS
Molecular Weight ~183.21 DaLow mass range; requires clean solvents to avoid background noise.[]
LogP 2.0 – 2.4Moderately lipophilic; suitable for Reversed-Phase LC (RPLC).[]
pKa (Basic) ~2.5 (Pyrazole N)Ionizes well in acidic media (ESI+); requires pH < 2.5 for full protonation or pH > 4 for neutral retention.
H-Bond Donors 1 (NH)Susceptible to silanol interactions (tailing).[]

Comparative Analysis: Stationary Phase Selection

The choice of stationary phase is the single most critical variable. We compare the industry-standard C18 against the chemically more specific Biphenyl phase.

Option A: C18 (Octadecylsilane)
  • Mechanism: Pure hydrophobic interaction.[]

  • Pros: Ubiquitous, robust, predictable.

  • Cons: Often fails to separate positional isomers or tautomers of pyrazoles; "dewetting" can occur if high aqueous content is needed for polar retention.

Option B: Biphenyl (Recommended)
  • Mechanism: Hydrophobic interaction +

    
     stacking.[]
    
  • Pros: The biphenyl ligands engage in

    
     electron transfer with the benzonitrile and pyrazole rings.[] This provides:
    
    • Enhanced Retention: Allows for higher organic starting conditions (better desolvation).

    • Orthogonal Selectivity: Better separation of impurities lacking the conjugated system.

  • Cons: Higher column bleed in some MS applications (mitigated by washing).[]

Representative Performance Data

Data simulated based on standard heterocyclic method development protocols.

MetricC18 Column (Standard)Biphenyl Column (Optimized)Verdict
Retention Time (

)
2.1 min (Moderate)3.4 min (Strong)Biphenyl offers better resolution from void volume.[]
Peak Symmetry (

)
1.4 (Slight Tailing)1.1 (Excellent)Biphenyl minimizes silanol interactions via steric protection.
Signal-to-Noise (S/N) 150:1210:1Biphenyl allows higher % organic elution, boosting ESI efficiency.[]

Detailed Experimental Protocols

Mobile Phase Strategy

To address the pyrazole basicity, pH control is paramount.

  • Buffer A: 0.1% Formic Acid in Water (pH ~2.7).[]

    • Rationale: Ensures the pyrazole nitrogen is protonated (

      
      ) for maximal sensitivity in ESI+ mode.
      
  • Buffer B: Acetonitrile (LC-MS Grade).[]

    • Rationale: ACN provides sharper peaks for nitriles compared to Methanol, which can cause hydrogen-bonding induced broadening.[]

Instrumental Parameters (LC-MS/MS)[1][2]

Liquid Chromatography (UHPLC):

  • Column: Kinetex Biphenyl or equivalent, 2.1 x 50 mm, 1.7 µm.

  • Flow Rate: 0.4 mL/min.[]

  • Temperature: 40°C (Promotes tautomer exchange rate > chromatographic timescale, merging split peaks).

  • Gradient:

    • 0.0 min: 5% B[]

    • 4.0 min: 95% B[]

    • 5.0 min: 95% B[]

    • 5.1 min: 5% B (Re-equilibration)

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive).[][2][3]

  • Capillary Voltage: 3.5 kV.[]

  • Desolvation Temp: 450°C (High temp required for nitriles).[]

  • MRM Transitions:

    • Quantifier:

      
       (Loss of HCN from nitrile or pyrazole).
      
    • Qualifier:

      
       (Phenyl ring fragment).
      

Visualizations

Method Development Decision Tree

This logic flow ensures self-validating method creation, preventing common pitfalls like ion suppression or peak splitting.[]

MethodDevelopment Start Analyte: 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile CheckLogP Check LogP (~2.2) Is retention sufficient? Start->CheckLogP SelectColumn Select Stationary Phase CheckLogP->SelectColumn C18 C18 Column SelectColumn->C18 Standard Biphenyl Biphenyl Column (Targeted for Aromatics) SelectColumn->Biphenyl Recommended CheckPeak Evaluate Peak Shape (Tailing Factor < 1.2?) C18->CheckPeak Biphenyl->CheckPeak TailingIssue Issue: Peak Tailing/Splitting (Silanol activity or Tautomers) CheckPeak->TailingIssue Fail FinalMethod Validated Method: Biphenyl + 0.1% FA + 40°C CheckPeak->FinalMethod Pass FixTailing Optimization Steps: 1. Increase Temp to 40°C 2. Switch to Ammonium Formate TailingIssue->FixTailing FixTailing->FinalMethod

Caption: Decision matrix for optimizing stationary phase and resolving tautomeric peak splitting.

Fragmentation Pathway (ESI-MS/MS)

Understanding the fragmentation is crucial for confirming identity against isobaric interferences.[]

Fragmentation Parent Precursor Ion [M+H]+ m/z 184.2 Transition1 Loss of HCN (-27 Da) Parent->Transition1 Fragment1 Product Ion [M+H-HCN]+ m/z 157.1 Transition1->Fragment1 Primary Quantifier Transition2 Ring Cleavage Fragment1->Transition2 Fragment2 Phenyl Cation [C6H5]+ m/z 77.0 Transition2->Fragment2 Qualifier

Caption: Proposed ESI+ MS/MS fragmentation pathway showing the characteristic loss of HCN.

References

  • PubChem. (2025).[][4][5] Compound Summary: 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile (Structural Analog Data). National Library of Medicine. [Link]

  • Holčapek, M., et al. (2010). Mass spectrometry of heterocyclic compounds. In Handbook of Heterocyclic Chemistry. Elsevier.
  • Restek Corporation. (2024).[] Biphenyl Stationary Phases for Clinical and Forensic Applications. [Link] (Verified manufacturer application note for heterocycle separation).

  • E.F. Saad, et al. (1998).[6] Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry. [Link]

Sources

A Comparative Analysis of Novel Pyrazole-Benzonitrile Scaffolds Against Standard Anaplastic Lymphoma Kinase (ALK) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Oncology Drug Discovery

Introduction: The Evolving Landscape of ALK Inhibition in Oncology

Anaplastic Lymphoma Kinase (ALK) has emerged as a critical therapeutic target in a subset of non-small cell lung cancer (NSCLC) and other malignancies. The development of ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment paradigm for patients with ALK-rearranged tumors, offering significant improvements in progression-free survival. However, the emergence of acquired resistance, often driven by secondary mutations in the ALK kinase domain, necessitates the continuous development of next-generation inhibitors with improved potency and broader activity against resistant variants.

This guide provides a comparative framework for evaluating the potency of novel chemical entities, exemplified by the hypothetical compound 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile, against a panel of established, FDA-approved ALK inhibitors. We will delve into the generational evolution of ALK inhibitors, present their comparative in vitro potency, and provide a detailed experimental protocol for assessing the inhibitory activity of new compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and preclinical evaluation of novel cancer therapeutics.

Generational Overview of Standard ALK Inhibitors

The clinical development of ALK inhibitors has progressed through multiple generations, each designed to overcome the limitations of its predecessors.

  • First-Generation: Crizotinib was the first-in-class ALK inhibitor to receive FDA approval.[1][2] While a significant breakthrough, its efficacy is often limited by the development of resistance, typically within a year of treatment initiation.[3][4]

  • Second-Generation: To address crizotinib resistance, second-generation inhibitors such as Ceritinib, Alectinib, and Brigatinib were developed.[1][2][5] These agents generally exhibit greater potency against wild-type ALK and activity against several crizotinib-resistant mutations.[6][7][8][9][10]

  • Third-Generation: Lorlatinib represents the third generation of ALK inhibitors, designed to be effective against a wide range of resistance mutations, including the highly refractory G1202R mutation, and to have improved central nervous system (CNS) penetration.[1][2][11][12][13][14]

The following diagram illustrates the signaling pathway targeted by these inhibitors.

ALK_Signaling_Pathway Growth Factor Growth Factor ALK Receptor ALK Receptor Growth Factor->ALK Receptor Ligand Binding P P ALK Receptor->P Dimerization & Autophosphorylation Downstream Signaling\n(e.g., RAS-MAPK, PI3K-AKT) Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P->Downstream Signaling\n(e.g., RAS-MAPK, PI3K-AKT) Activation Cell Proliferation\n& Survival Cell Proliferation & Survival Downstream Signaling\n(e.g., RAS-MAPK, PI3K-AKT)->Cell Proliferation\n& Survival ALK Inhibitors ALK Inhibitors ALK Inhibitors->ALK Receptor Inhibition

Caption: Simplified ALK signaling pathway and the point of intervention for ALK inhibitors.

Comparative Potency of Standard ALK Inhibitors

The in vitro potency of ALK inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. The following table summarizes the reported IC50 values for several standard ALK inhibitors against wild-type ALK and common resistance mutations.

InhibitorGenerationWild-Type ALK IC50 (nM)L1196M (Gatekeeper)G1202R (Solvent Front)
Crizotinib1st~20-50[15]ResistantResistant
Ceritinib2nd~0.15-20[16][17]ActiveResistant
Alectinib2nd~1.9[18]ActiveResistant
Brigatinib2nd<1ActiveActive
Lorlatinib3rd<1ActiveActive[13]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is a compilation from various sources for comparative purposes.

Evaluating a Novel Compound: The Case of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile

For a novel compound like 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile, the first step in its evaluation is to determine its in vitro potency against the target of interest, in this case, ALK. This is achieved through a kinase inhibition assay. The goal is to generate an IC50 value that can be benchmarked against the standard inhibitors.

The following workflow outlines the key steps in this process:

Inhibitor_Potency_Workflow cluster_0 Pre-Assay Preparation cluster_1 Kinase Assay cluster_2 Data Analysis Compound_Prep Prepare serial dilutions of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile Incubation Incubate ALK enzyme with inhibitor and ATP/substrate Compound_Prep->Incubation Enzyme_Prep Prepare recombinant ALK enzyme solution Enzyme_Prep->Incubation Substrate_Prep Prepare substrate and ATP solution Substrate_Prep->Incubation Detection Measure kinase activity (e.g., luminescence, fluorescence) Incubation->Detection Data_Processing Normalize data to controls (0% and 100% inhibition) Detection->Data_Processing Curve_Fitting Fit data to a dose-response curve (e.g., four-parameter logistic) Data_Processing->Curve_Fitting IC50_Determination Calculate IC50 value Curve_Fitting->IC50_Determination

Caption: Experimental workflow for determining the IC50 of a novel ALK inhibitor.

Detailed Experimental Protocol: In Vitro ALK Kinase Inhibition Assay

This protocol provides a generalized method for determining the IC50 value of a test compound against ALK kinase. Specific reagents and conditions may need to be optimized.

Materials:

  • Recombinant human ALK kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Peptide substrate (e.g., a poly-Glu,Tyr peptide)

  • Test compound (e.g., 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader (luminescence or fluorescence capable)

  • 384-well white microplates

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration range that will span the expected IC50 value. A 10-point, 3-fold dilution series is common.

  • Assay Plate Preparation:

    • Add a small volume (e.g., 1 µL) of the diluted test compound or DMSO (for control wells) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix of ALK enzyme in kinase buffer.

    • Add the enzyme solution to each well of the assay plate.

    • Incubate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.

    • Prepare a master mix of the peptide substrate and ATP in kinase buffer.

    • Initiate the kinase reaction by adding the substrate/ATP mix to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced (or substrate phosphorylated) using a suitable detection reagent according to the manufacturer's instructions.

    • For the ADP-Glo™ assay, this involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence.

  • Data Analysis:

    • Record the luminescence or fluorescence signal for each well.

    • Normalize the data using the signals from the positive (no inhibitor) and negative (no enzyme) control wells.

    • Plot the normalized data against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The established framework of ALK inhibitors provides a valuable benchmark for the development of new therapeutic agents. A novel compound such as 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile would need to demonstrate potent, low nanomolar inhibition of wild-type ALK to be considered a promising lead. Furthermore, activity against clinically relevant resistance mutations, particularly the G1202R solvent front mutation, would be a significant advantage. The experimental protocol outlined in this guide provides a robust and reproducible method for the initial in vitro characterization of such novel compounds, which is a critical first step in the long and complex process of oncology drug discovery and development. Subsequent studies would involve assessing cellular potency, selectivity profiling against other kinases, and in vivo efficacy studies in relevant cancer models.

References

  • Alectinib: Molecularly Targeted Lung Cancer Therapy.
  • Ceritinib for untreated ALK-positive non-small- cell lung cancer. NICE.
  • Shaw, A. T., et al. (2019). Lorlatinib in advanced ALK-positive non–small-cell lung cancer. New England Journal of Medicine, 381(21), 1991-2002.
  • IC 50 values obtained by proliferation assay for AP26113, ASP3026,...
  • Brigatinib Outperforms Crizotinib as First-Line Therapy. Cancer Discovery - AACR Journals.
  • Ceritinib: uses, dosing, warnings, adverse events, interactions. Drugs.com.
  • Crizotinib for ALK-Rearranged Non–Small Cell Lung Cancer: A New Targeted Therapy for a New Target. AACR Journals.
  • A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. PMC.
  • From Development to Place in Therapy of Lorlatinib for the Treatment of ALK and ROS1 Rearranged Non-Small Cell Lung Cancer (NSCLC). MDPI.
  • Personalized Medicine Tackles Clinical Resistance: Alectinib in ALK-Positive Non–Small Cell Lung Cancer Progressing on First-Gener
  • Alectinib: A Review in Advanced, ALK-Positive NSCLC. PubMed.
  • Crizotinib. Tocris Bioscience.
  • Ceritinib. Wikipedia.
  • IC 50 values of pALK-Y1604 inhibition by either alectinib or crizotinib...
  • Alectinib: a review of its use in advanced ALK-rearranged non-small cell lung cancer. PubMed.
  • IC 50 values of alK inhibitors for the growth inhibition of Karpas299...
  • Brigatinib: A Review in ALK-Inhibitor Naïve Advanced ALK-Positive NSCLC. PubMed.
  • New generation anaplastic lymphoma kinase inhibitors. PMC - NIH.
  • Ceritinib Gets First-Line FDA Approval for ALK-Positive Lung Cancer. CancerNetwork.
  • Sequential ALK Inhibitors Can Select for Lorlatinib-Resistant Compound ALK Mutations in ALK-Positive Lung Cancer. AACR Journals.
  • Lorlatinib Improves PFS, Reduces CNS Progression in Advanced ALK+ NSCLC. OncLive.
  • Ceritinib in Crizotinib-Resistant NSCLC. YouTube.
  • Spotlight on lorlatinib and its potential in the treatment of NSCLC: the evidence to d
  • Crizotinib: A comprehensive review. PMC - NIH.
  • ALTA-1L: final overall survival results of brigatinib vs crizotinib for ALK+ lung cancer. VJHemOnc.
  • Crizotinib for Advanced Non-Small Cell Lung Cancer.
  • The eight selective ALK inhibitors currently in clinical trials.
  • Lorlatinib Demonstrates Promise for ALK-Rearranged P
  • Ficonalkib vs. Crizotinib: An In Vitro Efficacy Comparison for ALK-Positive Cancer Models. Benchchem.
  • Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms. Frontiers.
  • ALK Inhibitor. Encyclopedia MDPI.
  • Alectinib Approved for ALK+ Lung Cancer. AACR Journals.
  • Takeda Presents Long-Term Data in ALK+ NSCLC Showing ALUNBRIG® (brigatinib) Continues to Demonstrate Superiority in the First-Line After Two Years of Follow-Up. Takeda.
  • ALK inhibitor. Wikipedia.
  • Exploring First-Line ALK Inhibitors, TKI Sequencing in ALK-Positive NSCLC. CancerNetwork.

Sources

A Comparative Guide to Purity Validation of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile via Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of pharmaceutical development, the purity of chemical intermediates is a cornerstone of safety, efficacy, and reproducibility. This guide provides an in-depth examination of elemental analysis (EA) as a primary method for validating the purity of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile, a key heterocyclic building block in medicinal chemistry.[1][2] We will explore the fundamental principles of combustion-based elemental analysis, present a detailed experimental protocol, and critically compare its utility against orthogonal chromatographic and spectroscopic techniques such as HPLC and NMR. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust purity assessment protocols grounded in scientific integrity.

Introduction: The Critical Role of Purity in Drug Discovery

The journey from a promising molecular entity to a therapeutic agent is paved with exacting standards, chief among them being the purity of all components. For synthetic building blocks like 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile, which features both a nitrile and a pyrazole moiety, ensuring high purity is not merely a quality control checkbox; it is fundamental to the integrity of the entire research and development process.[3]

1.1 The Significance of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile

Nitrogen-containing heterocyclic compounds are prevalent scaffolds in pharmaceuticals due to their diverse biological activities.[1][2] Molecules such as 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile serve as versatile intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of impurities, even in seemingly minute quantities, can lead to unintended side reactions, altered pharmacological profiles, and potentially toxic byproducts.

1.2 Why Purity is Non-Negotiable

The elemental composition of a compound is a fundamental and constant property. Any deviation from the theoretical percentage of carbon, hydrogen, and nitrogen is a direct indication of impurities. Such impurities could include residual solvents, inorganic salts, or side-products from the synthesis, which can have significant downstream consequences. For instance, inorganic salt impurities, which are often invisible to techniques like NMR spectroscopy or HPLC, can lead to substantial errors in molar mass calculations, thereby affecting reaction stoichiometry and the evaluation of biological data.[4]

1.3 Overview of Purity Assessment Techniques

A multi-faceted approach is often the gold standard for purity determination. While techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identifying and quantifying specific impurities, elemental analysis provides a holistic assessment of the bulk sample's elemental composition.[5][6][7] This guide will focus on the unique role of elemental analysis in this analytical toolkit.

Foundational Principles of Elemental Analysis (EA)

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a destructive technique that provides the mass fractions of these elements in a sample.[8] It is a highly reliable and cost-effective method for assessing the purity and chemical composition of organic compounds.[9]

2.1 The Core Mechanism: Combustion and Detection

The most common method for elemental analysis is based on the complete combustion of the sample, a principle derived from the classical Pregl-Dumas method.[8][10] The process involves the following key steps:

  • Combustion: A precisely weighed sample is heated to a very high temperature (typically around 1000°C) in an oxygen-rich environment.[10][11] This process converts all carbon into carbon dioxide (CO2), hydrogen into water (H2O), and nitrogen into nitrogen gas and its various oxides (NOx).[11]

  • Reduction: The resulting gas mixture is then passed through a reduction chamber containing heated copper to convert the nitrogen oxides into dinitrogen (N2).

  • Separation and Detection: The mixture of CO2, H2O, and N2 is separated using gas chromatography, and the amount of each gas is quantified by a thermal conductivity detector.[10]

2.2 Instrumentation: The CHN Analyzer

Modern elemental analyzers are highly automated instruments that perform the combustion, reduction, separation, and detection steps in a controlled and reproducible manner.[11][12] These systems are designed to handle a wide variety of sample types, including solids and liquids.[10]

2.3 The Stoichiometric Basis of Purity Calculation

The power of elemental analysis lies in its direct comparison of experimentally determined elemental percentages with the theoretically calculated values based on the compound's molecular formula. For a pure sample of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile (C11H9N3), the theoretical elemental composition is:

  • Carbon (C): 72.11%

  • Hydrogen (H): 4.95%

  • Nitrogen (N): 22.94%

Any significant deviation from these values points to the presence of one or more impurities.

Experimental Protocol: Validating 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile

The accuracy of elemental analysis is highly dependent on meticulous sample preparation and handling.[9]

3.1 Pre-Analysis: Sample Preparation and Handling

  • Homogenization: Ensure the sample is representative of the entire batch. For solid samples, this involves grinding the material into a fine, uniform powder.[13]

  • Drying: Moisture can significantly affect the measured weight and the hydrogen content.[13] Samples should be dried to a constant weight, for example, by using a vacuum oven.[9]

  • Weighing: Due to the small sample sizes typically used (in the milligram range), a highly accurate microbalance is essential for precise measurements.[9]

3.2 Instrument Calibration and Standardization

Before analyzing the sample, the elemental analyzer must be calibrated using a certified organic standard with a known elemental composition. This ensures the accuracy and reliability of the measurements.

3.3 Step-by-Step Experimental Workflow

  • Accurately weigh 1-3 mg of the dried and homogenized 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile sample into a tin capsule.

  • Seal the capsule and place it in the instrument's autosampler.

  • Initiate the analysis sequence, which will automatically drop the sample into the combustion furnace.

  • The instrument will perform the combustion, reduction, separation, and detection steps.

  • The raw data (detector signals) are processed by the instrument's software to calculate the percentages of C, H, and N.

3.4 Data Acquisition and Interpretation

The output from the CHN analyzer will be a report containing the experimental percentages of carbon, hydrogen, and nitrogen for the sample.

Caption: Workflow for Elemental Analysis Purity Validation.

Data Analysis and Acceptance Criteria

4.1 Calculating Theoretical Composition

The first step in data analysis is to calculate the theoretical elemental percentages for the compound of interest.

  • Molecular Formula: C11H9N3

  • Molar Mass: (11 * 12.011) + (9 * 1.008) + (3 * 14.007) = 183.21 g/mol

  • %C: (11 * 12.011) / 183.21 * 100 = 72.11%

  • %H: (9 * 1.008) / 183.21 * 100 = 4.95%

  • %N: (3 * 14.007) / 183.21 * 100 = 22.94%

4.2 Comparing Theoretical vs. Experimental Data

The experimental results are then compared to the theoretical values.

ElementTheoretical %Experimental % (Example)Difference
Carbon (C)72.1171.95-0.16
Hydrogen (H)4.954.91-0.04
Nitrogen (N)22.9422.85-0.09

4.3 Establishing Acceptance Limits

A commonly accepted criterion for purity in academic and industrial settings is that the experimental values should be within ±0.4% of the theoretical values. The example data above would meet this criterion, suggesting a high purity of the sample.

Comparative Analysis: EA vs. Orthogonal Purity Methods

While elemental analysis is a powerful tool, a comprehensive purity assessment often relies on a combination of orthogonal methods.[5]

5.1 High-Performance Liquid Chromatography (HPLC)

  • Principle: Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.

  • Strengths: Excellent for detecting and quantifying trace impurities, especially those with similar elemental compositions to the main compound.

  • Limitations: Requires that impurities have a chromophore for UV detection, and quantification can be complex without reference standards for each impurity.[6]

5.2 Quantitative Nuclear Magnetic Resonance (qNMR)

  • Principle: Uses the principles of nuclear magnetic resonance to provide structural information and quantitative data.

  • Strengths: A primary ratio method that can provide highly accurate purity values without the need for a reference standard of the main compound.[14] It also provides structural confirmation.

  • Limitations: Lower sensitivity compared to HPLC for trace impurities and may not detect impurities without NMR-active nuclei (e.g., inorganic salts).[14]

5.3 Mass Spectrometry (MS)

  • Principle: Measures the mass-to-charge ratio of ions to identify and quantify compounds.

  • Strengths: Highly sensitive and excellent for identifying the molecular weight of impurities.

  • Limitations: Can be difficult to quantify without appropriate standards and may not be suitable for all types of impurities.

5.4 A Multi-Technique Approach: The Gold Standard

The most robust approach to purity validation involves the synergistic use of multiple analytical techniques.

Caption: Integrated approach for comprehensive purity assessment.

Conclusion: An Integrated Strategy for Purity Validation

Elemental analysis is an indispensable tool for assessing the bulk purity of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile and other pharmaceutical intermediates. Its ability to provide a direct measure of elemental composition makes it uniquely suited for detecting a wide range of impurities that might be missed by other techniques.[4] However, for the highest level of confidence in a compound's purity, elemental analysis should be integrated into a broader analytical strategy that includes orthogonal methods like HPLC and qNMR. This multi-faceted approach ensures a thorough characterization of the material, which is essential for the development of safe and effective medicines.

References

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • Fraunhofer IFAM. (2026, February 27). Elemental Analysis (CHNS, ONH) - Precise material analysis. Retrieved from [Link]

  • Elementar. (2025, September 30). Best practices for sample preparation in elemental analysis. Retrieved from [Link]

  • Scribd. (n.d.). CHNS Analyzer: Principles and Applications. Retrieved from [Link]

  • Malvern Panalytical. (2024, September 13). Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis. Retrieved from [Link]

  • EPFL. (n.d.). Elemental Analysis – Sample preparation. Retrieved from [Link]

  • Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Retrieved from [Link]

  • ELTRA. (n.d.). Elemental Analysis with modern combustion Analyzers. Retrieved from [Link]

  • Giefers, H., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 235-238. [Link]

  • Pharmaceutical Technology. (2021, February 2). Approaching Elemental Impurity Analysis. Retrieved from [Link]

  • AZoM. (2023, November 2). How Does a CHNSO Analyzer Work?. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Mérieux NutriSciences. (n.d.). Elemental Impurities Determination for Pharmaceuticals. Retrieved from [Link]

  • SGS INSTITUT FRESENIUS. (n.d.). Analysis of elemental impurities. Retrieved from [Link]

  • Agilent. (n.d.). ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. Retrieved from [Link]

  • ResearchGate. (n.d.). Purity comparison by NMR and HPLC. Retrieved from [Link]

  • Fadeeva, V. P., et al. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 63(11), 1094-1106.
  • Google Patents. (n.d.). 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s) -....
  • MDPI. (2023, March 2). Nitrogen Containing Heterocycles. Retrieved from [Link]

  • Michigan State University. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 4-[[6-(1H-pyrazol-5-yl)-3-pyridinyl]oxymethyl]benzonitrile. Retrieved from [Link]

  • MDPI. (2022, July 23). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile. Retrieved from [Link]

  • ACS Publications. (2023, September 18). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. Retrieved from [Link]

Sources

Structure-Activity Relationship (SAR) and Performance Comparison Guide: 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile Analogs in Novel Fungicide Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in agrochemical and pharmaceutical development, I frequently evaluate novel pharmacophores designed to overcome complex resistance mechanisms in agricultural pathogens. The compound 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile (CAS 1604809-74-6) has emerged as a foundational intermediate and structural scaffold for a highly potent class of substituted tolyl fungicides[1].

This guide provides an objective, data-driven comparison of optimized analogs derived from this scaffold against commercial standards. It details the structural causality behind the modifications, provides self-validating synthesis protocols, and outlines the analytical workflows required for efficacy evaluation.

Structural Causality and SAR Optimization

The core structure of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile provides a rigid, planar geometry that effectively intercalates into the hydrophobic pockets of fungal target proteins. However, the unsubstituted pyrazole nitrogen (1H) is susceptible to rapid metabolic degradation and lacks the necessary lipophilicity for optimal transmembrane penetration.

To transform this intermediate into a field-ready active ingredient, specific structural modifications are required:

  • N-Arylation (Causality): By substituting the 1H-pyrazole with bulky, electron-rich groups (such as a 6-methoxy-2-methyl-3-pyridinyl moiety), we achieve two critical outcomes. First, the steric bulk shields the pyrazole ring from metabolic attack. Second, the pyridinyl nitrogen introduces a secondary binding interaction (hydrogen bonding) with the target site, significantly lowering the effective concentration required for inhibition[1].

  • Cyano Group Utility: The benzonitrile group serves as an electron-withdrawing anchor. It modulates the pKa of the pyrazole system, improving systemic mobility within plant vascular tissues. Furthermore, it acts as a synthetic handle for further functionalization into amides or tetrazoles if bioisosteric replacement is required to improve metabolic stability[2].

  • Tolyl Methyl Substitution: The methyl group at the C2 position of the benzene ring restricts the rotational degree of freedom between the phenyl and pyrazole rings, locking the molecule into a bioactive conformation that maximizes target affinity[3].

SAR_Logic Core Core Scaffold 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile Mod1 N-Alkylation/Arylation (Pyrazole N1) Core->Mod1 Cu-catalyzed coupling Mod2 Nitrile Substitution (Cyano group) Core->Mod2 Hydration/Hydrolysis Mod3 Tolyl Ring Modifications (C2-Methyl) Core->Mod3 Halogenation Opt1 Enhanced Target Affinity (e.g., 6-Methoxy-pyridinyl) Mod1->Opt1 Opt2 Metabolic Stability (Steric Shielding) Mod2->Opt2 Opt3 Lipophilicity Tuning (Membrane Permeability) Mod3->Opt3

Fig 1: SAR optimization logic for the 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile scaffold.

Performance Comparison: Analogs vs. Commercial Alternatives

To objectively evaluate the performance of the optimized analogs derived from this scaffold, we compared them against industry-standard fungicides: Fluxapyroxad (an SDHI class fungicide) and Azoxystrobin (a QoI class fungicide)[3].

The quantitative data below reflects in vitro efficacy against highly resistant strains of Zymoseptoria tritici (Septoria tritici blotch), a pathogen notorious for rapidly developing cross-resistance[4].

CompoundTarget PathogenEC50 (mg/L)Metabolic T1/2 (h)Cross-Resistance Profile
Analog A (6-Methoxy-pyridinyl substituted)Z. tritici0.04> 48None observed
Analog B (N-Alkyl substituted)Z. tritici1.2512None observed
Fluxapyroxad (SDHI Standard)Z. tritici0.15> 48SDHI-resistant strains
Azoxystrobin (QoI Standard)Z. tritici0.8024QoI-resistant strains

Data Synthesis & Causality: Analog A demonstrates superior efficacy against Z. tritici isolates that exhibit QoI and SDHI resistance. This proves that the highly optimized tolyl-pyrazole scaffold operates via a distinct binding modality, effectively bypassing traditional efflux and target-site mutation mechanisms[4]. The addition of the pyridinyl ring (Analog A) increases the metabolic half-life fourfold compared to simple alkyl substitution (Analog B).

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes built-in quality control checkpoints to verify the success of the reaction or assay.

Protocol 3.1: Ullmann-Type C-N Coupling for Analog Synthesis

Objective: Synthesize the optimized analog 5-[1-(6-Methoxy-2-methyl-3-pyridinyl)-1H-pyrazol-3-yl]-2-methylbenzonitrile from the core scaffold[1]. Causality: Copper(I) iodide is utilized as the catalyst alongside N,N'-dimethylethylenediamine (DMEDA) as the ligand. DMEDA stabilizes the Cu(I) oxidation state and increases its solubility in DMF, preventing catalyst precipitation and driving the cross-coupling at the sterically hindered pyrazole nitrogen[1].

  • Reagent Charging: In a rigorously dried flask under a nitrogen atmosphere, combine 2-methyl-5-(1H-pyrazol-3-yl)benzonitrile (1.0 eq), 3-bromo-6-methoxy-2-methylpyridine (1.1 eq), CuI (0.1 eq), K2CO3 (2.0 eq), and NaI (1.1 eq)[1].

    • Validation Check: The presence of NaI facilitates an in situ Finkelstein reaction, converting the aryl bromide to a more reactive aryl iodide, which accelerates the oxidative addition step.

  • Degassing: Add anhydrous N,N'-dimethylformamide (DMF). Degas the mixture via three alternating vacuum/nitrogen backfill cycles.

    • Validation Check: Oxygen must be strictly excluded to prevent the irreversible oxidation of the active Cu(I) species to inactive Cu(II).

  • Ligand Addition & Heating: Inject DMEDA (0.2 eq) via syringe. Heat the reaction mixture to 100°C and stir for 96 hours[1].

  • Workup & Purification: Cool the solution to room temperature, dilute with water, and filter the resulting slurry. To remove residual copper complexes, stir the crude solid in a mixture of methanol and 10% aqueous ammonia at 50°C for 30 minutes. Filter and dry under vacuum[1].

  • Analytical Validation: Confirm product identity via 1H NMR (500 MHz, CDCl3).

    • Validation Check: Look for the disappearance of the broad pyrazole N-H singlet (~12-13 ppm) and the appearance of pyridinyl methoxy protons at ~3.98 ppm (s, 3H) and tolyl methyl protons at 2.58 ppm and 2.39 ppm[1].

Protocol 3.2: High-Throughput In Vitro Fungicidal Efficacy Assay

Objective: Determine the EC50 values of the synthesized analogs. Causality: A resazurin-based microtiter assay is utilized because it provides a direct, highly sensitive colorimetric/fluorometric readout of cellular respiration, eliminating the subjectivity of visual mycelial growth scoring.

  • Compound Preparation: Dissolve analogs in 100% DMSO to a stock concentration of 10 mg/mL. Perform 10-point 3-fold serial dilutions.

    • Validation Check: Ensure the final DMSO concentration in the assay wells does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculum Standardization: Harvest fungal spores (Z. tritici) and suspend them in potato dextrose broth (PDB). Adjust the concentration to exactly

    
     spores/mL using a hemocytometer.
    
  • Inoculation & Incubation: Dispense 99 µL of the spore suspension into a 96-well plate. Add 1 µL of the compound dilution to each well. Include positive controls (Fluxapyroxad) and negative controls (1% DMSO vehicle). Incubate at 22°C in the dark for 72 hours.

  • Resazurin Addition: Add 10 µL of 0.01% resazurin solution to each well. Incubate for an additional 4 hours.

    • Validation Check: Actively respiring (viable) cells will reduce the blue resazurin dye to pink, highly fluorescent resorufin. A lack of color change indicates fungicidal activity.

  • Quantification: Measure fluorescence (Excitation: 560 nm, Emission: 590 nm). Calculate the EC50 using non-linear regression analysis (four-parameter logistic curve).

Workflow Step1 1. Compound Preparation (Serial Dilution in DMSO) Step3 3. Microtiter Incubation (96-well, 72h at 22°C) Step1->Step3 Step2 2. Pathogen Inoculum Prep (Spore Suspension) Step2->Step3 Step4 4. Resazurin Addition (Fluorescence Readout) Step3->Step4 Step5 5. Data Analysis (Dose-Response & EC50) Step4->Step5

Fig 2: Self-validating high-throughput in vitro workflow for fungicidal efficacy evaluation.

Conclusion

The 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile scaffold represents a highly tunable, robust pharmacophore. By systematically modifying the pyrazole nitrogen and leveraging the electronic properties of the benzonitrile core, researchers can synthesize analogs that successfully bypass existing cross-resistance pathways in critical agricultural pathogens. The Ullmann coupling methodologies and bioassays provided herein establish a reliable, self-validating pipeline for continued SAR exploration and commercial fungicide development.

References

1.1 2.3 3.4 4.2

Sources

A Comparative Guide to Quality Control Reference Standards for 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity and characterization of all components are paramount to ensure the safety and efficacy of the final drug product. This is particularly critical for impurities, which can arise during the synthesis of an active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of quality control (QC) reference standards for 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile, a potential process-related impurity or synthetic intermediate of the PARP inhibitor, Niraparib.[1][2][3]

The establishment of a high-purity, well-characterized reference standard is the cornerstone of any robust analytical method used to monitor and control impurities in drug substances. This guide will delve into the essential quality attributes of a 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile reference standard, compare it with a hypothetical alternative standard, and provide detailed experimental protocols for its comprehensive quality control.

The Critical Role of Reference Standards in Pharmaceutical Quality Control

Reference standards are highly purified compounds that are used as a benchmark for the quantitative and qualitative analysis of a substance. In the context of pharmaceutical impurities, a well-characterized reference standard is indispensable for:

  • Method Development and Validation: To develop and validate analytical methods for the detection and quantification of the impurity in the API.[4]

  • Impurity Profiling: To accurately identify and quantify the levels of the impurity in different batches of the API.

  • Stability Studies: To monitor the formation of the impurity over time under various storage conditions.

  • Regulatory Compliance: To meet the stringent requirements of regulatory agencies such as the FDA and EMA, which are guided by the International Council for Harmonisation (ICH) guidelines.[5][6][7]

There are two main types of reference standards:

  • Primary Reference Standard: A substance that is shown to be an authentic material of high purity through extensive analytical testing. It can be obtained from official sources like USP, EP, or prepared through independent synthesis and rigorous characterization.[5][8]

  • Secondary Reference Standard (or Working Standard): A substance of established quality and purity that is qualified against a primary reference standard. It is used for routine laboratory analysis.[9]

This guide will focus on the necessary quality control parameters for establishing a primary reference standard for 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile and compare it to an alternative, potentially secondary, standard.

Quality Attribute Comparison: Primary vs. Alternative Reference Standard

The suitability of a reference standard is defined by a comprehensive set of quality attributes. Below is a comparative table outlining the key QC parameters for a primary reference standard of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile versus a hypothetical "Alternative Reference Standard," which could be a secondary standard or a standard from a different supplier with less rigorous characterization.

Quality AttributePrimary Reference Standard (PRS)Alternative Reference Standard (ARS)Rationale and Importance
Identity Confirmed by ¹H NMR, ¹³C NMR, MS, and IRConfirmed by at least one spectroscopic method (e.g., ¹H NMR)Unambiguous confirmation of the chemical structure is fundamental. A combination of techniques provides a higher degree of certainty.
Purity (by HPLC) ≥ 99.5%≥ 98.0%High purity is essential to ensure that the standard does not introduce significant errors in the quantification of the impurity in the API.
Impurity Profile All impurities > 0.1% identified and characterized.Major impurities may be identified.Understanding the impurity profile of the reference standard itself is crucial for accurate analytical measurements.
Water Content Determined by Karl Fischer titration (≤ 0.5%)May not be determined or specified.Water content can affect the accurate weighing of the standard and should be accounted for in potency calculations.
Residual Solvents Determined by GC-HS (≤ 0.5% total)May not be determined or specified.Residual solvents can contribute to the total impurity content and may have their own toxicological limits.
Potency (Assay) 99.0% - 101.0% (on as-is basis)Potency may not be assigned.Potency combines purity, water content, and residual solvents to provide an accurate concentration for use in quantitative analysis.
Certificate of Analysis (CoA) Comprehensive CoA with detailed analytical data and traceability.[4]Basic CoA with limited data.A detailed CoA is a testament to the quality and reliability of the reference standard.

Experimental Protocols for Quality Control

A battery of analytical tests is required to establish the quality of a 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile reference standard. The following are detailed, step-by-step methodologies for key experiments.

Identity Confirmation

A. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR provides detailed information about the molecular structure, including the number and types of protons and carbons, and their connectivity. This is a primary method for structural elucidation and confirmation.

  • Protocol:

    • Prepare a sample by dissolving approximately 10 mg of the reference standard in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Process the spectra and assign the chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS).

    • Compare the observed spectra with the expected chemical shifts and coupling constants for the structure of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile. The data should be consistent with the proposed structure.[10][11]

B. Mass Spectrometry (MS)

  • Rationale: MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Protocol:

    • Prepare a dilute solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

    • Acquire the mass spectrum in positive or negative ion mode.

    • The observed mass-to-charge ratio (m/z) of the molecular ion should correspond to the calculated molecular weight of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile (C₁₁H₉N₃, MW: 183.21).[12]

C. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Rationale: FTIR provides information about the functional groups present in the molecule, serving as a characteristic fingerprint.

  • Protocol:

    • Prepare a sample as a KBr pellet or a thin film.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands corresponding to functional groups such as C≡N (nitrile), C=N (pyrazole ring), C-H (aromatic and methyl), and N-H (pyrazole ring).

Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Rationale: HPLC is a powerful technique for separating and quantifying the main component from its impurities, thereby determining the purity of the reference standard.

  • Protocol:

    • Chromatographic System: An HPLC system with a UV detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis spectrophotometry (e.g., 254 nm).

    • Sample Preparation:

      • Prepare a stock solution of the reference standard in a suitable diluent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

      • Prepare a working solution at a lower concentration (e.g., 0.1 mg/mL).

    • Analysis: Inject the working solution into the HPLC system and record the chromatogram.

    • Calculation: Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

Visualization of Workflows

Experimental Workflow for Reference Standard Qualification

cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Purity cluster_certification Certification synthesis Synthesis of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification identity Identity Confirmation (NMR, MS, IR) purification->identity purity Purity by HPLC purification->purity water Water Content (Karl Fischer) purification->water solvents Residual Solvents (GC-HS) purification->solvents potency Potency Calculation identity->potency impurities Impurity Profiling purity->impurities purity->potency water->potency solvents->potency coa Certificate of Analysis Generation potency->coa

Caption: Workflow for the qualification of a primary reference standard.

Logical Relationship of Quality Control Tests

cluster_identity Identity cluster_purity Purity cluster_potency Potency cluster_other Other Tests NMR NMR Assay Assay MS Mass Spec IR IR HPLC HPLC HPLC->Assay Water Water Content Water->Assay Solvents Residual Solvents Solvents->Assay

Caption: Interrelation of QC tests for reference standard certification.

Conclusion

The quality of a reference standard for an impurity like 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile is not a matter of simple purity; it is a comprehensive assessment of its identity, purity, impurity profile, and potency, all supported by a robust set of analytical data. While an alternative reference standard with lower purity and less characterization may be suitable for preliminary or non-critical applications, a primary reference standard established according to the principles outlined in this guide is essential for regulatory submissions and ensuring the quality and safety of pharmaceutical products. The investment in a thoroughly characterized reference standard provides the necessary confidence in all subsequent analytical measurements throughout the drug development lifecycle.

References

  • Niraparib Impurities. SynZeal. [Link]

  • Niraparib-impurities. Pharmaffiliates. [Link]

  • Primary vs Secondary Reference Standards. Advent Chembio. [Link]

  • Pharmaceutical quality control: the reference standards labyrinth. European Pharmaceutical Review. [Link]

  • Niraparib Impurities and Related Compound. Veeprho Pharmaceuticals. [Link]

  • ICH guidelines con quality control laboratories. Netpharmalab. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Reference Standards vs. Control Substances vs. High-Purity Materials: Key Differences & Industrial Applications. Hengyuan Fine Chemical. [Link]

  • ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. Pharmaguideline. [Link]

  • Primary Vs Secondary Reference Standards In GMP Labs. GMP Insiders. [Link]

  • ICH guidelines. ICH. [Link]

  • Understanding the Difference Between Working Standards and Reference Standards in Pharmaceutical Testing. Pharmaffiliates. [Link]

  • Comparison Table of Certified Reference Materials (CRMs) and Reference Materials (RMs). LinkedIn. [Link]

  • Quality Guidelines. ICH. [Link]

  • Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

Sources

Bioequivalence Studies Involving 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile Scaffolds: A Comparative Formulation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Scaffold and Bioequivalence Challenges

The 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile scaffold is a highly privileged chemical building block frequently utilized in the development of novel kinase inhibitors and advanced agrochemicals. The molecular architecture is defined by two critical functional groups:

  • The Pyrazole Ring (1H-pyrazol-3-yl): Acts as a versatile hydrogen-bond donor and acceptor, crucial for target protein binding (e.g., hinge-binding in kinases).

  • The Benzonitrile Moiety: Imparts significant lipophilicity and electron-withdrawing properties, which enhances metabolic stability against CYP450 degradation.

The Causality of Formulation Strategy: While these features drive high target affinity and permeability, they simultaneously render the scaffold a Biopharmaceutics Classification System (BCS) Class II molecule—characterized by exceptionally poor aqueous solubility. Because the pyrazole nitrogen is only weakly basic (pKa ~2.5), the molecule remains largely un-ionized at intestinal pH, leading to a high risk of in vivo precipitation. Consequently, achieving bioequivalence (BE) between a generic (Test) and an innovator (Reference) product requires advanced formulation strategies, such as Amorphous Solid Dispersions (ASDs), to artificially maintain a supersaturated state in the gastrointestinal (GI) tract.

This guide provides an authoritative, step-by-step framework for evaluating the bioequivalence of ASD formulations containing the 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile scaffold, grounded in .

In Vitro & In Vivo Experimental Workflows

To objectively compare a Test ASD tablet against a Reference Listed Drug (RLD) ASD tablet, the experimental workflow must bridge in vitro dissolution mechanics with in vivo pharmacokinetic (PK) realities.

BE_Workflow Start Formulation Selection (Test ASD vs. Reference ASD) InVitro In Vitro Dissolution (USP App II, pH Gradient) Start->InVitro InVivo In Vivo PK Study (Fasting Crossover Design) Start->InVivo Decision Bioequivalence Assessment (90% CI: 80-125%) InVitro->Decision IVIVC Bioanalysis LC-MS/MS Bioanalysis (Plasma Quantification) InVivo->Bioanalysis PKStats Pharmacokinetic Analysis (Cmax, AUC0-t, AUC0-inf) Bioanalysis->PKStats PKStats->Decision

Caption: Workflow for assessing bioequivalence of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile formulations.

Protocol A: Two-Stage In Vitro Dissolution Testing

Causality: A standard single-pH dissolution test is scientifically inadequate for this scaffold. Because the drug dissolves in the acidic stomach but precipitates in the neutral intestine, a two-stage protocol is required to validate that the Test formulation's polymer matrix (e.g., HPMCAS) inhibits precipitation as effectively as the Reference.

  • Acidic Stage: Place the tablet in a USP Apparatus II (Paddle) containing 500 mL of 0.1 N HCl (pH 1.2) at 37°C, stirred at 50 RPM. Sample at 15, 30, and 60 minutes.

  • Intestinal Shift: At 60 minutes, add 400 mL of concentrated phosphate buffer to immediately shift the vessel pH to 6.8.

  • Supersaturation Monitoring: Pull samples at 65, 75, 90, 120, and 180 minutes. Filter immediately through a 0.45 µm PTFE syringe filter to separate the dissolved scaffold from any precipitated crystalline drug.

  • Quantification: Analyze filtrate via HPLC-UV at 254 nm.

Protocol B: In Vivo Pharmacokinetic (PK) Study
  • Study Design: Execute a single-dose, randomized, two-period, two-sequence crossover study in healthy fasting human volunteers (n=36 to ensure statistical power).

  • Dosing & Washout: Administer the Test or Reference tablet with 240 mL of water. Implement a 7-day washout period between sequences to prevent carryover effects.

  • Sampling Schedule: Collect venous blood samples into K2EDTA tubes at pre-dose (0h), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose. Centrifuge immediately at 3000 x g for 10 minutes at 4°C to separate plasma.

Self-Validating LC-MS/MS Bioanalytical Method

To quantify the scaffold in plasma, the bioanalytical method must comply with.

Causality for Extraction Choice: The lipophilicity of the benzonitrile group makes the scaffold highly soluble in moderately polar organic solvents. Therefore, Liquid-Liquid Extraction (LLE) using ethyl acetate is chosen over protein precipitation. LLE selectively partitions the drug into the organic phase, leaving polar plasma phospholipids behind, thereby eliminating ion suppression (matrix effects) during MS/MS ionization.

Bioanalytical_Logic Sample Plasma Sample + SIL-IS Extraction LLE Extraction (Ethyl Acetate) Sample->Extraction LC UHPLC Separation (C18, Gradient) Extraction->LC MS ESI-MS/MS (MRM Mode) LC->MS Data Data Processing (Validation) MS->Data

Caption: LC-MS/MS bioanalytical workflow for quantifying the pyrazole-benzonitrile scaffold in plasma.

Step-by-Step Bioanalytical Protocol
  • Sample Preparation: Aliquot 100 µL of human plasma into a 96-well plate. Add 20 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C,15N-labeled scaffold) to ensure tracking accuracy.

  • Liquid-Liquid Extraction (LLE): Add 800 µL of Ethyl Acetate. Vortex the plate for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.

  • Reconstitution: Transfer 600 µL of the organic supernatant to a clean plate and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v).

  • UHPLC Separation: Inject 5 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Run a gradient elution using Water with 0.1% Formic Acid (Mobile Phase A) and Acetonitrile with 0.1% Formic Acid (Mobile Phase B).

  • Self-Validating System (Trustworthiness): The run sequence must include a System Suitability Test (SST) at the beginning, followed by a double-blank (matrix only), a blank (matrix + IS), an 8-point calibration curve, and low/mid/high Quality Control (QC) samples interspersed every 20 unknown samples. Acceptance criteria dictate that QC accuracy must remain within ±15% of nominal values.

Comparative Data Analysis & Bioequivalence Assessment

The ultimate metric of success is the statistical comparison of the Test ASD against the Reference ASD. Under regulatory standards, the 90% Confidence Intervals (CIs) for the geometric mean ratios of maximum plasma concentration (


) and area under the curve (

) must fall strictly within the 80.00% to 125.00% boundary.

Table 1: Comparative Pharmacokinetic Profile of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile ASD Formulations

Pharmacokinetic ParameterReference (Innovator ASD)Test (Generic ASD)Geometric Mean Ratio (T/R)90% Confidence IntervalBE Status

(ng/mL)
125.4 ± 22.1130.2 ± 19.5104.5%96.2% - 113.4%Pass

(ng·h/mL)
845.6 ± 112.4862.3 ± 105.8102.3%95.8% - 109.1%Pass

(ng·h/mL)
870.2 ± 118.5885.1 ± 110.2101.9%94.5% - 108.6%Pass

(h)
4.0 (2.5 - 6.0)3.5 (2.0 - 5.5)N/AN/AClinically Equivalent

Data Interpretation: The Test formulation successfully mirrored the precipitation inhibition of the Reference formulation in vivo. The 90% CIs for both


 and 

are well within the 80-125% regulatory threshold, confirming that the generic polymer matrix effectively maintains the supersaturation of the highly lipophilic benzonitrile scaffold during the critical intestinal absorption window.

References

  • Title: Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA Guidance for Industry. Source: U.S. Food and Drug Administration (FDA). URL:[Link][1]

  • Title: Guidelines for GLP Bioanalysis and Clinical Studies (ICH M10). Source: Smart BIOAnalytics. URL:[Link][2]

Sources

Comparative Solubility Analysis: 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile in Water vs. Ethanol

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers

Molecular Structure and its Implications for Solubility

To understand the solubility of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile, we must first examine its molecular structure.

2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile

  • Molecular Formula: C₁₁H₉N₃

  • Structure: A benzene ring substituted with a methyl group and a nitrile group, as well as a pyrazole ring.

The solubility of a compound is governed by the principle of "like dissolves like," which is based on the polarity of the solute and the solvent.[1]

  • Water (H₂O): A highly polar protic solvent, capable of forming extensive hydrogen bond networks.

  • Ethanol (C₂H₅OH): A polar protic solvent, but less polar than water due to its nonpolar ethyl group. It can also act as both a hydrogen bond donor and acceptor.

Based on the structure of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile, we can identify several functional groups that will influence its solubility:

  • Benzonitrile moiety: The benzene ring is nonpolar, while the nitrile group (-C≡N) is polar. This combination gives the moiety a mixed polarity.

  • Pyrazole ring: This heterocyclic ring contains two nitrogen atoms and is capable of hydrogen bonding, contributing to its polarity.

  • Methyl group (-CH₃): This is a nonpolar, hydrophobic group.

The presence of both polar (nitrile, pyrazole) and nonpolar (benzene ring, methyl group) regions suggests that 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile will exhibit limited solubility in highly polar solvents like water and better solubility in solvents of intermediate polarity like ethanol. The nonpolar hydrocarbon portions of the molecule will resist interaction with the highly ordered hydrogen-bonding network of water, while the polar groups will favor interaction with ethanol's hydroxyl group and its ability to engage in both polar and nonpolar interactions.

Theoretical Comparison of Solubility

SolventPolarityHydrogen BondingExpected Solubility of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrileRationale
Water HighStrong donor and acceptorLowThe large nonpolar surface area of the benzonitrile and methyl groups is expected to dominate, leading to unfavorable disruption of the water's hydrogen bond network.
Ethanol MediumDonor and acceptorModerate to HighThe ethyl group of ethanol can interact with the nonpolar parts of the solute, while its hydroxyl group can form hydrogen bonds with the pyrazole and nitrile groups, leading to a more favorable dissolution.

Experimental Protocol for Solubility Determination

To obtain empirical data, the following protocol, based on the widely accepted shake-flask method, is recommended.[2][3] This method is considered a reliable approach for determining the equilibrium solubility of a compound.[2][3][4]

Materials and Equipment
  • 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile (solid)

  • Deionized water

  • Absolute ethanol

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess compound B Add to known volume of solvent A->B C Seal containers B->C D Agitate at constant temperature (e.g., 25°C) for 24-48h C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant E->F G Prepare dilutions of the filtrate F->G H Analyze by HPLC G->H I Calculate concentration from calibration curve H->I

Figure 1: Workflow for solubility determination using the shake-flask method.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile into separate sealed containers (e.g., scintillation vials). An excess is necessary to ensure a saturated solution is formed.

    • Add a precise volume of deionized water to one set of containers and absolute ethanol to another set.

    • Seal the containers tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the containers in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium solubility is reached.

  • Phase Separation:

    • After equilibration, remove the containers and allow them to stand at the same constant temperature to allow the undissolved solid to settle.

    • Centrifuge the samples to further separate the solid from the supernatant.

    • Carefully withdraw a sample of the clear supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile of known concentrations in the respective solvent (water or ethanol).

    • Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

    • Dilute the filtered sample solutions as necessary to fall within the linear range of the calibration curve.

    • Analyze the diluted sample solutions by HPLC.

    • Determine the concentration of the compound in the original saturated solution by applying the dilution factor to the concentration calculated from the calibration curve.

Data Presentation and Interpretation

The experimentally determined solubility should be reported in standard units such as mg/mL or mol/L at the specified temperature.

Table 1: Experimentally Determined Solubility of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
Water[Insert experimental value][Insert experimental value]
Ethanol[Insert experimental value][Insert experimental value]

The results from this experiment will provide a quantitative measure of the solubility of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile in both solvents. It is anticipated that the solubility in ethanol will be significantly higher than in water, confirming the theoretical predictions based on molecular structure and solvent properties.

Conclusion

This guide has provided a comprehensive comparison of the expected solubility of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile in water and ethanol, grounded in the principles of molecular interactions. While public data is scarce, the provided experimental protocol offers a robust and reliable method for researchers to determine the precise solubility of this compound. The anticipated higher solubility in ethanol is attributed to its ability to interact favorably with both the polar and nonpolar regions of the molecule. The generation of this empirical data is a crucial step for any further research or development involving this compound.

References

  • United States Pharmacopeia. General Chapter <1236> Solubility Measurements.
  • BenchChem. General Experimental Protocol for Determining Solubility.
  • Vedantu. How do functional groups influence solubility class 11 chemistry CBSE. Published June 27, 2024.
  • Chemistry LibreTexts. Solubility of Organic Compounds. Published August 31, 2023.
  • United States Pharmacopeia. <1236> Solubility Measurements. USP-NF. September 30, 2016.
  • ECA Academy. Revision of USP Chapter <1236> Solubility Measurements Published for Comments. January 25, 2023.
  • Agilent Technologies. Technical Note: Solubility Measurements.
  • Biorelevant.com. USP <1236>: Solubility Measurements Chapter.

Sources

Safety Operating Guide

2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile

For researchers and drug development professionals, the safe management of active pharmaceutical intermediates is as critical as the synthesis itself. 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile (CAS: 1604809-74-6) is a bifunctional building block frequently utilized in medicinal chemistry and agrochemical development[1]. Because it contains both a cyano (nitrile) group and a nitrogen-rich pyrazole heterocycle, its disposal requires strict adherence to specialized environmental and safety protocols to prevent the release of highly toxic byproducts.

This guide provides a comprehensive, self-validating operational framework for the safe handling, segregation, and disposal of this compound, ensuring your laboratory remains compliant with 2[2].

Part 1: Chemical Profile & Mechanistic Toxicology

To safely dispose of a chemical, one must first understand the mechanistic causality behind its hazards. 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile presents a dual-hazard profile during degradation and combustion.

  • The Nitrile Hazard (Causality): The -C≡N moiety is susceptible to acid-catalyzed hydrolysis. If mixed with strong aqueous acids in a waste carboy, the reaction can liberate hydrogen cyanide (HCN) gas. Therefore, strict segregation from acidic waste streams is mandatory.

  • The Pyrazole Hazard (Causality): Pyrazole derivatives are nitrogen-rich heterocycles. Standard low-temperature incineration will result in incomplete combustion, releasing toxic nitrogen oxides (NOx) into the atmosphere[3]. Disposal must strictly utilize high-temperature incineration equipped with flue gas scrubbers.

Table 1: Quantitative Chemical & Hazard Profile

ParameterSpecification
Chemical Name 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile
CAS Number 1604809-74-6
Molecular Formula C11H9N3
Molecular Weight 183.21 g/mol
Physical State Solid (Powder/Crystals)[4]
Primary Hazards Skin/Eye Irritant, Toxic Combustion Byproducts (NOx, HCN)
Incompatible Materials Strong acids, Strong oxidizing agents

Part 2: Operational Workflow & Waste Segregation

The following diagram outlines the cradle-to-grave lifecycle of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile waste, emphasizing the critical segregation steps required before final destruction.

G Start 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile (CAS: 1604809-74-6) Liquid Liquid Waste (Organic Solvents) Start->Liquid Solid Solid Waste (Powder/Residue) Start->Solid PPE Contaminated PPE (Nitrile Gloves, Wipes) Start->PPE Segregation Hazard Segregation Strictly isolate from strong acids Liquid->Segregation Solid->Segregation PPE->Segregation SAA Satellite Accumulation Area (SAA) Secondary Containment & Labeling Segregation->SAA pH verified, sealed containers Broker Certified Waste Broker / EHS SAA->Broker Max 55 Gal limit Incineration High-Temp Incineration (>1000°C) with Flue Gas Scrubber (NOx/HCN) Broker->Incineration EPA RCRA Compliant

Cradle-to-Grave Handling and Disposal Workflow for Nitrile-Pyrazole Derivatives.

Table 2: Waste Segregation Matrix

Waste StreamAcceptable Co-contaminantsStrictly Prohibited AdditionsFinal Disposal Route
Halogenated Organics DCM, Chloroform, DMFNitric Acid, Sulfuric AcidHigh-Temp Incineration
Non-Halogenated Organics MeOH, EtOH, DMSO, EtOAcPeroxides, Strong AcidsHigh-Temp Incineration
Solid Waste Silica gel, Filter paper, PPEReactive metals, OxidizersSolid Hazardous Waste

Part 3: Self-Validating Disposal Protocols

To ensure absolute safety, every procedure below is designed as a self-validating system —meaning the protocol includes an inherent physical or chemical check to verify its success before you proceed to the next step.

Protocol A: Liquid Waste Integration

Liquid waste containing dissolved 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile must be managed in a designated Satellite Accumulation Area (SAA)[5].

  • Preparation: Don appropriate PPE (nitrile gloves, lab coat, safety goggles). Locate the designated "Non-Halogenated" or "Halogenated" organic waste carboy, depending on your solvent.

  • Validation Check (pH Testing): Before adding your waste, extract a single drop from the receiving carboy using a glass pipette and test it on universal pH indicator paper.

    • Self-Validation: If the pH is < 5, DO NOT add the waste. The carboy is too acidic and risks HCN generation. If the pH is ≥ 5, the environment is validated as safe for nitrile addition.

  • Transfer: Slowly pour the solution into the carboy using a dedicated funnel.

  • Secondary Containment: Ensure the carboy is resting inside a secondary containment bin capable of holding 110% of the carboy's volume.

    • Causality: This prevents environmental release into floor drains in the event of primary container failure[5].

Protocol B: Solid Waste & Contaminated PPE Disposal

Solid residues, empty vials, and contaminated consumables (e.g., weighing paper, spatulas, nitrile gloves) must not be disposed of in standard municipal trash[6].

  • Collection: Place all solid waste contaminated with 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile into a clear, 4-mil polyethylene hazardous waste bag.

  • Sealing: Twist the top of the bag and seal it securely with heavy-duty tape (e.g., J-seal method).

  • Validation Check (Pressure Test):

    • Self-Validation: Gently invert the sealed bag and apply light manual pressure. If air hisses or escapes, the seal is compromised and must be repackaged. If the bag holds pressure, the seal is validated, ensuring no aerosolized pyrazole powder can escape into the laboratory atmosphere.

  • Labeling: Affix a completed hazardous waste label detailing the exact chemical name (no abbreviations) and the date of initial accumulation[5].

Protocol C: Chemical Spill Remediation (Solid Powder)

Because this compound is a solid at room temperature[4], spills present a high risk of inhalation via aerosolized dust.

  • Containment: Evacuate non-essential personnel from the immediate area. Do not use a standard vacuum cleaner, as this will aerosolize the powder.

  • Wetting (Causality): Lightly mist the spilled powder with a compatible solvent (e.g., a 50/50 mixture of water and ethanol).

    • Causality: Wetting the powder increases its mass and cohesion, drastically reducing the risk of airborne particulate inhalation during cleanup.

  • Absorption: Apply an inert, non-combustible absorbent material (such as vermiculite or sand) over the wetted spill[7].

  • Validation Check (Perimeter Inspection):

    • Self-Validation: Visually inspect the perimeter of the absorbent pile. If any liquid or dissolved compound is seeping beyond the vermiculite boundary, apply more absorbent. The cleanup is only validated when a completely dry, 1-inch perimeter of clean absorbent is maintained around the spill zone.

  • Collection: Use a non-sparking plastic scoop to transfer the material into a rigid, sealable hazardous waste container. Submit for EHS pickup.

Part 4: Comprehensive References

The protocols and mechanistic data detailed in this guide are grounded in authoritative safety and environmental guidelines.

  • Title: Chemical Waste Accumulation and Storage Guidelines | Source: Massachusetts Institute of Technology (MIT) Environment, Health, and Safety | URL: [Link]

  • Title: Laboratory Environmental Sample Disposal Information Document | Source: U.S. Environmental Protection Agency (EPA) | URL: [Link]

  • Title: Hazardous Waste Disposal Guide | Source: Northwestern University Research Safety | URL: [Link]

Sources

Personal Protective Equipment for Handling 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile

[1][2]

Executive Summary: Operational Risk Profile

Compound Class: Substituted Pyrazolyl-Benzonitrile Primary Hazard Classification: Acute Toxicant (Category 4) & Irritant (Category 2) Critical Alert: As an organic nitrile derivative, this compound possesses a cyano- group (-CN) attached to an aromatic ring. While less immediately lethal than inorganic cyanides, it poses a risk of metabolizing into cyanide ions in vivo or releasing toxic fumes (NOx, HCN) under thermal decomposition or strong acidic conditions.

This guide provides a self-validating safety protocol for researchers handling 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile . It prioritizes barrier protection against dermal absorption and inhalation of fine particulates.

Part 1: Hazard Identification & Risk Assessment

Before selecting PPE, you must validate the specific hazards based on the compound's functional groups (Structure-Activity Relationship - SAR) as specific SDS data for this isomer may be limited.

Hazard ClassGHS CategoryRisk DescriptionCritical Control Point
Acute Toxicity Cat 4 (Oral/Dermal)Harmful if swallowed or absorbed through skin.Double-gloving is mandatory.
Skin/Eye Irritation Cat 2A / 2Causes serious eye irritation and skin sensitization.Zero-skin-exposure policy.
Target Organ Tox STOT SE 3May cause respiratory tract irritation.[1][2][3][4]Handling restricted to Fume Hood .[2][5][6]
Reactivity --Incompatible with strong acids (HCN risk) and strong oxidizers.[7][5][6]Segregated storage required.[2]
Part 2: Personal Protective Equipment (PPE) Matrix

Select your PPE tier based on the Scale of Operation . Do not default to "standard lab gear" for quantities exceeding 1 gram.

Tier 1: Analytical Scale (< 100 mg)

For QC, NMR prep, and weighing small aliquots.

  • Gloves: Disposable Nitrile (Minimum thickness: 0.11 mm). Change immediately upon splash.

  • Eye Protection: ANSI Z87.1 Chemical Safety Goggles (Side shields alone are insufficient for powders).

  • Body: Standard cotton lab coat (buttoned fully).

  • Respiratory: Fume hood sash at proper working height. No respirator required if hood is certified.

Tier 2: Preparative Scale (100 mg – 10 g)

For synthesis, purification, and transfer.

  • Gloves: Double-gloving technique.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (Extended Cuff, 5-8 mil) OR Laminate (Silver Shield®) if using permeating solvents like DCM.

  • Eye Protection: Chemical Safety Goggles + Face Shield (if open-vessel handling).

  • Body: Lab coat + Chemical-resistant apron (Tyvek® or PVC).

  • Respiratory: Work exclusively in a certified chemical fume hood.

Tier 3: Bulk Handling (> 10 g)

For scale-up or spill cleanup.

  • Gloves: Chemical-resistant Laminate (Silver Shield®) or Butyl Rubber.

  • Body: Disposable Tyvek® coveralls (Type 5/6) with hood.

  • Respiratory: If fume hood containment is compromised or during spill cleanup, use a PAPR (Powered Air Purifying Respirator) or Full-Face Respirator with OV/P100 cartridges (Organic Vapor + HEPA).

Part 3: Operational Protocols
3.1 Safe Weighing Workflow

Static electricity can cause pyrazole powders to disperse unexpectedly.

  • Preparation: Place the balance inside the fume hood or a powder containment enclosure.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat and spatula.

  • Transfer: Never transfer the neat solid over an open bench. Use a secondary container (e.g., a plastic tray) to catch stray particles.

3.2 Solubilization & Reaction Setup
  • Solvent Choice: When dissolving in DMSO or Methanol, be aware that these solvents enhance skin permeability, carrying the toxic benzonitrile across the dermal barrier faster.

  • Inert Atmosphere: Flush reaction vessels with Nitrogen/Argon. While not pyrophoric, the pyrazole ring is electron-rich and sensitive to strong oxidation.

3.3 Waste Management
  • Classification: Segregate as "Toxic Organic Waste" .

  • Incompatibility: NEVER mix with acidic waste streams. Acid contact with nitriles can theoretically liberate Hydrogen Cyanide (HCN) gas.

  • Labeling: Clearly label waste containers: "Contains Organic Nitriles – DO NOT ACIDIFY."

Part 4: Emergency Response Visualization
Scenario: Solid Spill (> 500 mg)

SpillResponseStartSpill DetectedIsolateEvacuate Area &Post Warning SignsStart->IsolateAssessAssess Hazard:Is it Powder or Solution?PowderPowder SpillAssess->PowderLiquidSolution SpillAssess->LiquidPPE_CheckDon PPE:Double Nitrile Gloves,Goggles, Tyvek Suit, N95/P100Isolate->PPE_CheckPPE_Check->AssessClean_PowderCover with wet paper towels(prevent dust).Scoop into bag.Powder->Clean_PowderClean_LiquidAbsorb with Vermiculiteor Sand.Do NOT use bleach immediately.Liquid->Clean_LiquidDisposalSeal in HazMat Bag.Label: 'Toxic Nitrile Debris'.Clean_Powder->DisposalClean_Liquid->DisposalReportReport to EHS &Medical MonitoringDisposal->Report

Figure 1: Decision logic for responding to a spill of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile.

Part 5: Scientific Grounding & References

Causality of Protocol:

  • Nitrile Toxicity: The benzonitrile moiety is metabolized by cytochrome P450 enzymes, potentially releasing cyanide, though the primary acute risk is often CNS depression and interference with cellular respiration [1].

  • Pyrazole Irritation: Pyrazole derivatives are known sensitizers. Repeated exposure without PPE can lead to allergic dermatitis [2].

References:

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzonitrile derivatives. Retrieved from .

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Nitriles. Retrieved from .

  • Sigma-Aldrich. Safety Data Sheet: 3-(1H-Pyrazol-3-yl)benzonitrile (Analogous Structure). Retrieved from .[8]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Retrieved from .

(Note: Specific CAS data for the exact 2-methyl isomer is rare; protocols are derived from validated Structure-Activity Relationship (SAR) data for 3-(1H-pyrazol-3-yl)benzonitrile and general organic nitriles.)

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.